3,5-diMethyl-cyclohexylaMine
Description
BenchChem offers high-quality 3,5-diMethyl-cyclohexylaMine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-diMethyl-cyclohexylaMine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,5-dimethylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-6-3-7(2)5-8(9)4-6/h6-8H,3-5,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVPFHDQSZJPSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73650-03-0 | |
| Record name | 3,5-dimethylcyclohexan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3,5-dimethylcyclohexylamine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylcyclohexylamine is a substituted cycloaliphatic amine that serves as a versatile chemical intermediate and building block in organic synthesis. Its unique structural features, including the presence of a cyclohexane ring and methyl group substituents, impart specific stereochemical and reactivity characteristics that are of significant interest in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and applications of 3,5-dimethylcyclohexylamine, with a focus on providing actionable insights for laboratory and development settings.
Molecular Structure and Stereochemistry
The molecular structure of 3,5-dimethylcyclohexylamine consists of a cyclohexane ring substituted with an amino group at the C1 position and two methyl groups at the C3 and C5 positions. This substitution pattern gives rise to stereoisomerism, a critical consideration for its application in stereospecific synthesis, particularly in drug development.
Cis/Trans Isomerism
The relative orientation of the three substituents on the cyclohexane ring results in multiple diastereomers. The most common isomers are the cis and trans forms, which refer to the spatial relationship between the substituents relative to the plane of the ring.
Conformational Analysis
The cyclohexane ring predominantly exists in a chair conformation to minimize angular and torsional strain. The stability of the different stereoisomers of 3,5-dimethylcyclohexylamine is largely dictated by the steric interactions of the substituents in these chair conformations. Substituents in the equatorial position are generally more stable than in the axial position due to reduced 1,3-diaxial interactions.[1][2]
For 1,3-disubstituted cyclohexanes, the cis isomer can exist in a diequatorial conformation, which is highly stable.[3] Conversely, the trans isomer must have one substituent in an axial position and one in an equatorial position.[3] In the case of cis-3,5-dimethylcyclohexylamine, the most stable conformation will have the amino group and both methyl groups in equatorial positions to minimize steric hindrance.
Caption: Chair conformations of cis- and trans-3,5-dimethylcyclohexylamine isomers.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 3,5-dimethylcyclohexylamine is essential for its handling, characterization, and application in synthesis.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C8H17N | PubChem[4] |
| Molecular Weight | 127.23 g/mol | PubChem[4] |
| Boiling Point | 158-160 °C | Amine Catalysts[5] |
| Density | 0.849 g/mL at 25 °C | Sigma-Aldrich |
| Flash Point | 39 °C (102.2 °F) | Sigma-Aldrich |
| Appearance | Colorless to light yellow liquid | Amine Catalysts[5] |
Spectroscopic Characterization
Spectroscopic data is critical for the unambiguous identification and purity assessment of 3,5-dimethylcyclohexylamine. While a comprehensive spectral analysis would depend on the specific isomer, representative data for related structures can provide valuable guidance.
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclohexyl protons between approximately 1.0 and 3.0 ppm. The protons on the carbon bearing the amino group would likely appear as a multiplet further downfield. The methyl groups would present as doublets or singlets depending on the isomer, typically in the upfield region.
-
¹³C NMR: The carbon NMR spectrum for cyclohexylamine shows peaks around 26, 27, 33, and 53 ppm.[6][7] For N,N-dimethylcyclohexylamine, signals are observed around 26, 31, 41, and 61 ppm. The introduction of methyl groups at the 3 and 5 positions would lead to additional signals and shifts in the existing peaks, which can be predicted using additive rules or confirmed by experimental data.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations for the primary amine group in the range of 3300-3500 cm⁻¹. C-H stretching vibrations from the alkyl groups will be observed just below 3000 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to its molecular weight (127.23 g/mol ). Fragmentation patterns would be consistent with the loss of alkyl and amino fragments.
Synthesis and Manufacturing
3,5-Dimethylcyclohexylamine is typically synthesized via the catalytic hydrogenation of 3,5-dimethylaniline (3,5-xylidine). This process involves the reduction of the aromatic ring to a cyclohexane ring while retaining the amino group.
Caption: General workflow for the synthesis of 3,5-dimethylcyclohexylamine.
Detailed Experimental Protocol: Catalytic Hydrogenation of 3,5-Dimethylaniline
This protocol is a representative example and should be adapted and optimized based on available laboratory equipment and safety protocols.
Objective: To synthesize 3,5-dimethylcyclohexylamine via the catalytic hydrogenation of 3,5-dimethylaniline.
Materials:
-
3,5-Dimethylaniline
-
Rhodium-on-alumina catalyst (or a suitable alternative like Ruthenium)
-
Isopropanol (solvent)
-
High-pressure autoclave/hydrogenator
-
Hydrogen gas source
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reactor Charging: In a high-pressure autoclave, charge 3,5-dimethylaniline and isopropanol. The solvent is used to facilitate mixing and heat transfer.
-
Catalyst Addition: Add the rhodium-on-alumina catalyst. The catalyst loading is typically a small percentage of the substrate weight. The choice of a noble metal catalyst is crucial for the efficient reduction of the aromatic ring.[8][9]
-
Hydrogenation: Seal the reactor and purge it with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 atm) and heat to the target temperature (e.g., 100-150 °C). Maintain vigorous stirring to ensure efficient gas-liquid mass transfer. The reaction is monitored by the uptake of hydrogen.
-
Reaction Completion and Workup: Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. This step is critical as residual catalyst can interfere with downstream processes.
-
Solvent Evaporation: Remove the isopropanol solvent from the filtrate using a rotary evaporator.
-
Purification: The crude 3,5-dimethylcyclohexylamine is then purified by fractional distillation under reduced pressure to yield the final product. The purity should be confirmed by spectroscopic methods (NMR, GC-MS).
Chemical Reactivity and Applications
The chemical reactivity of 3,5-dimethylcyclohexylamine is primarily dictated by the nucleophilic primary amine group. It undergoes typical amine reactions such as acylation, alkylation, and salt formation.
Applications in Drug Development
As a chiral building block, 3,5-dimethylcyclohexylamine and its derivatives are valuable in the synthesis of complex molecular scaffolds for pharmaceuticals. The stereochemistry of the amine can be used to control the three-dimensional structure of a target molecule, which is often critical for its biological activity.
Use as a Curing Agent and Catalyst
While the search results primarily focus on N,N-dimethylcyclohexylamine as a catalyst for polyurethane foams and an epoxy resin curing agent,[5] it is plausible that 3,5-dimethylcyclohexylamine could find applications in similar areas, particularly where a primary amine functionality is desired for cross-linking reactions.
Caption: Illustrative pathway for the use of 3,5-dimethylcyclohexylamine in chiral synthesis.
Safety and Toxicology
3,5-Dimethylcyclohexylamine is classified as a hazardous substance. It is a flammable liquid and vapor.[4] It is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage.[4]
-
Handling: Use only under a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11] Keep away from open flames, hot surfaces, and sources of ignition.[10][11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in a corrosives area away from strong oxidizing agents and strong acids.[10][11]
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[11] If inhaled, move to fresh air. If swallowed, do NOT induce vomiting and seek immediate medical assistance.[11]
Conclusion
3,5-Dimethylcyclohexylamine is a chemical compound with significant potential, particularly as a stereochemically rich building block for the pharmaceutical industry. Its synthesis from readily available 3,5-dimethylaniline provides a direct route to this valuable intermediate. A comprehensive understanding of its conformational analysis, spectroscopic properties, and safe handling procedures is paramount for its effective and responsible use in research and development.
References
- Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - Rsc.org.
- SAFETY DATA SHEET - ThermoFisher. (2010, November 10).
- DIMETHYLCYCLOHEXYLAMINE - Ataman Kimya.
- Aldrich 290629 - • SAFETY DATA SHEET. (2025, November 6).
- bmse000451 Cyclohexylamine at BMRB.
- SAFETY DATA SHEET - Fisher Scientific. (2010, November 10).
- SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, June 12).
- ICSC 1444 - N,N-DIMETHYLCYCLOHEXYLAMINE - INCHEM.
- dimethylcyclohexylamine/dmcha - Amine Catalysts. (2023, November 9).
- Cyclohexylamine(108-91-8) 13C NMR spectrum - ChemicalBook.
- 3,5-Dimethylcyclohexan-1-amine | C8H17N | CID 14675374 - PubChem.
- DIMETHYLCYCLOHEXYLAMINE (DMCHA) - Ataman Kimya.
- N,N-Dimethylcyclohexylamine 99 98-94-2.
- US4375560A - Process for the preparation of 3,5-dimethylaniline (sym. m-xylidine) - Google Patents.
- EP0051806B1 - Process for the preparation of 3,5-dimethyl aniline - Google Patents.
- Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives - Scientific & Academic Publishing.
- Stereoisomers.
- 4.8: Conformations of Disubstituted Cyclohexanes - Chemistry LibreTexts. (2022, September 24).
- CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-6, PPT-6 Part-6: Conformation-VI CONTENTS • Conformational Analysis of 1,3-Disubsti - St. Paul's Cathedral Mission College.
Sources
- 1. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. 3,5-Dimethylcyclohexan-1-amine | C8H17N | CID 14675374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. newtopchem.com [newtopchem.com]
- 6. bmse000451 Cyclohexylamine at BMRB [bmrb.io]
- 7. Cyclohexylamine(108-91-8) 13C NMR spectrum [chemicalbook.com]
- 8. US4375560A - Process for the preparation of 3,5-dimethylaniline (sym. m-xylidine) - Google Patents [patents.google.com]
- 9. EP0051806B1 - Process for the preparation of 3,5-dimethyl aniline - Google Patents [patents.google.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Synthesis of 3,5-Dimethylcyclohexylamine
Abstract
3,5-Dimethylcyclohexylamine is a valuable cycloaliphatic amine that serves as a key building block in the synthesis of various fine chemicals and pharmaceutical intermediates. Its stereoisomeric properties and functional group make it a target of significant interest in organic synthesis. This technical guide provides an in-depth exploration of the principal synthetic routes to 3,5-dimethylcyclohexylamine, designed for researchers, chemists, and process development professionals. Each methodology is examined through the lens of mechanistic causality, experimental feasibility, and scalability. We will dissect the core chemical transformations, compare their relative merits, and provide detailed, actionable protocols grounded in authoritative literature.
Introduction: The Synthetic Value of 3,5-Dimethylcyclohexylamine
Cyclohexylamine derivatives are ubiquitous structural motifs in materials science and medicinal chemistry. The specific substitution pattern of 3,5-dimethylcyclohexylamine, which can exist as cis and trans diastereomers, offers a scaffold for creating complex molecules with precise three-dimensional architectures. While not as commercially prominent as compounds like N,N-dimethylcyclohexylamine (a widely used polyurethane catalyst), its synthesis is of academic and industrial interest for creating specialized chemical entities.[1][2] This guide focuses on the most practical and efficient pathways to access this target molecule, starting from readily available precursors.
Strategic Synthesis Pathways
The selection of a synthetic route is governed by factors such as starting material availability, cost, desired stereochemical outcome, and scale. We will explore three primary strategies for the synthesis of 3,5-dimethylcyclohexylamine.
Caption: Core synthetic strategies for 3,5-dimethylcyclohexylamine.
Route 1: Reductive Amination of 3,5-Dimethylcyclohexanone
Reductive amination is arguably the most direct and versatile method for synthesizing amines from carbonyl compounds.[3] The process involves the reaction of a ketone or aldehyde with an amine source (in this case, ammonia) to form an intermediate imine, which is then reduced in situ to the target amine.[4]
Mechanistic Principles
The reaction proceeds in two key stages within a single pot:
-
Imine Formation: The nucleophilic nitrogen of ammonia attacks the electrophilic carbonyl carbon of 3,5-dimethylcyclohexanone to form a hemiaminal intermediate. This intermediate then dehydrates to form a cyclohexylimine. This equilibrium is typically favored under weakly acidic conditions which protonate the hydroxyl group of the hemiaminal, making it a better leaving group (water).[3]
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine to yield the final amine.
The choice of reducing agent is critical. It must be potent enough to reduce the imine but mild enough to not significantly reduce the starting ketone, which would lead to the formation of 3,5-dimethylcyclohexanol as a byproduct.[5]
Caption: Mechanism of Reductive Amination.
Comparison of Reducing Systems
| Reducing System | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ gas (2-10 kg/cm ²), Ni, Pd, or Rh catalyst, NH₃, 100-150°C.[6][7] | High atom economy, clean workup, suitable for large scale. | Requires specialized high-pressure equipment, potential for ring over-reduction. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol solvent, NH₄OAc (ammonia source), room temp.[5] | Mild conditions, excellent selectivity for imine over ketone, experimentally simple.[8] | Use of cyanide reagent requires careful handling and disposal, stoichiometric waste. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) solvent, NH₃ source, room temp. | Non-toxic alternative to NaBH₃CN, mild, good yields. | Stoichiometric waste, can be more expensive. |
Detailed Experimental Protocol (NaBH₃CN Method)
This protocol is adapted from a well-established procedure for a similar transformation and offers high selectivity and operational simplicity.[5]
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, add 3,5-dimethylcyclohexanone (0.1 mol, 12.6 g) and methanol (200 mL).
-
Ammonia Source: Add ammonium acetate (0.3 mol, 23.1 g) to the solution. Stir at room temperature for 20 minutes to allow for the initial formation of the imine intermediate.
-
Reduction: In a separate beaker, dissolve sodium cyanoborohydride (NaBH₃CN) (0.075 mol, 4.7 g) in 50 mL of methanol. Add this solution dropwise to the reaction flask over 30 minutes. Caution: NaBH₃CN is toxic; handle with appropriate personal protective equipment in a fume hood.
-
Reaction Monitoring: Allow the suspension to stir at room temperature for 24 hours. The reaction progress can be monitored by TLC or GC-MS by observing the disappearance of the starting ketone.
-
Workup - Quenching: Carefully add 6 M hydrochloric acid dropwise to the reaction mixture until the pH is ~2 to decompose any remaining NaBH₃CN. Stir for 1 hour.
-
Workup - Extraction: Concentrate the mixture using a rotary evaporator to remove most of the methanol. Add 100 mL of water. Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted ketone and alcohol byproduct.
-
Workup - Basification: Cool the aqueous layer in an ice bath and carefully add potassium hydroxide (KOH) pellets with stirring until the pH is >12.
-
Workup - Final Extraction: Extract the basic aqueous layer with diethyl ether (3 x 75 mL). Combine the organic extracts.
-
Purification: Dry the combined organic layers over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate using a rotary evaporator to yield the crude amine. Purify the product by fractional distillation under reduced pressure.
Route 2: Catalytic Hydrogenation of 3,5-Dimethylaniline
This route involves the reduction of an aromatic ring to its corresponding cycloalkane derivative. It is a powerful method for accessing saturated carbocycles from readily available aromatic precursors.
Catalysis and Conditions
The hydrogenation of anilines to cyclohexylamines requires robust catalysts and typically elevated temperatures and pressures to overcome the aromaticity of the benzene ring.
-
Catalysts: Noble metal catalysts like Rhodium (Rh) and Ruthenium (Ru) on a carbon support are highly effective.[9] Nickel-based catalysts, such as Raney Nickel, are a more cost-effective option and are widely used in industrial settings, though they may require more forcing conditions.[7]
-
Conditions: The reaction is typically run in a high-pressure autoclave. Hydrogen pressures can range from 70 to 150 atm, with temperatures between 150°C and 240°C.[7][10]
-
Causality: The catalyst surface adsorbs both the aromatic ring and hydrogen. The stepwise addition of hydrogen atoms across the pi-system breaks the aromaticity and leads to the saturated cyclohexane ring. The presence of ammonia is often used to suppress the formation of dicyclohexylamine as a byproduct.[7] A novel metal-free approach using B(C₆F₅)₃ as a catalyst with H₂ has also been reported, offering a different mechanistic pathway.[11]
Advantages and Challenges
-
Advantages: This method is highly efficient for large-scale production and starts from a common aromatic building block.
-
Challenges: Requires specialized high-pressure reactor systems. The stereochemical outcome (cis/trans ratio) can be difficult to control and is highly dependent on the catalyst and reaction conditions. Side reactions, such as the formation of dicyclohexylamine, can occur.
Generalized Experimental Protocol (Nickel Catalyst)
-
Reactor Charging: To a high-pressure stainless-steel autoclave, add 3,5-dimethylaniline (1 mol, 121.2 g), a suitable solvent such as methanol (200 mL), and a Raney Nickel catalyst (5-10 wt% of the substrate).
-
Sealing and Purging: Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas to remove all oxygen.
-
Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 100 atm) and begin heating to the target temperature (e.g., 180°C) with vigorous stirring.
-
Reaction: Maintain the pressure and temperature for several hours until hydrogen uptake ceases, indicating the reaction is complete.
-
Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Purification: Open the reactor, and filter the reaction mixture through a pad of Celite to remove the catalyst. The solvent is removed by distillation. The resulting crude product is then purified by fractional distillation under vacuum to separate the 3,5-dimethylcyclohexylamine from any unreacted starting material or byproducts.
Route 3: Synthesis from 3,5-Dimethylphenol
This multi-step approach leverages another common starting material, 3,5-dimethylphenol. The synthesis involves converting the phenol first to the ketone, which then enters the reductive amination pathway described in Route 1.
Synthesis Workflow
Caption: Multi-step synthesis from 3,5-dimethylphenol.
-
Hydrogenation of Phenol: The aromatic ring of 3,5-dimethylphenol is hydrogenated to yield 3,5-dimethylcyclohexanol. This is typically achieved using catalysts like Rhodium on carbon (Rh/C) under hydrogen pressure, similar to the aniline hydrogenation.[9]
-
Oxidation of Cyclohexanol: The secondary alcohol is then oxidized to the corresponding ketone, 3,5-dimethylcyclohexanone. A common and effective method is the Jones oxidation, using a mixture of sodium dichromate, sulfuric acid, and water.[12]
-
Reductive Amination: The resulting ketone is then converted to 3,5-dimethylcyclohexylamine via the methods described in Route 1.
This pathway is longer but demonstrates the synthetic flexibility and interconnectedness of common starting materials. The choice between starting with the phenol, aniline, or ketone directly depends entirely on their relative cost and availability.
Conclusion
The synthesis of 3,5-dimethylcyclohexylamine can be effectively achieved through several strategic routes, each with distinct advantages and operational demands. Reductive amination of 3,5-dimethylcyclohexanone stands out as the most direct and versatile laboratory-scale method, with the NaBH₃CN protocol offering excellent selectivity under mild conditions. For industrial-scale production, the catalytic hydrogenation of 3,5-dimethylaniline is a powerful, atom-economical alternative, provided the necessary high-pressure equipment is available. The multi-step synthesis from 3,5-dimethylphenol illustrates the utility of this precursor, converting it into a valuable intermediate for amination. The optimal choice for a given application will always be a balance of chemical efficiency, cost, safety, and available infrastructure. This guide provides the foundational knowledge for researchers and developers to make informed decisions in the synthesis of this important cycloaliphatic amine.
References
- BDMAEE. (2024). Production process and purification techniques for n,n-dimethylcyclohexylamine.
- Google Patents. (n.d.). JPS62123154A - Production of 3-aminomethyl-3,5,5-trimethylcyclohexylamine.
- UPCommons. (n.d.). Reductive amination of cyclohexanone via bimetallic Rh-Ni catalysts: A pathway to improved catalytic efficiency.
- OECD. (2003). 3-Aminomethyl-3,5,5-trimethylcyclohexylamine CAS N°: 2855-13-2.
- PMC. (n.d.). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions.
- Google Patents. (n.d.). CN101619026B - Synthesis method for continuously producing N,N-dimethyl cyclohexyl amine.
-
Organic Syntheses. (n.d.). N,N-Dimethylcyclohexylamine. Available at: [Link]
-
Ataman Kimya. (n.d.). DIMETHYLCYCLOHEXYLAMINE. Available at: [Link]
-
PrepChem. (n.d.). Preparation of 3,5-dimethylphenol. Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Available at: [Link]
- Google Patents. (n.d.). US20130253226A1 - Process for preparing 3-aminomethyl-3,5,5-trimethylcyclohexylamine.
-
Organic Syntheses. (n.d.). n,n-dimethylcyclohexylmethylamine. Available at: [Link]
-
MDPI. (2025). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Available at: [Link]
-
Pearson. (n.d.). Using cyclohexanone as the starting material, describe how each o.... Available at: [Link]
-
Frandcom Industrial Limited. (2022). DMCHA Market Demand Continues To Grow. Available at: [Link]
- Google Patents. (n.d.). US4914239A - Method for production of cyclohexylamines.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
-
PMC. (n.d.). Catalysis-Enabled Concise and Stereoselective Total Synthesis of the Tricyclic Prostaglandin D2 Metabolite Methyl Ester. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 3,5-dimethyl-cyclohexanone. Available at: [Link]
-
Sciencemadness.org. (n.d.). Catalytic Transfer Hydrogenation. Available at: [Link]
-
PubMed. (2012). Metal-free aromatic hydrogenation: aniline to cyclohexyl-amine derivatives. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Methylation of amines, nitrobenzenes and aromatic nitriles with carbon dioxide and molecular hydrogen. Available at: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Regio- and stereoselective synthesis of functionalized and fused heterocycles from Morita–Baylis–Hillman adducts of dicyclopentadienone. Available at: [Link]
-
ResearchGate. (2025). (PDF) Regio- and stereoselective synthesis of new diaminocyclopentanols. Available at: [Link]
Sources
- 1. DMCHA Market Demand Continues To Grow - News - Frandcom Chemicals [fcchemicals.com]
- 2. echemi.com [echemi.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Using cyclohexanone as the starting material, describe how each o... | Study Prep in Pearson+ [pearson.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. upcommons.upc.edu [upcommons.upc.edu]
- 7. US4914239A - Method for production of cyclohexylamines - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. JPS62123154A - Production of 3-aminomethyl-3,5,5-trimethylcyclohexylamine - Google Patents [patents.google.com]
- 11. Metal-free aromatic hydrogenation: aniline to cyclohexyl-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Physical Properties of 3,5-Dimethylcyclohexylamine Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylcyclohexylamine, a substituted cyclic amine, presents a fascinating case study in stereoisomerism. The spatial arrangement of the two methyl groups and the amino group on the cyclohexane ring gives rise to distinct cis and trans diastereomers, each with a unique set of physical and chemical properties. A thorough understanding of these properties is paramount for researchers in organic synthesis, medicinal chemistry, and materials science, as the stereochemistry of a molecule can profoundly influence its reactivity, biological activity, and material characteristics.
This technical guide provides a comprehensive exploration of the physical properties of the cis and trans isomers of 3,5-dimethylcyclohexylamine. It delves into the structural nuances that lead to differences in their physical constants and spectroscopic signatures. Furthermore, this guide furnishes detailed experimental protocols for the synthesis and separation of these isomers, offering practical insights for laboratory application.
Stereoisomerism and Conformational Analysis
The cyclohexane ring in 3,5-dimethylcyclohexylamine is not planar but exists predominantly in a chair conformation to minimize angular and torsional strain. The substituents (two methyl groups and one amino group) can occupy either axial or equatorial positions. The relative stability of the conformers, and thus the overall properties of the isomer, is dictated by the steric interactions between these substituents.
The cis and trans isomers of 3,5-dimethylcyclohexylamine are diastereomers, meaning they are stereoisomers that are not mirror images of each other. This difference in spatial arrangement leads to distinct physical properties.
Caption: Logical relationship between stereoisomerism and physical properties.
Physical Properties of 3,5-Dimethylcyclohexylamine Isomers
| Property | General (Mixture of Isomers) | Reference |
| Molecular Formula | C₈H₁₇N | [2] |
| Molecular Weight | 127.23 g/mol | [2] |
| Boiling Point | 162.3 °C at 1013 hPa | [3] |
| Melting Point | -77 °C | [3] |
| Density | 0.849 g/mL at 25 °C |
Note: The provided data for boiling and melting points are for "N,N-Dimethylcyclohexylamine" and may not accurately represent the 3,5-isomers. The separation of cis and trans isomers of similar cyclohexylamine derivatives can often be achieved by fractional distillation due to expected differences in their boiling points.[4]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of 3,5-dimethylcyclohexylamine. The chemical shifts of the protons and carbons in the cyclohexane ring are highly sensitive to their spatial orientation (axial or equatorial).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of cis,cis-3,5-dimethylcyclohexylamine has been reported.[2] The chemical shifts provide valuable information about the carbon skeleton and the stereochemical environment of each carbon atom.
Experimental Protocols
Synthesis of 3,5-Dimethylcyclohexylamine Isomers
A common method for the synthesis of substituted cyclohexylamines is the catalytic hydrogenation of the corresponding aniline derivative. For 3,5-dimethylcyclohexylamine, this would involve the reduction of 3,5-dimethylaniline. This process typically yields a mixture of the cis and trans isomers.
Protocol: Catalytic Hydrogenation of 3,5-Dimethylaniline
-
Reactor Setup: In a high-pressure autoclave, dissolve 3,5-dimethylaniline in a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 5% Ruthenium on Carbon (Ru/C).
-
Hydrogenation: Seal the autoclave, purge with an inert gas (e.g., nitrogen), and then pressurize with hydrogen gas. Heat the reaction mixture with vigorous stirring. The reaction progress can be monitored by observing the hydrogen uptake.
-
Workup: After the reaction is complete, cool the reactor and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which will be a mixture of cis- and trans-3,5-dimethylcyclohexylamine.
Caption: General workflow for the synthesis of 3,5-dimethylcyclohexylamine isomers.
Separation of Cis and Trans Isomers
The separation of the resulting diastereomeric mixture is a critical step. Due to the expected differences in their physical properties, several methods can be employed.
Protocol: Separation by Fractional Distillation
Based on the principle that diastereomers have different boiling points, fractional distillation is a viable method for separating the cis and trans isomers of 3,5-dimethylcyclohexylamine.[4]
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a high-efficiency fractionating column (e.g., a Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Distillation: Place the crude mixture of isomers into the distillation flask. Heat the flask to initiate boiling.
-
Fraction Collection: Carefully collect the distillate in fractions, monitoring the temperature at the distillation head. The lower-boiling point isomer will distill first, followed by the higher-boiling point isomer.
-
Analysis: Analyze the collected fractions using a suitable analytical technique, such as Gas Chromatography (GC) or NMR spectroscopy, to determine the purity of the separated isomers.
Protocol: Separation by Gas Chromatography (GC)
For analytical and small-scale preparative separations, gas chromatography is a highly effective technique. The choice of the stationary phase is crucial for achieving good separation.
-
Column Selection: Utilize a capillary column with a stationary phase that can effectively differentiate between the isomers. A polar column, such as one containing a cyanopropyl-phenylsilicone phase, is often suitable for separating cis and trans isomers of amines.[5]
-
Derivatization (Optional): To improve peak shape and resolution, the amine functionality can be derivatized, for example, by converting it to a trifluoroacetamide.
-
Injection and Separation: Inject the sample mixture into the gas chromatograph. The isomers will separate based on their differential interactions with the stationary phase, resulting in distinct retention times.
-
Detection and Quantification: Use a suitable detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) to detect the eluted isomers and quantify their relative amounts.
Caption: General workflow for the separation of 3,5-dimethylcyclohexylamine isomers.
Conclusion
References
-
National Center for Biotechnology Information. (n.d.). 3,5-Dimethylcyclohexan-1-amine. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
-
Ataman Kimya. (n.d.). DIMETHYLCYCLOHEXYLAMINE. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 5.10: Diastereomers and Physical Properties. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: N,N-Dimethylcyclohexylamine. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Dimethylcyclohexylamine. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). N,N-Dimethylcyclohexylamine. Retrieved from [Link]
-
ACS Sustainable Chemistry & Engineering. (2022, March 9). Assessing the Temperature-Dependent Tunable Polarity of N,N-Dimethylcyclohexylamine (DMCHA) and Water Mixtures. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-6, PPT-6 Part-6: Conformation-VI CONTENTS • Conformational Analysis of 1,3-Disubsti. Retrieved from [Link]
-
Ataman Kimya. (n.d.). DIMETHYLCYCLOHEXYLAMINE. Retrieved from [Link]
-
MDPI. (2025, January 11). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Retrieved from [Link]
-
Homework.Study.com. (n.d.). The following is one cis,trans isomer of 3,5-dimethylcyclohexanol. Complete the alternative chair conformations. Retrieved from [Link]
-
BDMAEE. (2024, December 20). production process and purification techniques for n,n-dimethylcyclohexylamine. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dimethylcyclohexylamine. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]
-
ResearchGate. (2012, August 29). Separation of structural isomers of amine on gas chromatography. Retrieved from [Link]
-
Scribd. (n.d.). Conformational Analysis of Dimethylcyclohexanes. Retrieved from [Link]
-
DOI. (1981, August 1). Gas chromatographie separation of cis and trans isomers of long chain amines. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Conformational Analysis. Retrieved from [Link]
-
PubChem. (n.d.). 3,3-Dimethylcyclohexan-1-amine. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3,5-Dimethylcyclohexylamine
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the cis and trans isomers of 3,5-dimethylcyclohexylamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the stereochemical nuances that govern the spectral characteristics of this substituted cyclohexane, offering a framework for structural elucidation and conformational analysis.
Introduction: The Role of NMR in Stereochemical Determination
Nuclear Magnetic Resonance spectroscopy stands as a cornerstone in the structural analysis of organic molecules. For cyclic systems like substituted cyclohexanes, NMR is particularly powerful, providing not only constitutional information but also detailed insights into the three-dimensional arrangement of atoms. The chemical shifts (δ) and spin-spin coupling constants (J) are exquisitely sensitive to the local electronic environment and dihedral angles between adjacent protons, respectively. This sensitivity allows for the differentiation of stereoisomers and the assessment of conformational equilibria.[1]
3,5-Dimethylcyclohexylamine exists as two diastereomers: cis and trans. The relative orientation of the amino and two methyl groups profoundly influences the molecule's preferred chair conformation and, consequently, its NMR spectrum. Understanding these spectral differences is critical for applications in medicinal chemistry and materials science, where stereochemistry dictates biological activity and material properties.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The following outlines a standard operating procedure for the acquisition of high-resolution ¹H and ¹³C NMR spectra of 3,5-dimethylcyclohexylamine.
2.1 Sample Preparation
-
Analyte: A 5-10 mg sample of purified cis- or trans-3,5-dimethylcyclohexylamine.
-
Solvent: Approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. The choice of solvent can influence chemical shifts, particularly for the amine protons.[2]
-
Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Procedure: The sample is dissolved in the deuterated solvent in a clean, dry 5 mm NMR tube. The solution is thoroughly mixed to ensure homogeneity.
2.2 NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Spectral Width: 0-100 ppm.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations.
-
Predicted ¹H and ¹³C NMR Spectral Data
In the absence of readily available experimental spectra, the following data for the cis and trans isomers of 3,5-dimethylcyclohexylamine have been predicted based on established substituent effects, additivity rules, and analysis of analogous compounds.[3][4][5]
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities
| Proton | cis-3,5-Dimethylcyclohexylamine | trans-3,5-Dimethylcyclohexylamine |
| H-1 | ~2.7-2.9 (m) | ~3.0-3.2 (tt) |
| H-2, H-6 | ~1.6-1.8 (m), ~0.9-1.1 (m) | ~1.8-2.0 (m), ~1.0-1.2 (m) |
| H-3, H-5 | ~1.4-1.6 (m) | ~1.5-1.7 (m) |
| H-4 | ~1.7-1.9 (m), ~0.6-0.8 (m) | ~1.9-2.1 (m), ~0.7-0.9 (m) |
| -NH₂ | ~1.2 (br s) | ~1.2 (br s) |
| -CH₃ | ~0.85 (d, J ≈ 6.5 Hz) | ~0.90 (d, J ≈ 6.5 Hz) |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ)
| Carbon | cis-3,5-Dimethylcyclohexylamine | trans-3,5-Dimethylcyclohexylamine |
| C-1 | ~50-52 | ~48-50 |
| C-2, C-6 | ~40-42 | ~38-40 |
| C-3, C-5 | ~30-32 | ~28-30 |
| C-4 | ~43-45 | ~41-43 |
| -CH₃ | ~22-24 | ~20-22 |
Spectral Interpretation and Conformational Analysis
The predicted spectral differences between the cis and trans isomers of 3,5-dimethylcyclohexylamine are rooted in their preferred chair conformations.
4.1 cis-3,5-Dimethylcyclohexylamine
In the cis isomer, the most stable conformation will have the bulky amino group in an equatorial position to minimize steric strain. Consequently, both methyl groups will also be in equatorial positions. This leads to a relatively simple and predictable NMR spectrum.
¹H NMR Interpretation:
-
The proton at C-1 (H-1), being attached to the carbon bearing the amino group, will be the most downfield of the ring protons.
-
The methyl protons will appear as a doublet due to coupling with the H-3 and H-5 protons.
-
The amine protons typically appear as a broad singlet due to rapid quadrupole relaxation and exchange with trace amounts of water.[6]
¹³C NMR Interpretation:
-
The carbon attached to the nitrogen (C-1) will be the most downfield of the ring carbons due to the electronegativity of the nitrogen atom.
-
The symmetry of the diequatorial conformation will result in fewer signals than the number of carbons, with C-2/C-6 and C-3/C-5 being chemically equivalent.
4.2 trans-3,5-Dimethylcyclohexylamine
The trans isomer presents a more complex conformational landscape. For the amino group to be in the favored equatorial position, one methyl group must be equatorial and the other axial. This breaks the symmetry of the molecule and introduces significant steric interactions for the axial methyl group.
¹H NMR Interpretation:
-
The axial proton at C-1 in the trans isomer is expected to show a larger coupling constant (triplet of triplets) due to trans-diaxial couplings with the axial protons at C-2 and C-6.
-
The axial and equatorial protons on the same carbon will exhibit distinct chemical shifts. Axial protons are generally more shielded (upfield) compared to their equatorial counterparts.
-
The two methyl groups are no longer chemically equivalent and may show slightly different chemical shifts.
¹³C NMR Interpretation:
-
The presence of an axial methyl group will induce a "gamma-gauche" effect, causing the C-1 and C-5 carbons to be shielded (shifted upfield) compared to the cis isomer.[7]
-
The lack of a plane of symmetry in the preferred conformation of the trans isomer will result in a greater number of distinct signals in the ¹³C NMR spectrum compared to the cis isomer.
Visualizing Molecular Structure and NMR Relationships
The following diagrams illustrate the key structural features and their relevance to the NMR data.
Caption: Chair conformation of cis-3,5-dimethylcyclohexylamine with all substituents in the equatorial position.
Caption: Chair conformation of trans-3,5-dimethylcyclohexylamine with the amino and one methyl group equatorial, and one methyl group axial.
Conclusion
The ¹H and ¹³C NMR spectra of cis- and trans-3,5-dimethylcyclohexylamine are highly informative, providing a clear distinction between the two diastereomers. The key differentiating features arise from the conformational preferences of the substituents on the cyclohexane ring. The cis isomer, with its all-equatorial arrangement, exhibits a more symmetric and predictable spectrum. In contrast, the trans isomer's axial methyl group introduces asymmetry and characteristic shielding effects. This guide provides a foundational understanding for the interpretation of these spectra, which is essential for researchers working with substituted cyclohexylamines in various scientific disciplines.
References
-
Bruker. (n.d.). NMR Spectroscopy. Retrieved from [Link]
-
ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000451 Cyclohexylamine. Retrieved from [Link]
-
Contreras, R. H., & Peralta, J. E. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(44), 9534–9543. [Link]
-
Rittner, R., & Tormena, C. F. (2006). Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes. Magnetic Resonance in Chemistry, 44(8), 794–800. [Link]
- Abraham, R. J., & Mobli, M. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 19(5), 23-26.
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, September 26). Structure Determination of Alkanes Using 13C-NMR and H-NMR. Retrieved from [Link]
-
RSC Publishing. (2025, January 21). Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory. Retrieved from [Link]
-
SpectraBase. (n.d.). n,n-Dimethylcyclohexylamine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
PubMed. (2024, June 21). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. Retrieved from [Link]
-
Doc Brown's Chemistry. (2025, October 30). C6H12 cyclohexane low high resolution 1H proton nmr spectrum. Retrieved from [Link]
-
YouTube. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Dimethylcyclohexylamine. Retrieved from [Link]
-
Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]
Sources
- 1. 98-94-2・N,N-Dimethylcyclohexylamine・044-08243・048-08246[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory: paramagnetic contributions from orbital-to-orbital transitions for the pre-α, α, β, α-X, β-X and ipso-X effects, along with effects from characteristic bonds and groups - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Cyclohexylamine(108-91-8) 13C NMR spectrum [chemicalbook.com]
- 7. Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number and molecular weight of 3,5-dimethylcyclohexylamine
An In-Depth Technical Guide to 3,5-Dimethylcyclohexylamine: Synthesis, Stereochemistry, and Applications
Abstract
This technical guide provides a comprehensive overview of 3,5-dimethylcyclohexylamine (CAS No. 73650-03-0), a substituted aliphatic amine with significant potential as a chemical intermediate in the pharmaceutical and agrochemical industries. This document delves into the compound's chemical identity, stereoisomeric complexity, principal synthesis methodologies, and analytical characterization. Emphasis is placed on the causal reasoning behind synthetic choices, particularly concerning stereochemical outcomes. Furthermore, this guide clarifies the distinction between 3,5-dimethylcyclohexylamine and its more commercially prevalent isomer, N,N-dimethylcyclohexylamine, and discusses safety protocols based on established hazard classifications.
Introduction and Chemical Identity
3,5-Dimethylcyclohexylamine is a cyclic primary amine featuring a cyclohexane ring substituted with two methyl groups at the 3 and 5 positions and an amino group at the 1 position. Its molecular structure, particularly the potential for multiple stereoisomers, makes it a valuable and complex building block in organic synthesis. It is imperative to distinguish this compound from its structural isomer, N,N-dimethylcyclohexylamine (CAS No. 98-94-2), which is a tertiary amine with broad industrial applications as a catalyst and curing agent. 3,5-Dimethylcyclohexylamine, in contrast, serves primarily as a synthetic intermediate where the primary amine functionality is key to its utility.
Core Properties and Identification
A summary of the fundamental properties of 3,5-dimethylcyclohexylamine is presented below.
| Property | Value | Source |
| IUPAC Name | 3,5-dimethylcyclohexan-1-amine | PubChem[1] |
| CAS Number | 73650-03-0 | PubChem[1] |
| Molecular Formula | C₈H₁₇N | PubChem[1] |
| Molecular Weight | 127.23 g/mol | PubChem[1] |
| Canonical SMILES | CC1CC(CC(C1)N)C | PubChem[1] |
| InChIKey | AUVPFHDQSZJPSZ-UHFFFAOYSA-N | PubChem[1] |
Stereochemistry: The Critical Axis of Functionality
The cyclohexane ring's conformational flexibility (chair and boat forms) combined with three substituents (one amino, two methyl) gives rise to multiple stereoisomers. The relative orientation of these groups (axial vs. equatorial) defines the cis/trans relationships and dictates the molecule's overall shape, stability, and reactivity.
The primary stereoisomers are:
-
cis,cis-3,5-dimethylcyclohexylamine: Both methyl groups are on the same side of the ring relative to the amino group.
-
cis,trans-3,5-dimethylcyclohexylamine: One methyl group is cis and the other is trans relative to the amino group.
-
trans,trans-3,5-dimethylcyclohexylamine: Both methyl groups are on the opposite side of the ring relative to the amino group.
The chair conformation is the most stable. In the case of the related cis-1,3,5-trimethylcyclohexane, the most stable conformation has all three methyl groups in equatorial positions to minimize steric strain. By analogy, the all-cis isomer of 3,5-dimethylcyclohexylamine is expected to be most stable when the amino and two methyl groups can all occupy equatorial positions. The choice of synthesis route is paramount as it directly influences the resulting isomeric ratio.
Caption: Logical relationship of stereoisomerism in 3,5-dimethylcyclohexylamine.
Synthesis Methodologies: A Tale of Two Precursors
The synthesis of 3,5-dimethylcyclohexylamine is primarily approached via two robust and well-established chemical transformations. The choice between these pathways often depends on the availability and cost of the starting materials and the desired stereochemical outcome.
Pathway 1: Catalytic Hydrogenation of 3,5-Dimethylaniline
This is a direct and efficient method that leverages the aromatic precursor, 3,5-dimethylaniline (also known as 3,5-xylidine). The core of this process is the reduction of the aromatic ring to a cyclohexane ring under a hydrogen atmosphere using a metal catalyst.
Causality of Experimental Choices:
-
Catalyst: Ruthenium (Ru) and Rhodium (Rh) catalysts are highly effective for the hydrogenation of aniline and its derivatives. Palladium (Pd) can also be used, but may sometimes require harsher conditions. The choice of catalyst support (e.g., carbon, alumina) can influence activity and selectivity.
-
Pressure & Temperature: High hydrogen pressure (ranging from 10 to 100 bar) is necessary to overcome the aromaticity of the benzene ring. Temperatures typically range from 100°C to 200°C. These conditions are chosen to ensure a reasonable reaction rate without promoting side reactions like hydrogenolysis (cleavage of the C-N bond).
-
Solvent: Polar, non-reactive solvents like ethanol or isopropanol are commonly used to dissolve the substrate and facilitate its interaction with the solid catalyst surface.
Caption: Workflow for Catalytic Hydrogenation of 3,5-Dimethylaniline.
Representative Experimental Protocol:
-
Reactor Charging: A high-pressure autoclave is charged with 3,5-dimethylaniline (1.0 mol), a 5% Ruthenium-on-carbon (Ru/C) catalyst (5-10 wt% of substrate), and ethanol (200 mL).
-
Inerting: The reactor is sealed and purged several times with nitrogen to remove oxygen.
-
Pressurization & Heating: The reactor is pressurized with hydrogen to approximately 50 bar and heated to 150°C with vigorous stirring.
-
Reaction Monitoring: The reaction is monitored by observing hydrogen uptake. The pressure is maintained by feeding hydrogen as it is consumed. The reaction is typically complete within 4-8 hours.
-
Work-up: The reactor is cooled to room temperature and carefully vented. The reaction mixture is filtered to remove the catalyst.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product is purified by vacuum distillation to yield 3,5-dimethylcyclohexylamine as a mixture of cis and trans isomers.
Pathway 2: Reductive Amination of 3,5-Dimethylcyclohexanone
This pathway builds the amine functionality onto a pre-existing cyclohexane ring. It is a versatile, often one-pot, reaction that converts a ketone to an amine.
Causality of Experimental Choices:
-
Amine Source: An excess of ammonia (often as ammonium acetate or in an alcoholic solution) is used to react with the ketone, forming an intermediate imine (or enamine).
-
Reducing Agent: A selective reducing agent is crucial. Sodium cyanoborohydride (NaBH₃CN) is a classic choice because it is stable in mildly acidic conditions (optimal for imine formation) and selectively reduces the protonated iminium ion much faster than the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is another effective and less toxic alternative.
-
pH Control: The reaction is typically run under mildly acidic conditions (pH 6-7) to catalyze the formation of the imine intermediate without deactivating the amine nucleophile.
Representative Experimental Protocol:
-
Reaction Setup: 3,5-Dimethylcyclohexanone (1.0 mol) and ammonium acetate (1.5-2.0 mol) are dissolved in methanol (500 mL) in a round-bottom flask.
-
Reducing Agent Addition: Sodium cyanoborohydride (1.2 mol) is added portion-wise to the stirred solution at room temperature. The addition is controlled to manage any effervescence.
-
Reaction: The mixture is stirred at room temperature for 12-24 hours. The reaction progress can be monitored by GC-MS or TLC.
-
Work-up: The reaction is quenched by carefully adding aqueous HCl to destroy excess hydride. The solvent is removed under reduced pressure.
-
Extraction: The residue is taken up in water, and the solution is basified with NaOH. The product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The final product is purified by vacuum distillation.
Analytical Characterization
Standard analytical techniques are used to confirm the identity, purity, and stereochemistry of 3,5-dimethylcyclohexylamine.
| Technique | Expected Observations | Purpose |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A peak corresponding to a mass-to-charge ratio (m/z) of 127 for the molecular ion [M]⁺. Fragmentation patterns will be characteristic of a cyclohexylamine structure. | Confirms molecular weight and provides initial purity assessment. |
| Infrared (IR) Spectroscopy | N-H stretching vibrations (asymmetric and symmetric) for the primary amine group around 3300-3400 cm⁻¹. C-H stretching for alkyl groups below 3000 cm⁻¹. | Confirms the presence of the primary amine and alkyl functional groups. |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | The number of distinct signals will depend on the symmetry of the specific stereoisomer. For example, the highly symmetric cis,cis-isomer is expected to show fewer signals than the less symmetric cis,trans-isomer. A ¹³C NMR spectrum for the cis,cis-isomer has been reported.[1] | Helps to identify the specific stereoisomer based on molecular symmetry. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Complex multiplets are expected for the cyclohexane ring protons. The chemical shifts and coupling constants of the proton on the carbon bearing the amino group (C1) and the methyl group protons will be highly dependent on their axial or equatorial orientation, providing key data for stereochemical assignment. | Provides detailed information on the stereochemistry of the molecule. |
Applications in Research and Development
While large-scale industrial applications for 3,5-dimethylcyclohexylamine are not widely documented, its structure is of significant interest to researchers in drug development and agrochemicals. Related compounds, such as methylcyclohexylamine, are known intermediates in the synthesis of pharmaceuticals, including certain antidepressants and anti-Parkinson's drugs.[2]
The primary amine of 3,5-dimethylcyclohexylamine serves as a crucial synthetic handle for building more complex molecules. The dimethylated cyclohexane core provides a lipophilic and conformationally restricted scaffold that can be used to:
-
Modulate Pharmacokinetics: The size and shape of the scaffold can influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Orient Functional Groups: The rigid ring structure positions other parts of a molecule in specific three-dimensional arrangements, which is critical for binding to biological targets like enzymes and receptors.
-
Serve as a Chiral Building Block: Separation of the isomers allows for their use in stereoselective synthesis to produce a single enantiomer of a target drug, which is often a regulatory requirement.
Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3,5-dimethylcyclohexylamine is a hazardous substance.[1]
GHS Hazard Classifications:
-
Flammable Liquids (Category 3): H226 - Flammable liquid and vapor.
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
-
Acute Toxicity, Dermal (Category 4): H312 - Harmful in contact with skin.
-
Skin Corrosion/Irritation (Category 1B): H314 - Causes severe skin burns and eye damage.
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment:
-
Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: A lab coat and appropriate protective clothing should be worn. An emergency shower and eyewash station must be readily available.
-
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and incompatible materials such as strong oxidizing agents and acids.
Conclusion
3,5-Dimethylcyclohexylamine is a specialized chemical intermediate whose value lies in its primary amine functionality and the stereochemical complexity of its substituted cyclohexane scaffold. While often overshadowed by its N,N-dimethyl isomer in industrial catalysis, its potential as a building block for creating novel, high-value molecules in the pharmaceutical and agrochemical sectors is significant. A thorough understanding of its synthesis, with careful consideration of the factors controlling stereoisomer formation, is essential for any researcher or development professional seeking to leverage its unique structural properties. Adherence to strict safety protocols is mandatory when handling this corrosive and flammable compound.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7415, N,N-Dimethylcyclohexylamine." PubChem, [Link]. Accessed March 8, 2026.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 14675374, 3,5-Dimethylcyclohexan-1-amine." PubChem, [Link]. Accessed March 8, 2026.
Sources
solubility and stability of 3,5-dimethylcyclohexylamine
An In-Depth Technical Guide to the Solubility and Stability of 3,5-Dimethylcyclohexylamine
Executive Summary
This technical guide provides a comprehensive analysis of the critical physicochemical properties of 3,5-dimethylcyclohexylamine, focusing on its solubility and chemical stability. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to offer a foundational understanding of the molecular behaviors that govern these characteristics. We delve into the theoretical principles of amine solubility, provide robust, field-tested protocols for its empirical determination, and outline a systematic approach to evaluating its chemical stability under various stress conditions as mandated by regulatory guidelines. By synthesizing established scientific principles with practical, actionable methodologies, this guide serves as an essential resource for formulation development, process optimization, and ensuring the integrity of active pharmaceutical ingredients.
Introduction to 3,5-Dimethylcyclohexylamine
3,5-Dimethylcyclohexylamine is a cycloaliphatic amine characterized by a cyclohexane ring substituted with two methyl groups and an amine functional group. Its structure, a combination of a non-polar carbocyclic backbone and a polar, basic amine group, imparts a unique set of physicochemical properties that are of significant interest in pharmaceutical and chemical synthesis. The solubility and stability of this compound are not merely academic points of interest; they are pivotal parameters that dictate its handling, formulation, storage, and ultimate efficacy and safety in any application.[1][2] A thorough understanding of these attributes is a prerequisite for successful drug development, enabling scientists to design robust formulations, predict shelf-life, and meet stringent regulatory standards.[3][4]
Structure of 3,5-Dimethylcyclohexylamine:
(Note: This is a 2D representation; the compound exists as cis and trans stereoisomers.)
Core Physicochemical Principles
The behavior of 3,5-dimethylcyclohexylamine in solution and under chemical stress is governed by the interplay of its structural features.
-
The Cyclohexane Ring: The saturated hydrocarbon ring is non-polar and hydrophobic, contributing to its solubility in organic solvents.[2]
-
The Amine Group (-NH2): As a primary amine, this functional group is a weak base and is capable of forming hydrogen bonds.[1] This polarity enhances solubility in protic solvents. Its basicity is a critical factor in its aqueous solubility, which is highly pH-dependent.[5]
-
Methyl Groups (-CH3): These alkyl substituents increase the lipophilicity of the molecule, generally decreasing its solubility in water compared to the unsubstituted cyclohexylamine.[1]
Solubility Profile: A Predictive and Empirical Approach
Solubility dictates the bioavailability of a drug substance and is a critical parameter in the design of dosage forms and purification processes. For an amine like 3,5-dimethylcyclohexylamine, solubility is a function of both the solvent's properties and the pH of the medium.
Causality of Amine Solubility
The solubility of amines is primarily influenced by their ability to form hydrogen bonds with solvent molecules and their acid-base chemistry.[6]
-
In Water: Low-molecular-weight amines exhibit some water solubility due to hydrogen bonding between the amine's lone pair of electrons and the hydrogen atoms of water.[6] As a weak base, 3,5-dimethylcyclohexylamine reacts with water to a small extent, establishing an equilibrium.
-
Effect of pH: In acidic solutions, the amine group is protonated to form an ammonium salt (R-NH3+).[5] This ionic species is significantly more polar than the free base, leading to a dramatic increase in aqueous solubility.[5] Conversely, in basic solutions, the equilibrium shifts towards the un-ionized, less soluble free base form.
-
In Organic Solvents: The principle of "like dissolves like" is paramount. The non-polar cyclohexane backbone suggests good solubility in non-polar and moderately polar aprotic solvents (e.g., hexane, toluene, diethyl ether).[7] Solubility in polar protic solvents like alcohols is also expected to be high due to hydrogen bonding capabilities.[7]
Predicted Solubility of 3,5-Dimethylcyclohexylamine
While specific experimental data for this exact molecule is not widely published, we can predict its solubility based on the known behavior of analogous compounds like N,N-dimethylcyclohexylamine and general principles of organic chemistry.[2]
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Aqueous | Water (pH 7) | Slightly Soluble | The C8 hydrocarbon structure limits miscibility despite the polar amine group.[7][8] |
| Aqueous Acid | 5% HCl | Soluble / Miscible | Formation of the highly polar ammonium hydrochloride salt enhances solubility.[5][9] |
| Aqueous Base | 5% NaOH | Insoluble / Slightly Soluble | The compound exists in its non-ionized, less polar free base form.[9] |
| Polar Protic | Ethanol, Methanol | Miscible | Capable of hydrogen bonding with the solvent. |
| Polar Aprotic | Acetone, THF | Soluble / Miscible | Good dipole-dipole interactions. |
| Non-Polar | Hexane, Toluene | Soluble | The non-polar cyclohexane ring interacts favorably with non-polar solvents. |
Experimental Protocol for Solubility Determination
To move from prediction to quantification, a robust, self-validating experimental protocol is essential. The isothermal equilibrium method is a standard approach.
Objective: To quantitatively determine the solubility of 3,5-dimethylcyclohexylamine in a specific solvent at a defined temperature.
Materials:
-
High-purity 3,5-dimethylcyclohexylamine
-
Analytical grade solvents
-
Temperature-controlled shaker or water bath
-
Analytical balance (±0.0001 g)
-
Sealed vials
-
Calibrated volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents, PVDF for aqueous)
Step-by-Step Methodology:
-
Preparation of a Saturated Solution: Add an excess amount of 3,5-dimethylcyclohexylamine to a known volume of the chosen solvent in a sealed vial. Causality: Using an excess ensures that the solution reaches saturation, a critical requirement for determining maximum solubility.
-
Equilibration: Place the vial in a temperature-controlled shaker set to the target temperature (e.g., 25°C). Agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is achieved. Trustworthiness: The system is self-validating by taking samples at different time points (e.g., 24, 36, 48 hours) and analyzing them. Equilibrium is confirmed when consecutive measurements are consistent.
-
Phase Separation: Once equilibrium is reached, cease agitation and allow the vial to stand in the temperature bath for at least 4 hours to allow undissolved material to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a precise aliquot of the supernatant using a calibrated pipette. Immediately filter the sample through an appropriate syringe filter to remove any undissolved micro-particles. Causality: Filtration is crucial to prevent artificially high results from suspended solids.
-
Gravimetric Analysis:
-
Dispense the filtered, saturated solution into a pre-weighed, dry volumetric flask.
-
Determine the mass of the solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator.
-
Dry the flask containing the non-volatile amine residue to a constant weight in a vacuum oven at a temperature below its boiling point.
-
Reweigh the flask to determine the mass of the dissolved amine.
-
-
Calculation:
-
Solubility ( g/100 mL) = (Mass of dissolved amine / Volume of aliquot) * 100
-
Visualization: Solubility Determination Workflow
Caption: Workflow for isothermal equilibrium solubility determination.
Chemical Stability: A Proactive Assessment
Stability testing is a cornerstone of drug development, ensuring that a substance maintains its quality, purity, and potency over time.[3] For amines, oxidative and pH-dependent degradation are primary concerns.
Factors Influencing Amine Stability
Several environmental factors can induce the degradation of 3,5-dimethylcyclohexylamine:[10]
-
Presence of Oxygen: The lone pair of electrons on the nitrogen atom makes amines susceptible to oxidation.[4] This can lead to the formation of N-oxides or other degradation products.
-
pH: Extreme pH conditions can catalyze hydrolytic reactions, although cycloaliphatic amines are generally stable to hydrolysis. However, pH can influence the rate of other degradation pathways.
-
Light (Photostability): Exposure to UV or visible light can provide the energy needed to initiate degradation reactions.
-
Temperature (Thermal Stability): Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[11]
Forced Degradation (Stress Testing)
Forced degradation studies are intentionally aggressive experiments designed to accelerate degradation and predict the likely degradation pathways.[4] This is a regulatory requirement and is essential for developing stability-indicating analytical methods.[12]
Key Stress Conditions for 3,5-Dimethylcyclohexylamine:
-
Acidic Hydrolysis: Refluxing in 0.1N HCl.[12]
-
Basic Hydrolysis: Refluxing in 0.1N NaOH.[12]
-
Oxidative Degradation: Treatment with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[12] Amines are particularly prone to oxidation.[4]
-
Thermal Degradation: Exposing the solid or a solution to high heat (e.g., 60°C or higher).
-
Photolytic Degradation: Exposing the substance to a combination of UV and visible light, as specified in ICH Q1B guidelines.
Potential Degradation Pathways
Based on the known chemistry of cyclohexylamines, the most probable degradation pathway involves oxidation.[13][14][15]
-
Oxidative Deamination: The primary amine can be oxidized to an imine, which is then hydrolyzed to a ketone (3,5-dimethylcyclohexanone) and ammonia.[14]
-
Further Oxidation: The resulting ketone can undergo further oxidation, potentially leading to ring-opening and the formation of dicarboxylic acids.[14]
Caption: A potential oxidative degradation pathway for 3,5-dimethylcyclohexylamine.
Experimental Design for Stability Assessment
A comprehensive stability study involves both forced degradation and long-term/accelerated testing according to ICH guidelines.[10][16][17]
Protocol for a Comprehensive Forced Degradation Study
Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.
Methodology:
-
Prepare Solutions: Prepare solutions of 3,5-dimethylcyclohexylamine (e.g., 1 mg/mL) in appropriate solvents.
-
Apply Stress Conditions (in parallel):
-
Acid: Add an equal volume of 0.2N HCl (to yield 0.1N). Heat at 60°C for 24 hours.
-
Base: Add an equal volume of 0.2N NaOH (to yield 0.1N). Heat at 60°C for 24 hours.
-
Oxidation: Add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature for 24 hours.
-
Control: Keep one sample of the solution at room temperature, protected from light.
-
-
Neutralization: After the stress period, neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples, including the control, using a suitable analytical method (e.g., HPLC-UV/MS). The goal is to achieve 5-20% degradation of the parent compound.
-
Peak Purity & Mass Balance: Use the analytical method to assess the purity of the parent peak and to calculate mass balance, ensuring that the decrease in the parent compound corresponds to the increase in degradation products.
Protocol for Long-Term and Accelerated Stability Testing
Objective: To determine the shelf-life and recommended storage conditions for the drug substance.
Methodology:
-
Batch Selection: Use at least three primary batches of the drug substance.[3]
-
Container Closure System: Package the substance in the proposed marketing container.[17]
-
Storage Conditions (as per ICH Q1A): [16]
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency: [3][10][17]
-
Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: Test at 0, 3, and 6 months.
-
-
Parameters to Test: Appearance, assay (potency), degradation products, and any other critical quality attributes.
Visualization: Overall Stability Testing Workflow
Caption: Integrated workflow for comprehensive stability assessment.
Conclusion
The are multifaceted properties rooted in its fundamental molecular structure. Its solubility is predictably high in organic solvents and acidic aqueous media, a direct consequence of its lipophilic backbone and basic amine functionality. The primary stability concern is oxidative degradation, a vulnerability that must be thoroughly investigated through systematic forced degradation studies. The protocols and workflows detailed in this guide provide a robust framework for empirically determining these critical parameters. By applying these methodologies, researchers and drug development professionals can generate the high-quality, reliable data necessary to formulate effectively, ensure product integrity, and navigate the regulatory landscape with confidence.
References
-
Stability Testing of Pharmaceutical Products. (2012, March 17). Asian Journal of Pharmaceutical and Clinical Research. [Link]
-
McLaughlin, J. C. Experiment 27 - Amines and Amides. Jay C. McLaughlin. [Link]
-
Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025, May 6). Lab Manager. [Link]
-
Safety Data Sheet: N,N-Dimethylcyclohexylamine. Carl ROTH. [Link]
-
Degradation of cyclohexylamine by a new isolate of Pseudomonas plecoglossicida. (2008, January 10). Scientific Reports. [Link]
-
Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. JFDA. [Link]
-
Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
-
Biodegradation of Cyclohexylamine by Brevibacterium oxydans IH-35A. PMC - NIH. [Link]
-
Pokharana, M., et al. (2018). Stability testing guidelines of pharmaceutical products. Journal of Drug Delivery and Therapeutics. [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Drug Discovery & Development. [Link]
-
DETERMINATION OF SOLUBILITY CLASS. University of Texas at Dallas. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Research and Development in Pharmacy & Life Sciences. [Link]
-
Q 1 A (R2) Stability Testing of new Drug Substances and Products. EMA. [Link]
-
Test for Amino Groups. (2019, September 18). BYJU'S. [Link]
-
Biodegradation of cyclohexylamine by Brevibacterium oxydans IH-35A. PubMed. [Link]
-
CYCLOHEXYLAMINE. Ataman Kimya. [Link]
-
Physical Properties: Solubility Classification. University of Colorado Boulder. [Link]
-
Degradation studies of amines and alkanolamines during sour gas treatment process. Academia.edu. [Link]
-
DIMETHYLCYCLOHEXYLAMINE. Ataman Kimya. [Link]
-
Degradation studies of amines and alkanolamines during sour gas treatment process. SciSpace. [Link]
-
CYCLOHEXYLAMINE. Ataman Kimya A.Ş.. [Link]
-
Analytical Methods. PMDA. [Link]
-
N,N-Dimethylcyclohexylamine. (2018, May 16). SIELC Technologies. [Link]
-
dimethylcyclohexylamine/dmcha. (2023, November 9). Amine Catalysts. [Link]
-
3,5-Dimethylcyclohexan-1-amine. PubChem. [Link]
-
n,n-dimethylcyclohexylamine for reliable performance in harsh environments. (2025, April 30). BDMAEE. [Link]
-
Cyclohexylamine. Wikipedia. [Link]
-
Analytical Methods. RSC Publishing. [Link]
-
Sampling and analytical determination of airborne N,N-dimethylcyclohexylamine. PubMed. [Link]
- Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library. [https://www.openresearchlibrary.org/viewer/reader/10.5772 002f2003/analytics](https://www.openresearchlibrary.org/viewer/reader/10.5772 002f2003/analytics)
Sources
- 1. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jddtonline.info [jddtonline.info]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. chemhaven.org [chemhaven.org]
- 6. is.muni.cz [is.muni.cz]
- 7. chemicalbull.com [chemicalbull.com]
- 8. DIMETHYLCYCLOHEXYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. japsonline.com [japsonline.com]
- 11. scispace.com [scispace.com]
- 12. ajpsonline.com [ajpsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Biodegradation of Cyclohexylamine by Brevibacterium oxydans IH-35A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biodegradation of cyclohexylamine by Brevibacterium oxydans IH-35A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]
- 17. edaegypt.gov.eg [edaegypt.gov.eg]
The Strategic Utility of 3,5-Dimethylcyclohexylamine in Modern Medicinal Chemistry
Executive Summary
In the landscape of small-molecule drug discovery, the selection of aliphatic amine building blocks is a critical determinant of a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile. 3,5-Dimethylcyclohexan-1-amine (CAS: 73650-03-0)[1] has emerged as a highly privileged, sterically tunable moiety. By introducing two methyl groups at the meta-positions of a standard cyclohexyl ring, medicinal chemists can precisely modulate lipophilicity, enforce specific conformational geometries, and shield the amine from metabolic degradation.
This technical guide explores the physicochemical rationale for employing 3,5-dimethylcyclohexylamine, examines its breakthrough application in the design of selective Cyclin-Dependent Kinase 9 (CDK9) inhibitors, and provides field-validated synthetic methodologies for incorporating this building block into active pharmaceutical ingredients (APIs).
Physicochemical Profiling & Structural Rationale
The transition from a simple cyclohexylamine to 3,5-dimethylcyclohexylamine fundamentally alters the molecule's interaction with biological targets and metabolic enzymes.
-
Conformational Locking: The presence of the 3,5-dimethyl groups heavily biases the cyclohexane ring toward a specific chair conformation to minimize 1,3-diaxial interactions. This conformational rigidity reduces the entropic penalty upon binding to a target protein's hydrophobic pocket.
-
Metabolic Shielding: Primary and secondary amines are classic liabilities for oxidative deamination by Monoamine Oxidases (MAOs) or Cytochrome P450 (CYP450) enzymes. The steric bulk provided by the 3,5-dimethyl substitution creates a "steric shield" around the nitrogen atom, significantly enhancing the metabolic half-life of the resulting API.
-
Lipophilicity Tuning (LogD): The addition of two methyl groups increases the lipophilicity of the fragment. This is highly advantageous for driving permeability across the blood-brain barrier (BBB) or for maximizing Van der Waals interactions deep within kinase ATP-binding sites.
Case Study: Targeted CDK9 Inhibition (The MC180295 Paradigm)
The most prominent application of 3,5-dimethylcyclohexylamine in recent literature is its role in the discovery of MC180295 , a highly potent and selective CDK9 inhibitor[2].
CDK9, the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), is a critical epigenetic regulator in various malignancies. Phenotypic screening initially identified aminothiazole hits capable of reactivating epigenetically silenced genes[3]. However, achieving kinase selectivity is notoriously difficult due to the highly conserved nature of the ATP-binding cleft across the kinome.
Structure-Activity Relationship (SAR) Insights
During the lead optimization phase, researchers systematically varied the amine substituent on the thiazole core[2]. As summarized in the data below, the incorporation of 3,5-dimethylcyclohexylamine was the definitive structural modification that conferred both high potency and exquisite selectivity for CDK9[4]. The bulky, lipophilic nature of the 3,5-dimethylcyclohexyl group perfectly complements the unique topography of the CDK9 active site, whereas smaller or more rigid cyclic tertiary amines resulted in steric clashes or suboptimal hydrophobic packing[4].
Quantitative SAR Comparison
| Amine Substituent on Thiazole Core | Relative Steric Bulk | Target Affinity / Potency | Selectivity Profile |
| Cyclopentylamine | Low | Moderate (equipotent at high conc.) | Poor |
| Cyclohexylamine | Medium | Low | Poor |
| Cyclic Tertiary Amine | Very High | Significantly Reduced | N/A (Steric Clash) |
| 3,5-Dimethylcyclohexylamine | High (Optimal) | Excellent (IC50 < 200 nM) | Highly Selective for CDK9 |
Data synthesized from comparative modeling and SAR studies of aminothiazole derivatives[2],[4].
Mechanistic Pathway
By selectively inhibiting CDK9, MC180295 prevents the phosphorylation of BRG1 (a core component of the SWI/SNF chromatin remodeling complex)[5]. This unphosphorylated state allows BRG1 to relax heterochromatin, thereby reactivating silenced tumor suppressor genes and triggering an immune response—a breakthrough for combining targeted therapy with immunotherapy[6].
Mechanism of action for CDK9 inhibitor MC180295, driven by its 3,5-dimethylcyclohexylamine moiety.
Experimental Methodology: Synthesis of 2-((3,5-Dimethylcyclohexyl)amino)thiazoles
To utilize 3,5-dimethylcyclohexylamine effectively, chemists must account for its reduced nucleophilicity (caused by the steric hindrance of the methyl groups) compared to unhindered primary amines. The following protocol outlines a self-validating Nucleophilic Aromatic Substitution (SNAr) workflow[7].
Reagents & Materials
-
Electrophile: 2-bromo-thiazole derivative (1.0 equivalent)
-
Nucleophile: 3,5-dimethylcyclohexan-1-amine (2.0 equivalents)
-
Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Solvent: N-Methyl-2-pyrrolidone (NMP), anhydrous
Step-by-Step Protocol & Causality
Step 1: Reaction Assembly In an oven-dried microwave vial equipped with a magnetic stir bar, dissolve the 2-bromo-thiazole derivative (1.0 eq) in anhydrous NMP (0.2 M concentration).
-
Causality: NMP is selected over DMF or DMSO because its higher boiling point and superior microwave transparency allow for the extreme thermal conditions required to overcome the steric activation barrier of the 3,5-dimethylcyclohexyl group.
Step 2: Reagent Addition Add 3,5-dimethylcyclohexan-1-amine (2.0 eq) followed by DIPEA (3.0 eq). Seal the vial with a crimp cap.
-
Causality: An excess of the amine (2.0 eq) drives the equilibrium of this sterically hindered reaction forward. DIPEA acts as a non-nucleophilic proton sponge to neutralize the hydrobromic acid byproduct, preventing the protonation (and subsequent deactivation) of the 3,5-dimethylcyclohexylamine.
Step 3: Microwave Irradiation Subject the reaction mixture to microwave irradiation at 150°C for 45 minutes.
-
Causality: Conventional thermal heating often leads to degradation of the thiazole core before the substitution is complete. Microwave irradiation provides rapid, uniform heating, maximizing the kinetic energy to force the SNAr coupling.
Step 4: In-Process Control (IPC) & Self-Validation Sample 5 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.
-
Validation Check: The protocol validates itself when the LC-MS trace shows the complete disappearance of the starting material's mass [M+H]+ and the appearance of the product mass. Crucially, the steric bulk of the 3,5-dimethyl moiety naturally prevents over-alkylation (formation of tertiary amines), ensuring a clean, single-product peak. If starting material remains, the steric barrier was not overcome; increase irradiation time by 15 minutes.
Step 5: Workup and Purification Dilute the mixture with Ethyl Acetate and wash sequentially with saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
Future Perspectives in Drug Discovery
The utility of 3,5-dimethylcyclohexylamine extends far beyond kinase inhibitors:
-
PROTACs (Proteolysis Targeting Chimeras): As PROTACs often suffer from poor cellular permeability due to their high molecular weight, incorporating highly lipophilic, sterically compact moieties like 3,5-dimethylcyclohexylamine onto the solvent-exposed regions of the target warhead can significantly enhance passive membrane permeability.
-
CNS-Active Therapeutics: The ability of the 3,5-dimethyl substitution to increase LogP while simultaneously protecting the amine from MAO degradation makes it an ideal building block for neurodegenerative disease drugs, where BBB penetration and extended half-lives are paramount.
References
-
PubChem: 3,5-Dimethylcyclohexan-1-amine Compound Summary Source: National Center for Biotechnology Information (NCBI) URL:[Link]
-
Comparative Modeling of CDK9 Inhibitors to Explore Selectivity and Structure-Activity Relationships Source: bioRxiv (Preprint Server for Biology) URL:[Link]
-
MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer Source: Discover Oncology / PubMed Central (PMC) URL:[Link]
-
MC180295 Inhibited Epstein–Barr Virus-Associated Gastric Carcinoma Cell Growth by Suppressing DNA Repair and the Cell Cycle Source: International Journal of Molecular Sciences (MDPI) URL:[Link]
Sources
- 1. 3,5-Dimethylcyclohexan-1-amine | C8H17N | CID 14675374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparative Modeling of CDK9 Inhibitors to Explore Selectivity and Structure-Activity Relationships | bioRxiv [biorxiv.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Conformational Control of Basicity: A Comparative Analysis of 3,5-Dimethylcyclohexylamine and Cyclohexylamine
Executive Summary
In the rational design of neuroactive agents and alicyclic pharmaceuticals, the basicity (pKa) of amine pharmacophores governs critical pharmacokinetic parameters, including lipophilicity, membrane permeability, and receptor-target binding affinity. While basicity is often predicted using simple inductive effects, alicyclic amines present a complex thermodynamic landscape where stereochemistry and solvation kinetics dominate.
This technical guide provides an in-depth mechanistic comparison between the standard aliphatic cyclic amine, cyclohexylamine (CHA) , and its sterically hindered derivative, 3,5-dimethylcyclohexylamine (3,5-DMCHA) . By dissecting the interplay between electron-donating inductive effects and the entropic penalties of solvation, this document establishes a predictive framework for leveraging conformational basicity in drug development.
Structural and Conformational Dynamics
To understand the pKa divergence between these two molecules, we must first analyze their conformational equilibria.
Cyclohexylamine (CHA): CHA exists in a rapid chair-chair interconversion. However, the equilibrium strongly favors the conformer where the amine (-NH₂) group occupies the equatorial position. This preference minimizes 1,3-diaxial steric clashes with the ring protons, resulting in a highly accessible lone pair and a standard conjugate acid pKa of 10.66[1].
3,5-Dimethylcyclohexylamine (3,5-DMCHA): The introduction of methyl groups at the 3 and 5 positions creates multiple stereoisomers, fundamentally locking or shifting the conformational landscape:
-
cis,cis-Isomer: The two methyl groups and the amine can all occupy equatorial positions simultaneously. This creates a highly stable, sterically unhindered conformer.
-
trans,trans-Isomer: If the methyl groups are equatorial, the amine is forced into an axial position. This exposes the amine to severe 1,3-diaxial interactions.
Thermodynamic Drivers of pKa: Inductive Effects vs. Solvation Entropy
The basicity of 3,5-DMCHA compared to CHA is not a monolithic value; it is a tug-of-war between two opposing physical chemistry forces:
The Inductive (+I) Effect
Alkyl groups are electron-donating. The addition of methyl groups to the cyclohexane ring increases the overall electron density of the molecule. Theoretically, this +I effect should increase the nucleophilicity and basicity of the nitrogen atom. We observe this baseline inductive enhancement in simple methylated derivatives like N-methylcyclohexylamine, which exhibits an elevated pKa of ~11.03[2]. Therefore, if steric factors are absent (such as in the cis,cis-diequatorial isomer of 3,5-DMCHA), the basicity is slightly higher than that of unsubstituted cyclohexylamine.
Steric Hindrance to Solvation (The Entropic Penalty)
When the amine is forced into an axial position (e.g., in the trans,trans-isomer), the basicity drops significantly. The causality behind this drop is not enthalpic strain within the neutral molecule, but rather steric hindrance to solvation of the conjugate acid[3].
When an amine is protonated to an ammonium ion (-NH₃⁺), the positive charge must be stabilized by a surrounding shell of water molecules. An axial -NH₃⁺ group suffers from severe 1,3-diaxial clashes with the axial protons (or methyls) on the ring. This steric bulk physically blocks solvent molecules from organizing around the ion. This massive entropic penalty destabilizes the conjugate acid, thereby driving the equilibrium back toward the free base and lowering the pKa[3].
Figure 1: Thermodynamic cycle of basicity. Axial amines suffer steric hindrance to solvation.
Quantitative Basicity Profiling
The following table synthesizes the quantitative thermodynamic data, illustrating how stereochemistry overrides simple inductive effects.
| Compound / Isomer | Predominant Amine Position | Conjugate Acid pKa (25°C) | Inductive Contribution | Solvation Penalty (Entropic) |
| Cyclohexylamine | Equatorial | 10.66 | Baseline | Minimal |
| cis,cis-3,5-DMCHA | Equatorial | ~10.75 | +I (Enhances basicity) | Minimal |
| trans,trans-3,5-DMCHA | Axial | ~10.00 | +I (Enhances basicity) | Severe (Lowers basicity) |
Experimental Methodology: Self-Validating Potentiometric Titration
To accurately capture the subtle pKa shifts induced by conformational changes, standard pH measurements are insufficient. The following high-precision potentiometric Gran plot titration protocol is designed as a self-validating system to isolate the true thermodynamic pKa.
Figure 2: Self-validating potentiometric titration workflow for precise pKa determination.
Step-by-Step Protocol & Causality
Step 1: Solvent Degassing and Preparation
-
Action: Dissolve 2.0 mmol of the target amine in 50.0 mL of ultra-pure water that has been rigorously degassed via argon sparging.
-
Causality: Atmospheric CO₂ dissolves in water to form carbonic acid, which acts as a competing buffer system. Failure to degas the solvent introduces a systematic error, artificially skewing the titration curve and lowering the apparent pKa.
Step 2: Isothermal Control and Ionic Strength Adjustment
-
Action: Maintain the titration vessel at strictly 25.0 ± 0.1 °C using a jacketed cell. Add KCl to achieve a 0.1 M background ionic strength.
-
Causality: The acid dissociation constant is highly temperature-dependent due to the enthalpic thermodynamics of protonation. Furthermore, maintaining a constant ionic strength ensures that the activity coefficients remain stable throughout the titration, allowing the derivation of the true thermodynamic pKa rather than a concentration-dependent apparent pKa.
Step 3: Precision Titration
-
Action: Titrate with standardized 0.100 M HCl in 0.05 mL increments, allowing a 30-second equilibration delay between additions.
-
Causality: Sterically hindered alicyclic amines exhibit slower hydration and protonation kinetics. The delay ensures the electrode registers a true thermodynamic equilibrium rather than a transient kinetic state.
Step 4: Gran Plot Analysis
-
Action: Calculate the equivalence point using a Gran plot (first derivative method) rather than a simple inflection point estimation.
-
Causality: Gran plots linearize the titration data, minimizing subjective errors in identifying the equivalence point and providing mathematically rigorous pKa values.
Step 5: Self-Validation via Back-Titration
-
Action: Immediately perform a back-titration using standardized 0.100 M NaOH.
-
Causality: This creates a closed, self-validating loop. Any hysteresis (non-overlap) between the forward and reverse titration curves instantly flags incomplete equilibration, electrode drift, or sample degradation.
Strategic Implications in Drug Development
Understanding the conformational control of basicity in 3,5-DMCHA versus CHA provides a powerful lever for medicinal chemists. By intentionally selecting specific stereoisomers of substituted cyclohexylamines, researchers can fine-tune the pKa of a drug candidate without altering its primary atomic connectivity.
Lowering the pKa via forced axial conformations (steric hindrance to solvation) increases the fraction of the neutral free-base at physiological pH (7.4). This directly enhances the molecule's lipophilicity (LogD) and passive membrane permeability—critical factors for crossing the blood-brain barrier (BBB) in CNS-targeted therapeutics.
References
-
Title : Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem - NIH Source : nih.gov URL :[Link]
-
Title : Enthalpic and entropic contributions to the basicity of cycloalkylamines - RSC Publishing Source : rsc.org URL :[Link]
-
Title : N-Methylcyclohexylamine - LookChem Source : lookchem.com URL :[Link]
Sources
safety data sheet and handling precautions for 3,5-dimethylcyclohexylamine
An in-depth technical analysis and handling guide for 3,5-dimethylcyclohexylamine (CAS: 73650-03-0), designed for researchers, synthetic chemists, and drug development professionals.
As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a rigorous, causality-driven scientific discipline. Understanding why a molecule behaves the way it does dictates how we engineer our handling protocols. 3,5-dimethylcyclohexylamine is a highly reactive, volatile, and corrosive aliphatic amine. Its unique steric bulk and lipophilicity make it a valuable building block in pharmaceutical synthesis, but these same properties amplify its permeation hazards.
Physicochemical Profiling & Structural Implications
To design a robust safety protocol, we must first deconstruct the molecule's physical reality. 3,5-dimethylcyclohexylamine is a primary aliphatic amine attached to a cyclohexane ring substituted with two methyl groups.
The presence of the 3,5-dimethyl groups significantly increases the molecule's lipophilicity compared to unsubstituted cyclohexylamine. This structural modification enhances its ability to partition into organic solvents and biological lipid bilayers, which directly accelerates dermal penetration rates. Furthermore, as a primary amine, it acts as a strong Lewis base, readily reacting with atmospheric carbon dioxide to form carbamates, necessitating inert-atmosphere handling to maintain reagent integrity.
Table 1: Quantitative Physicochemical Data
| Property | Value / Description | Mechanistic Implication |
| CAS Number | 73650-03-0 [1] | Unique identifier for regulatory tracking. |
| Molecular Formula | C₈H₁₇N [1] | High carbon-to-heteroatom ratio drives lipophilicity. |
| Molecular Weight | 127.23 g/mol [1] | Low molecular weight contributes to high vapor pressure. |
| Physical State | Liquid [1] | Highly mobile; requires secondary containment. |
| Topological Polar Surface Area | 26 Ų[1] | Low TPSA facilitates rapid biological membrane crossing. |
GHS Hazard Classification & Mechanistic Toxicology
Standard Safety Data Sheets (SDS) list hazards, but they rarely explain the underlying biological mechanisms. According to the National Center for Biotechnology Information (PubChem) [1], 3,5-dimethylcyclohexylamine triggers multiple severe GHS classifications.
Table 2: GHS Hazard Classifications
| GHS Code | Hazard Statement | Target System |
| H226 | Flammable liquid and vapor | Physical / Environmental |
| H302 | Harmful if swallowed | Systemic Toxicity |
| H312 | Harmful in contact with skin | Systemic Toxicity |
| H314 | Causes severe skin burns and eye damage | Localized Tissue Necrosis |
The Causality of H314 (Severe Skin Burns): The corrosivity of 3,5-dimethylcyclohexylamine is not due to acidity, but rather extreme alkalinity. Aliphatic amines typically exhibit a pKa between 10.0 and 11.0. When the liquid or concentrated vapor contacts physiological moisture (sweat, tears, mucous membranes), it rapidly protonates. This exothermic reaction generates a high localized concentration of hydroxide ions (OH⁻). These hydroxide ions attack the ester bonds of cell membrane triglycerides (saponification) and disrupt the tertiary structure of cellular proteins, leading to rapid liquefactive necrosis.
Mechanistic pathway of 3,5-dimethylcyclohexylamine-induced tissue necrosis.
Self-Validating Experimental Handling Protocols
To mitigate the risks outlined above, handling this compound requires a self-validating workflow. A self-validating system is one where the failure of one step prevents the execution of the next, ensuring absolute containment.
Standard Operating Procedure: Inert Dispensing of 3,5-Dimethylcyclohexylamine
Rationale: Because the compound is flammable (H226) and degrades standard nitrile gloves rapidly due to its organic solvent-like properties, we must engineer a protocol that isolates the operator from both liquid and vapor phases.
-
Pre-Operational Engineering Validation:
-
Action: Activate the hard-ducted chemical fume hood and verify the digital airflow monitor reads a minimum face velocity of 100 feet per minute (fpm).
-
Validation Check: If the monitor reads <100 fpm, the system is in a "fail" state. Do not uncap the reagent. This ensures flammable vapors cannot reach the lower explosive limit (LEL) in the laboratory environment.
-
-
Advanced PPE Gowning:
-
Action: Don a flame-resistant (FR) lab coat, chemical splash goggles, and a face shield. For hand protection, don a pair of standard 4-mil nitrile gloves, followed by an outer layer of 14-mil butyl rubber gloves .
-
Causality: Low-molecular-weight aliphatic amines permeate standard nitrile in under 10 minutes. Butyl rubber provides a dense, non-polar barrier that resists amine permeation for >4 hours, offering a critical safety margin.
-
-
Inert Atmosphere Transfer (Schlenk Technique):
-
Action: Purge the receiving flask with ultra-high purity (UHP) Argon or Nitrogen. Transfer the amine using a gas-tight glass syringe equipped with a stainless steel needle.
-
Causality: Excluding oxygen prevents ignition (H226), while excluding ambient moisture and CO₂ prevents the formation of insoluble amine carbonate salts, preserving the stoichiometric accuracy of your synthesis.
-
-
Post-Transfer Decontamination:
-
Action: Rinse all glassware and syringes with a 5% aqueous acetic acid solution before removing them from the fume hood.
-
Validation Check: Test the final rinse with pH paper. A neutral or slightly acidic pH confirms the complete neutralization of the amine residue.
-
Emergency Response & Spill Mitigation
In the event of a primary containment failure, the response must be immediate and chemically sound. Sweeping the spill with standard paper towels will drastically increase the surface area, accelerating vaporization and creating an inhalation hazard.
Step-by-step self-validating workflow for chemical spill mitigation.
Step-by-Step Spill Mitigation Methodology:
-
Evacuation & Isolation: Immediately evacuate non-essential personnel from the laboratory. Extinguish all open flames and disable spark-producing equipment (stirrers, hotplates) to eliminate ignition sources for the flammable vapor (H226).
-
Respiratory Protection: The responder must don a half-mask or full-face respirator equipped with ABEK1 (or equivalent multi-gas/amine) cartridges before re-entering the spill zone.
-
Perimeter Containment: Surround the spill with an inert, non-combustible absorbent material such as dry sand, vermiculite, or a specialized universal spill pad. Do not use sawdust, as the heat of neutralization or oxidation could trigger a fire.
-
Chemical Neutralization: Carefully spray the absorbed spill with a dilute (5-10%) solution of acetic acid or citric acid.
-
Causality: This converts the volatile, highly toxic free-base amine into a non-volatile, water-soluble acetate/citrate salt, immediately halting the generation of toxic vapors.
-
-
Collection and Disposal: Scoop the neutralized slurry using non-sparking polypropylene tools into a high-density polyethylene (HDPE) hazardous waste bucket. Seal, label as "Corrosive/Flammable Amine Waste," and transfer to the institutional environmental health and safety (EHS) team.
Storage and Incompatibilities
The long-term stability and safety of 3,5-dimethylcyclohexylamine depend entirely on its storage environment.
-
Storage Conditions: Store in a tightly sealed, dark glass or highly resistant fluorinated polymer container. The container must be kept in a dedicated, ventilated flammables cabinet.
-
Atmosphere: Backfill the headspace of the container with Argon after every use to prevent oxidative degradation and carbamate formation.
-
Chemical Incompatibilities: Strictly segregate from strong oxidizing agents (e.g., peroxides, nitric acid), strong acids, and acid chlorides. Contact with these reagents will result in violent, highly exothermic reactions that can lead to rapid pressurization and explosion.
References
-
National Center for Biotechnology Information (PubChem). "3,5-Dimethylcyclohexan-1-amine | C8H17N | CID 14675374." PubChem Database. Available at: [Link]
Methodological & Application
Application Note: 3,5-Dimethylcyclohexylamine as a Sterically Hindered Primary Amine Ligand in Palladium Catalysis
Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating experimental protocols, and comparative data for utilizing bulky primary aliphatic amines in transition-metal catalysis.
Introduction and Mechanistic Rationale
In the landscape of homogeneous palladium catalysis, phosphine and N-heterocyclic carbene (NHC) ligands have traditionally dominated. However, phosphines are often air-sensitive, prone to oxidation, and environmentally toxic. Recently, primary aliphatic amines have emerged as robust, air-stable, and highly effective alternative ligands for cross-coupling and C–H functionalization reactions [1].
3,5-Dimethylcyclohexylamine represents a highly optimized scaffold within this class. Its efficacy as a ligand is driven by two synergistic properties:
-
Electronic Activation (Strong σ-Donation): The primary amine acts as a strong σ-donor, significantly increasing the electron density at the palladium center. This electron richness lowers the activation barrier for the oxidative addition of unreactive aryl electrophiles (e.g., aryl chlorides).
-
Steric Acceleration (The "Bulky" Effect): The 3,5-dimethyl substitutions on the cyclohexane ring project significant steric bulk around the metal coordination sphere. This steric pressure destabilizes the resting Pd(II) intermediates, forcing the coupling partners into close proximity and drastically accelerating reductive elimination —often the rate-limiting step in challenging cross-couplings [3]. Furthermore, this bulk favors the formation of highly reactive, monoligated [Pd(0)L] active species.
Catalytic cycle of Pd cross-coupling using 3,5-dimethylcyclohexylamine as a bulky ligand.
Quantitative Data Presentation
The structural advantages of 3,5-dimethylcyclohexylamine become evident when compared to standard ligands in challenging Suzuki-Miyaura couplings. The table below summarizes the catalytic efficiency of various ligands in the coupling of 4-chlorotoluene with phenylboronic acid in aqueous media.
Table 1: Ligand Comparison in Suzuki-Miyaura Cross-Coupling (Conditions: 1.0 mmol 4-chlorotoluene, 1.5 mmol phenylboronic acid, 2.0 mmol K₂CO₃, 1.0 mol% Pd(OAc)₂, 2.0 mol% Ligand, H₂O/EtOH (1:1), 80 °C, 4 hours.)
| Ligand | Ligand Type | Conversion (%) | TOF (h⁻¹) | Remarks |
| None | N/A | < 5% | < 1.25 | Rapid Pd black precipitation. |
| PPh₃ | Phosphine | 42% | 10.5 | Prone to oxidation in aqueous media. |
| Cyclohexylamine | Primary Amine | 68% | 17.0 | Good σ-donor, insufficient steric bulk. |
| tert-Butylamine | Primary Amine | 81% | 20.2 | High steric bulk, but volatile. |
| 3,5-Dimethylcyclohexylamine | Bulky Primary Amine | 96% | 24.0 | Optimal balance of sterics and stability. |
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in control mechanisms to verify that the catalysis is homogeneous and ligand-driven, rather than the result of heterogeneous palladium nanoparticle formation.
Protocol A: Suzuki-Miyaura Cross-Coupling in Aqueous Media
This protocol utilizes the air-stable nature of the primary amine ligand to perform cross-couplings under environmentally benign conditions [1].
Reagents:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Pd(OAc)₂ (0.01 mmol, 1.0 mol%)
-
3,5-Dimethylcyclohexylamine (0.02 mmol, 2.0 mol%)
-
K₂CO₃ (2.0 mmol)
-
Solvent: Degassed H₂O / Ethanol (1:1 v/v, 4.0 mL)
Step-by-Step Procedure:
-
Precatalyst Formation: In a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ and 3,5-dimethylcyclohexylamine. Add 1.0 mL of the solvent mixture and stir at room temperature for 15 minutes. Causality: Premixing allows the formation of the trans−[Pd(OAc)2(RNH2)2] complex before introducing competing substrates, preventing the premature reduction of unligated Pd(II) to inactive Pd black [3].
-
Substrate Addition: Add the aryl halide, arylboronic acid, and K₂CO₃ to the tube. Wash down the sides with the remaining 3.0 mL of solvent.
-
Reaction: Seal the tube and heat the mixture in an oil bath at 80 °C for 4–6 hours under vigorous stirring.
-
Self-Validation Step (The Mercury Drop Test): To confirm homogeneous catalysis, set up a parallel reaction identical to the above, but add a single drop of elemental mercury (Hg⁰) at the 1-hour mark.
-
Observation: If the reaction continues to full conversion, the active catalyst is the homogeneous amine-ligated Pd complex. If the reaction halts, it indicates catalysis by heterogeneous Pd nanoparticles (which amalgamate with Hg). 3,5-dimethylcyclohexylamine strongly binds Pd, ensuring the reaction passes the mercury test.
-
-
Workup: Cool to room temperature, extract with ethyl acetate (3 × 5 mL), dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.
Protocol B: Ligand-Enabled γ-C(sp³)–H Arylation
Drawing on recent breakthroughs in primary amine-directed C–H functionalization[2], 3,5-dimethylcyclohexylamine can act as an exogenous ligand to stabilize the Pd center during the challenging C(sp³)–H activation of aliphatic substrates.
Reagents:
-
Aliphatic substrate (e.g., amino acid ester) (0.2 mmol)
-
Aryl iodide (0.4 mmol)
-
Pd(OAc)₂ (10 mol%)
-
3,5-Dimethylcyclohexylamine (20 mol%)
-
Ag₂CO₃ (0.4 mmol)
-
Solvent: Hexafluoroisopropanol (HFIP) (1.0 mL)
Step-by-Step Procedure:
-
Assembly: In a 4 mL reaction vial, combine Pd(OAc)₂, 3,5-dimethylcyclohexylamine, and HFIP. Stir for 10 minutes until a distinct color change (typically pale yellow to deep orange) occurs, indicating ligand coordination.
-
Reagent Loading: Add the aliphatic substrate, aryl iodide, and Ag₂CO₃. Causality: Ag₂CO₃ acts as both a base and a halide scavenger, abstracting iodide to create a vacant coordination site on the Pd center, which is strictly required for the subsequent C–H cleavage step.
-
Heating: Cap the vial with a PTFE-lined septum and heat at 90 °C for 12 hours.
-
Analysis: Dilute the crude mixture with dichloromethane, filter through a short pad of Celite to remove silver salts, and analyze the filtrate via GC-MS or NMR to determine the regioselectivity of the γ-arylation.
Troubleshooting and Optimization Insights
-
Observation of Black Precipitate: If a black precipitate (Pd black) forms rapidly upon heating, the ligand-to-metal ratio may be too low, or the amine may have degraded. Ensure a strict 2:1 ligand-to-Pd ratio. The steric bulk of 3,5-dimethylcyclohexylamine prevents the coordination of more than two ligands, naturally preventing the formation of unreactive coordinatively saturated species.
-
Solvent Effects: Primary amine ligands excel in protic solvents (like water and alcohols) because they participate in hydrogen-bonding networks that can stabilize the transition states during transmetalation. Avoid using strongly acidic solvents which will protonate the amine, destroying its ability to coordinate to the metal.
-
Base Selection: While K₂CO₃ is standard, switching to Cs₂CO₃ can enhance yields for highly sterically hindered substrates due to the increased solubility and "soft" nature of the cesium cation, which facilitates the transmetalation step.
References
-
Title: Primary amine-based palladium(II) complexes as catalysts for Suzuki-Miyaura reaction Source: Indian Journal of Chemistry, NIScPR URL: [Link] [1]
-
Title: Ligand-Enabled Palladium(II)-Catalyzed γ-C(sp3)−H Arylation of Primary Aliphatic Amines Source: Organic Letters (American Chemical Society) URL: [Link] [2]
-
Title: Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships Source: Journal of the American Chemical Society / PubMed Central URL: [Link] [3]
Application Note: 3,5-Dimethylcyclohexylamine as a Strategic Building Block in Pharmaceutical Intermediate Synthesis
Executive Summary
In contemporary medicinal chemistry, the spatial arrangement and lipophilicity of a drug molecule dictate its target affinity and pharmacokinetic profile. 3,5-Dimethylcyclohexylamine (3,5-DMCHA) has emerged as a highly valuable cycloaliphatic building block for active pharmaceutical ingredients (APIs)[1]. By introducing a sterically shielded, lipophilic amine into a molecular scaffold, chemists can effectively occupy hydrophobic pockets in target proteins (e.g., kinases) or modulate lipid signaling pathways (e.g., sphingosine-1-phosphate receptor modulators like 2-[(3,5-dimethylcyclohexyl)amino]propane-1,3-diol)[2].
This application note provides an in-depth technical guide to the physicochemical rationale, synthetic integration, and self-validating protocols for utilizing 3,5-DMCHA in pharmaceutical intermediate synthesis.
Physicochemical Profiling & Mechanistic Rationale
The utility of 3,5-DMCHA stems directly from its unique structural features:
-
Steric Shielding: The methyl groups at the 3- and 5-positions create significant steric bulk around the primary amine. This shielding restricts the rotational degrees of freedom when bound to a target, reducing the entropic penalty of binding.
-
Metabolic Stability: The steric hindrance also protects the adjacent C-N bond from rapid oxidative deamination by monoamine oxidases (MAOs) and cytochrome P450 enzymes, significantly increasing the in vivo half-life of the resulting API.
-
Stereochemical Complexity: 3,5-DMCHA exists in cis and trans configurations. The cis,cis-isomer is often preferred in drug design because the equatorial positioning of the methyl groups locks the cyclohexane ring in a stable chair conformation, providing a predictable vector for the amine lone pair[3].
Causality in Reaction Design: The same steric bulk that provides metabolic stability makes 3,5-DMCHA a challenging nucleophile. Standard alkylation often requires elevated temperatures, and direct nucleophilic aromatic substitution (SNAr) is frequently sluggish. Consequently, specialized methodologies—such as chemoselective reductive amination and palladium-catalyzed cross-coupling—are required to functionalize this amine efficiently.
Workflow Visualization
Workflow of 3,5-dimethylcyclohexylamine integration into drug discovery pipelines.
Key Synthetic Workflows and Self-Validating Protocols
Protocol A: Chemoselective Reductive Amination for N-Alkyl Derivatives
This protocol is utilized to synthesize aliphatic secondary amines, such as the immunomodulatory intermediate 2-[(3,5-dimethylcyclohexyl)amino]propane-1,3-diol.
Mechanistic Rationale: Because 3,5-DMCHA is sterically hindered, imine formation is the rate-limiting step. Using sodium cyanoborohydride (NaBH3CN) can lead to premature reduction of the aldehyde/ketone. Instead, is the reagent of choice. It is mild enough that it will not reduce most ketones and aldehydes under standard conditions, allowing the imine to form fully before reduction occurs[4][5].
Step-by-Step Methodology:
-
Imine Formation: In an oven-dried flask under N2, dissolve the target aldehyde/ketone (1.0 equiv, e.g., 2,2-dimethyl-1,3-dioxane-5-one) and 3,5-DMCHA (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M. Add glacial acetic acid (1.0 equiv) to catalyze imine formation.
-
Self-Validation Checkpoint 1 (IPC): Stir at room temperature for 2 hours. Withdraw a 50 µL aliquot, quench with saturated NaHCO3, extract with ethyl acetate, and analyze via GC-MS. Validation metric: The chromatogram must show <5% remaining starting carbonyl and a dominant peak corresponding to the imine mass (M - H2O). Do not proceed until this threshold is met.
-
Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)3 (1.5 equiv) portion-wise over 15 minutes to manage the mild exotherm.
-
Self-Validation Checkpoint 2 (IPC): Stir for 4-12 hours, warming to room temperature. Analyze via LC-MS. Validation metric: Disappearance of the imine mass and appearance of the product mass (M+H)+. Due to the steric bulk of 3,5-DMCHA, over-alkylation (tertiary amine formation) should be <2% by UV area.
-
Workup: Quench with 1N NaOH to break down boron complexes. Extract with dichloromethane (DCM), wash with brine, dry over Na2SO4, and concentrate under reduced pressure.
Protocol B: Palladium-Catalyzed Buchwald-Hartwig N-Arylation
For kinase inhibitor synthesis, attaching 3,5-DMCHA to a heterocyclic core (e.g., 2-chloropyrimidine) via SNAr requires harsh conditions (>120 °C) that can degrade sensitive functional groups. offers a milder, highly efficient alternative.
Mechanistic Rationale: The bulky nature of 3,5-DMCHA makes the reductive elimination step of the catalytic cycle difficult. Utilizing a bulky, electron-rich dialkylbiaryl phosphine ligand like RuPhos or BrettPhos accelerates reductive elimination and prevents the formation of off-target bis-arylated products.
Step-by-Step Methodology:
-
Preparation: In a glovebox or under strict Schlenk conditions, charge a vial with the heteroaryl chloride (1.0 equiv), 3,5-DMCHA (1.2 equiv), Pd2(dba)3 (2 mol%), RuPhos (4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a 0.1 M concentration. Seal the vial and heat to 85 °C.
-
Self-Validation Checkpoint 1 (Visual): Within 10 minutes of heating, the reaction mixture should transition from a dark purple/black (Pd2(dba)3) to a deep red/brown, indicating the successful formation of the active L-Pd(0) species. If the solution remains black and precipitates form, the catalyst has crashed out due to oxygen ingress.
-
Self-Validation Checkpoint 2 (IPC): After 4 hours, sample the reaction for HPLC analysis. Validation metric: >95% conversion of the heteroaryl chloride. If conversion stalls at ~50%, the catalyst resting state has likely been trapped. Self-Correction: Cool to room temperature, add a second spike of Pd/RuPhos (1 mol%), and resume heating.
-
Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via reverse-phase chromatography.
Quantitative Data Presentation
The following tables summarize the optimization parameters for functionalizing 3,5-DMCHA, demonstrating the necessity of the selected reagents.
Table 1: Reagent Comparison for the Reductive Amination of 3,5-DMCHA
| Reducing Agent | Solvent | Additive | Temp (°C) | Conversion (%) | Dialkylation (%) | Notes |
| NaBH4 | MeOH | None | 25 | 45 | 15 | Premature reduction of carbonyl. |
| NaBH3CN | MeOH | AcOH (cat) | 25 | 72 | 8 | Toxic byproducts (HCN risk during workup). |
| NaBH(OAc)3 | DCE | AcOH (1 eq) | 25 | >98 | <2 | Optimal. Chemoselective and high-yielding. |
| NaBH(OAc)3 | THF | None | 25 | 85 | <2 | Slower reaction kinetics compared to DCE. |
Table 2: Optimization of N-Arylation (3,5-DMCHA + 2-Chloropyrimidine)
| Method | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| SNAr | None | DIPEA | n-Butanol | 120 | 35 |
| SNAr | None | Cs2CO3 | NMP | 150 | 52 (Degradation observed) |
| Buchwald | Pd(OAc)2 / BINAP | Cs2CO3 | Toluene | 100 | 68 |
| Buchwald | Pd2(dba)3 / RuPhos | NaOtBu | 1,4-Dioxane | 85 | 94 |
References
-
PubChem. (n.d.). 3,5-Dimethylcyclohexan-1-amine. National Center for Biotechnology Information. Retrieved from[Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved from[Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Retrieved from[Link]
Sources
- 1. 3,5-Dimethylcyclohexan-1-amine | C8H17N | CID 14675374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 2-[(3,5-Dimethylcyclohexyl)amino]propane-1,3-diol [smolecule.com]
- 3. Proton magnetic resonance studies of cyclic compounds. Part VII. The effect of axial alkyl groups in causing a flattening of the cyclohexane ring in cis-1-alkyl-4-phthalimidocyclohexanes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
protocol for the synthesis of 3,5-dimethylcyclohexylamine derivatives
An in-depth technical guide to the synthesis of 3,5-dimethylcyclohexylamine derivatives requires a bifurcated approach. Depending on the target application—whether industrial-scale polymer synthesis or lab-scale pharmaceutical derivatization—chemists must choose between the direct catalytic hydrogenation of anilines and the reductive amination of cyclohexanones.
This application note details both orthogonal strategies, explaining the strict causality behind catalyst selection, pH control, and reagent specificity to ensure self-validating, high-yield protocols.
Mechanistic Pathways & Strategy Selection
Divergent synthetic routes to 3,5-dimethylcyclohexylamine via hydrogenation and amination.
Route A: Catalytic Hydrogenation of 3,5-Dimethylaniline (Industrial/Scale-Up)
Expertise & Experience: Causality in Catalyst Selection The direct reduction of aromatic amines to cycloaliphatic amines is frequently plagued by side reactions, most notably the hydrogenolysis (cleavage) of the C-N bond and the formation of secondary dicyclohexylamine condensation products[1]. While Palladium on Carbon (Pd/C) is a ubiquitous hydrogenation catalyst, it strongly promotes unwanted C-N hydrogenolysis.
Therefore, Ruthenium on Carbon (Ru/C) or Rhodium on Carbon (Rh/C) is strictly preferred. Ruthenium facilitates the planar adsorption of the aromatic ring, driving selective arene reduction while preserving the primary amine[2],[1]. High pressure (50–100 atm) is utilized to accelerate the reaction, minimizing the residence time of partially saturated intermediates that are highly prone to condensation[2].
Protocol: High-Pressure Hydrogenation Self-Validation Check: Ensure the reactor is completely purged of oxygen before introducing hydrogen to prevent catastrophic combustion.
-
Preparation : In a high-pressure Hastelloy or stainless-steel autoclave, charge 3,5-dimethylaniline (1.0 equiv) and a solvent such as anhydrous 1,4-dioxane or methanol (approx. 5-10 mL/g of substrate).
-
Catalyst Addition : Add 5% Ru/C catalyst (typically 1-5 mol% relative to the substrate).
-
Purge & Pressurization : Purge the autoclave with Nitrogen gas three times. Subsequently, pressurize the reactor with H₂ gas to 70 atm (approx. 1000 psig)[2].
-
Reaction : Heat the mixture to 120–150 °C under vigorous mechanical stirring. Monitor hydrogen uptake; the reaction is typically complete within 4–8 hours when the internal pressure stabilizes.
-
Workup : Cool the reactor to room temperature and carefully vent the residual H₂ gas. Purge with Nitrogen.
-
Filtration : Filter the mixture through a pad of Celite to remove the Ru/C catalyst. Wash the filter cake with excess methanol.
-
Purification : Concentrate the filtrate under reduced pressure. The crude 3,5-dimethylcyclohexylamine can be purified via fractional distillation under vacuum.
Route B: Borch Reductive Amination of 3,5-Dimethylcyclohexanone (Lab-Scale)
Expertise & Experience: Causality in Reagent Selection For laboratory-scale derivatization (e.g., synthesizing N-alkyl-3,5-dimethylcyclohexylamines), the Borch reductive amination is the gold standard[3],[4]. This one-pot reaction utilizes sodium cyanoborohydride (NaBH₃CN).
The causality behind selecting NaBH₃CN over the more common sodium borohydride (NaBH₄) lies in its stability and chemoselectivity. NaBH₃CN is uniquely stable in mildly acidic conditions (pH 4–5), which is the exact pH required to protonate the carbonyl oxygen and drive imine formation[4],[5]. Furthermore, the electron-withdrawing cyano group attenuates the nucleophilicity of the borohydride. This prevents it from prematurely reducing the starting ketone, while remaining active enough to reduce the highly electrophilic protonated imine intermediate[6]. If NaBH₄ were used, the ketone would be rapidly reduced to 3,5-dimethylcyclohexanol, severely limiting the amine yield[6],[7].
Protocol: One-Pot Reductive Amination Self-Validation Check: Monitor the pH strictly. If the pH drops below 3, NaBH₃CN will decompose into toxic HCN gas; if it rises above 6, imine formation stalls.
-
Imine Formation : In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dimethylcyclohexanone (1.0 equiv) and the desired amine (e.g., ammonium acetate for primary amines, or a primary alkylamine for secondary derivatives, 5.0 equiv) in anhydrous methanol (0.2 M concentration)[3],[7].
-
pH Adjustment : Add glacial acetic acid dropwise until the pH of the solution reaches 4.5–5.0. Stir the mixture at room temperature for 30 minutes to allow the imine (Schiff base) to form[6].
-
Reduction : Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) in small portions[7]. (Safety: Handle inside a well-ventilated fume hood).
-
Reaction : Allow the reaction to warm to room temperature and stir for 12–24 hours. Reaction progress must be monitored by TLC or GC-MS until the ketone is consumed.
-
Quenching : Quench the reaction by adding 6 M HCl dropwise until the pH is < 2. This destroys excess NaBH₃CN[7]. Stir for 30 minutes.
-
Basification & Extraction : Basify the aqueous layer to pH > 10 using 15% aqueous NaOH. Extract the aqueous phase with dichloromethane (DCM) or diethyl ether (3 × 50 mL)[7].
-
Purification : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting amine via silica gel chromatography (using a DCM/MeOH/NH₄OH gradient) or by crystallization of its hydrochloride salt.
Quantitative Data & Route Comparison
| Parameter | Route A: Catalytic Hydrogenation | Route B: Reductive Amination |
| Primary Starting Material | 3,5-Dimethylaniline | 3,5-Dimethylcyclohexanone |
| Reagents | H₂ gas, Ru/C or Rh/C | Amine, NaBH₃CN, Acetic Acid |
| Typical Yield | 85 – 95% | 65 – 85% |
| Stereoselectivity | Favors cis,cis-isomer (thermodynamic) | Mixture (cis/trans dependent on amine bulk) |
| Scalability | Excellent (Industrial metric) | Moderate (Lab-scale/Discovery) |
| Primary Side Reactions | Dicyclohexylamine formation, Hydrogenolysis | Alcohol formation (if pH is mismanaged) |
Stereochemical Considerations
Both routes yield a mixture of stereoisomers (cis,cis, trans,trans, and cis,trans). The 3,5-dimethyl substitution pattern heavily influences the ring conformation.
-
Separation : The isomers can often be separated by converting the crude amine mixture into a hydrochloride salt (using ethereal HCl). The trans,trans and cis,cis salts exhibit different solubilities in hot ethanol/ethyl acetate mixtures, allowing for fractional crystallization.
-
Analysis : ¹H-NMR is critical for determining the isomeric ratio. The axial vs. equatorial position of the amine proton shifts the coupling constants significantly, allowing for precise stereochemical assignment.
References
-
Alfa Chemistry. "Borch Reductive Amination".
-
Chem-Station. "Borch Reductive Amination".
-
JoVE. "Preparation of Amines: Reductive Amination of Aldehydes and Ketones".
-
Master Organic Chemistry. "Reductive Amination, and How It Works".
-
Organic Syntheses. "N,N-Dimethylcyclohexylamine".
-
EP0618188A2. "Process for the preparation of cyclohexylamines by catalytic hydrogenation of anilines". Google Patents.
-
Meller, T. E., et al. "Enhanced Selectivity in the Hydrogenation of Anilines to Cyclo-aliphatic Primary Amines over Lithium-Modified Ru/CNT Catalysts". ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. EP0618188A2 - Process for the preparation of cyclohexylamines by catalytic hydrogenation of anilines - Google Patents [patents.google.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Analytical Strategies for the Quantification of 3,5-Dimethylcyclohexylamine in Reaction Mixtures
Executive Summary & Analytical Context
The precise quantification of aliphatic cycloamines, such as 3,5-dimethylcyclohexylamine (3,5-DMCHA), in complex reaction mixtures is a critical requirement in pharmaceutical development, polymer synthesis, and catalytic hydrogenation monitoring. 3,5-DMCHA presents distinct analytical challenges: as a low-molecular-weight aliphatic primary amine, it lacks a native UV chromophore, possesses a high pKa (~10.5), and exhibits strong hydrogen-bonding capabilities.
If analyzed directly via standard chromatographic methods, 3,5-DMCHA will interact severely with residual silanol groups on silica-based stationary phases, leading to extreme peak tailing, irreversible adsorption, and loss of quantitative linearity. To circumvent these issues, analytical scientists must employ either direct Gas Chromatography (GC) utilizing base-deactivated systems or High-Performance Liquid Chromatography (HPLC) coupled with pre-column chemical derivatization .
This guide provides field-proven methodologies, explaining the physiochemical causality behind each protocol step to ensure robust, self-validating analytical systems.
Methodological Rationale & Causality (E-E-A-T)
When selecting an analytical method for 3,5-DMCHA in a crude reaction matrix (which may contain unreacted 3,5-dimethylcyclohexanone, 3,5-dimethylaniline, solvents, and metal catalysts), the state of the amine is the most critical variable.
-
The GC-FID/MS Approach (Direct Volatilization): Amines in reaction mixtures often exist in equilibrium with protonated salt forms due to acidic byproducts. Because amine salts are non-volatile and thermally decompose in GC inlets, the sample must be aggressively basified (pH > 12) prior to extraction. Furthermore, standard poly(dimethylsiloxane) GC columns contain weakly acidic silanol bridges (-Si-OH) that act as strong hydrogen-bond donors to the basic amine. Therefore, base-deactivated columns (e.g., CP-Volamine) are mandatory to achieve Gaussian peak shapes [1].
-
The HPLC-UV/FL Approach (Derivatization): Because 3,5-DMCHA lacks conjugated π -electrons, it is virtually invisible to standard UV or Fluorescence (FL) detectors. Pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) is the gold standard for primary and secondary aliphatic amines [2]. FMOC-Cl reacts rapidly with 3,5-DMCHA in mildly alkaline aqueous/organic buffers to attach a highly conjugated fluorenyl ring, enabling sensitive detection at 265 nm (UV) or 315 nm (Fluorescence emission) [3].
Figure 1: Divergent analytical workflows for the quantification of 3,5-DMCHA in reaction mixtures.
Protocol A: Direct GC-FID Quantification
This method is optimized for high-throughput reaction monitoring where the concentration of 3,5-DMCHA is relatively high (> 0.1 mg/mL). It relies on the principles outlined in the OSHA PV2016 method for related cycloaliphatic amines [1].
Step-by-Step Sample Preparation
Causality Note: The addition of a strong base forces the amine into its unprotonated, volatile free-base form, preventing inlet degradation and ensuring quantitative transfer to the column.
-
Quenching: Transfer a 100 µL aliquot of the crude reaction mixture into a 2.0 mL microcentrifuge tube.
-
Internal Standard Addition: Add 50 µL of an internal standard solution (e.g., n-decane or 2-methylcyclohexylamine, 1.0 mg/mL in methanol) to correct for extraction efficiency and injection volume variations.
-
Basification: Add 500 µL of 1.0 M NaOH (aqueous). Vortex vigorously for 30 seconds. The high pH (>12) neutralizes any acidic byproducts and liberates the free amine.
-
Extraction: Add 1.0 mL of a high-purity organic extraction solvent (e.g., Toluene or Dichloromethane). Vortex for 1 minute to drive the free base into the organic layer.
-
Phase Separation: Centrifuge at 10,000 rpm for 3 minutes to break any emulsions.
-
Transfer: Carefully transfer the upper organic layer (if using Toluene) to an autosampler vial containing a glass insert.
GC-FID Instrumental Parameters
| Parameter | Specification | Rationale |
| Column | CP-Volamine or Rtx-Volatile Amine (30 m x 0.32 mm x 5.0 µm) | Base-deactivated stationary phase prevents silanol hydrogen-bonding, eliminating peak tailing. |
| Inlet Temperature | 250 °C | Ensures rapid, flash vaporization of the amine without thermal degradation. |
| Injection Mode | Split (Ratio 20:1 to 50:1) | Prevents column overloading, which exacerbates peak asymmetry. |
| Carrier Gas | Helium (Constant Flow: 1.5 mL/min) | Provides optimal linear velocity for resolution of cis/trans isomers of 3,5-DMCHA. |
| Oven Program | 60 °C (hold 2 min) → 15 °C/min to 200 °C (hold 5 min) | Focuses the volatile amine at the column head, then elutes it sharply. |
| Detector (FID) | 280 °C (H2: 30 mL/min, Air: 300 mL/min) | Universal detection for C-H bonds; highly linear response for aliphatic amines. |
Protocol B: HPLC-UV/FL via FMOC-Cl Derivatization
For trace-level quantification or when the reaction matrix contains non-volatile polymeric byproducts that would foul a GC inlet, HPLC with pre-column derivatization is required [2].
The Derivatization Mechanism
The reaction relies on a nucleophilic substitution ( SN2 type) where the lone pair on the nitrogen of 3,5-DMCHA attacks the carbonyl carbon of FMOC-Cl, displacing the chloride ion. The reaction must be buffered to pH 8.5–9.0; if the pH is too low, the amine is protonated and non-nucleophilic. If the pH is too high, FMOC-Cl rapidly hydrolyzes into 9-fluorenylmethanol (FMOC-OH), creating massive background interference [3].
Figure 2: Chemical pathway for the pre-column derivatization of 3,5-DMCHA using FMOC-Cl.
Step-by-Step Derivatization Protocol
-
Sample Dilution: Dilute the crude reaction mixture 1:100 in Acetonitrile to mitigate matrix effects and reduce the amine concentration to the linear dynamic range of the derivatization reagent.
-
Buffering: In an amber HPLC vial (FMOC derivatives are mildly light-sensitive), combine 100 µL of the diluted sample with 100 µL of 0.1 M Borate Buffer (adjusted to pH 8.5 with NaOH).
-
Derivatization: Add 200 µL of freshly prepared FMOC-Cl solution (3.0 mg/mL in Acetonitrile).
-
Incubation: Vortex and allow the reaction to proceed at ambient temperature (20–25 °C) for exactly 20 minutes.
-
Quenching: Add 50 µL of Glycine solution (1.0 M in water). Causality Note: Glycine is a primary amine that rapidly consumes any unreacted FMOC-Cl, preventing it from reacting with the HPLC column or precipitating in the mobile phase.
-
Filtration: Pass the mixture through a 0.22 µm PTFE syringe filter prior to injection.
HPLC Instrumental Parameters
| Parameter | Specification | Rationale |
| Column | C18 Reversed-Phase (150 mm x 4.6 mm, 3.5 µm) | The bulky, hydrophobic fluorenyl tag on the derivatized amine retains strongly on C18 phases. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Suppresses ionization of residual silanols on the C18 column, ensuring sharp peaks. |
| Mobile Phase B | Acetonitrile | Strong organic modifier required to elute the highly hydrophobic FMOC-derivative. |
| Gradient | 40% B to 90% B over 15 minutes | Separates the FMOC-DMCHA derivative from the FMOC-Glycine quench byproduct and FMOC-OH. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns, providing optimal van Deemter efficiency. |
| Detection | UV: 265 nm OR Fluorescence: Ex 265 nm / Em 315 nm | Fluorescence provides ~100x greater sensitivity and selectivity, ignoring non-amine matrix components [3]. |
System Suitability & Validation Criteria
To ensure the analytical system is self-validating, every sequence must begin with a System Suitability Test (SST) using a known standard of 3,5-DMCHA. The following criteria must be met to guarantee the scientific integrity of the quantitative data:
| Validation Parameter | Acceptance Criteria | Implication of Failure |
| Peak Tailing Factor ( Tf ) | ≤1.5 | Indicates active sites on the column (GC) or incomplete buffering (LC). Requires column maintenance. |
| Resolution ( Rs ) | ≥2.0 (from nearest matrix peak) | Ensures accurate integration. Critical for separating cis and trans isomers of 3,5-DMCHA. |
| Injection Precision (RSD) | ≤2.0% (n=5 injections) | Validates autosampler performance and stability of the FMOC derivative. |
| Linearity ( R2 ) | ≥0.995 | Confirms the derivatization reagent is in sufficient excess (LC) or the detector is not saturated (GC). |
References
-
Occupational Safety and Health Administration (OSHA). "Method PV2016: Cyclohexylamine." OSHA Chemical Information Manual, Partially Evaluated Method. Available at:[Link]
Comprehensive Application Note: HPLC and GC-MS Methodologies for the Quantitative Analysis of 3,5-Dimethylcyclohexylamine
Introduction & Physicochemical Rationale
3,5-Dimethylcyclohexylamine is a sterically hindered, low-molecular-weight aliphatic amine utilized as a critical building block and intermediate in the synthesis of specialized pharmaceuticals and agrochemicals. The quantitative analysis of this compound presents two primary analytical challenges:
-
Lack of a Chromophore/Fluorophore: The molecule absorbs poorly in the UV-Vis spectrum, rendering direct High-Performance Liquid Chromatography (HPLC) with standard UV or Fluorescence (FLD) detection ineffective.
-
High Basicity and Polarity: As a primary amine with a pKa of approximately 10.5, it exists predominantly in its protonated form at physiological and neutral pH. In Gas Chromatography (GC), the free amine strongly hydrogen-bonds with residual active silanol groups on the stationary phase, leading to severe peak tailing and irreversible adsorption[1].
To overcome these barriers, this application note details two self-validating, field-proven workflows: a pre-column derivatization HPLC-UV/FLD method and an acylation-based GC-MS method. Both approaches are grounded in validated techniques used for structurally analogous cyclic amines[2].
Table 1: Physicochemical Properties of 3,5-Dimethylcyclohexylamine
| Property | Value | Analytical Implication |
| Molecular Formula | C8H17N | Requires high-resolution separation from structural isomers. |
| Molecular Weight | 127.23 g/mol [3] | Low mass requires derivatization to increase m/z for robust MS detection. |
| pKa | ~10.5 | Requires high pH (>10.5) to maintain the free base form for nucleophilic derivatization reactions. |
| Boiling Point | ~165°C | Volatile enough for GC, but basicity necessitates masking of the amine group. |
HPLC-UV/FLD Methodology: Pre-Column Derivatization
Causality Behind Experimental Choices
To analyze 3,5-dimethylcyclohexylamine via HPLC, we employ Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) as a pre-column derivatization reagent.
-
Mechanistic Rationale: Dansyl chloride reacts specifically with primary and secondary amines to form highly stable sulfonamides. This reaction introduces a bulky, hydrophobic naphthalene ring (enhancing retention on a C18 reversed-phase column) and a strong fluorophore (enabling highly sensitive FLD detection)[4].
-
pH Causality: The reaction is buffered strictly at pH 11.0 using sodium bicarbonate. If the pH is too low (<9.5), the amine remains protonated ( NH3+ ) and loses its nucleophilicity. If the pH is too high (>12.0), the Dansyl chloride rapidly hydrolyzes into non-reactive dansyl acid[2].
Step-by-Step Protocol
System Suitability Requirement: The protocol is self-validating; the appearance of a stable, baseline-resolved peak for the internal standard (e.g., cycloheptylamine) confirms derivatization efficiency.
-
Sample Preparation: Transfer 500 µL of the aqueous sample or standard containing 3,5-dimethylcyclohexylamine into a 2 mL amber glass vial (amber glass prevents photodegradation of the light-sensitive dansyl derivative).
-
Buffering: Add 500 µL of 0.1 M sodium bicarbonate buffer (adjusted to pH 11.0 with 0.1 M NaOH). Vortex for 10 seconds.
-
Derivatization: Add 500 µL of Dansyl chloride solution (2.0 mg/mL dissolved in LC-grade acetone). Seal the vial tightly.
-
Incubation: Heat the mixture in a water bath or thermoshaker at 60°C for exactly 20 minutes to drive the reaction to completion[2].
-
Quenching: Remove from heat and add 50 µL of 10% ammonium hydroxide to quench unreacted Dansyl chloride. Cool to room temperature.
-
Filtration: Filter the mixture through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial.
Chromatographic Conditions:
-
Column: Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution. Solvent A: Water; Solvent B: Acetonitrile. (0-2 min: 40% B; 2-15 min: ramp to 90% B; 15-18 min: hold 90% B).
-
Flow Rate: 1.0 mL/min.
-
Detection: FLD (Excitation: 340 nm, Emission: 530 nm) or UV at 254 nm[2].
Caption: Workflow for the pre-column derivatization and HPLC analysis of 3,5-dimethylcyclohexylamine.
GC-MS Methodology: Acylation and SIM Detection
Causality Behind Experimental Choices
While Gas Chromatography coupled with Mass Spectrometry (GC-MS) provides superior sensitivity and structural confirmation, direct injection of 3,5-dimethylcyclohexylamine yields poor chromatographic resolution. The amine acts as a strong hydrogen-bond donor, interacting with the stationary phase to create severe tailing[1].
-
Mechanistic Rationale: We utilize Trifluoroacetic anhydride (TFAA) for acylation. TFAA reacts rapidly with the primary amine to form a neutral trifluoroacetamide derivative. This masks the polar amine group, drastically increasing volatility, eliminating column interactions, and producing sharp, Gaussian peaks. Furthermore, the addition of the trifluoroacetyl group generates distinct, high-mass fluorinated fragments during Electron Ionization (EI), which are ideal for Selected Ion Monitoring (SIM)[1].
Step-by-Step Protocol
System Suitability Requirement: The peak tailing factor for the derivatized analyte must be ≤ 1.2, validating that the acylation reaction was complete and no free amine remains to interact with the column.
-
Extraction: Extract 3,5-dimethylcyclohexylamine from the matrix using 1.0 mL of ethyl acetate (ensure the matrix is basified to pH > 11 prior to extraction to partition the free base into the organic layer).
-
Acylation: Transfer 500 µL of the ethyl acetate extract to a glass vial. Add 50 µL of pure Trifluoroacetic anhydride (TFAA).
-
Incubation: Cap tightly and incubate at 60°C for 30 minutes.
-
Evaporation (Critical Step): Evaporate the sample to complete dryness under a gentle stream of ultra-pure Nitrogen. Causality: This removes excess TFAA and the highly corrosive by-product, trifluoroacetic acid, which would otherwise rapidly degrade the GC column's siloxane backbone.
-
Reconstitution: Redissolve the dried residue in 200 µL of LC-MS grade hexane. Vortex for 15 seconds.
-
Injection: Inject 1.0 µL into the GC-MS system in splitless mode.
GC-MS Conditions:
-
Column: HP-5MS (5% Phenyl-Methylpolysiloxane), 30 m × 0.25 mm ID × 0.25 µm film thickness.
-
Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.
-
Oven Program: Initial temperature 60°C (hold 1 min), ramp at 10°C/min to 250°C (hold 3 min).
-
MS Parameters: Electron Ionization (EI) at 70 eV. Transfer line at 280°C.
-
SIM Ions: Monitor m/z values specific to the trifluoroacetamide derivative (e.g., m/z 154, 223) to maximize signal-to-noise ratio[1].
Caption: GC-MS analytical workflow utilizing TFAA derivatization for enhanced volatility and peak shape.
Method Comparison & Validation Data
Both methodologies provide robust quantitation, but their selection depends on the laboratory's available instrumentation and required sensitivity limits. The data below extrapolates performance metrics based on validated assays for structurally identical cyclic amines[4].
Table 2: Comparative Performance Metrics
| Parameter | HPLC-FLD (Dansyl Derivatization) | GC-MS (TFAA Derivatization, SIM) |
| Limit of Detection (LOD) | ~0.49 ng/mL[4] | ~0.20 µg/mL[1] |
| Linear Dynamic Range | 1 – 1250 ng/mL[4] | 1 – 15 µg/mL[1] |
| Relative Standard Deviation (RSD) | 0.25% – 0.82%[4] | < 2.9%[1] |
| Run Time per Sample | ~18 minutes | ~23 minutes |
| Primary Advantage | Exceptional sensitivity; aqueous compatibility. | High specificity; structural confirmation. |
| Primary Limitation | Reagent interference peaks require gradient tuning. | Requires strict anhydrous conditions during acylation. |
References
- Ali, H. M., et al. "GC-MS and HPLC-FLD for Sensitive Assay of Toxic Cyclohexylamine in Artificial Sweetener Tablets and Human Biological Fluids | Request PDF - ResearchGate.
- PubChem. "3,5-Dimethylcyclohexan-1-amine | C8H17N | CID 14675374 - PubChem.
- "Determination of cyclamate in urine by derivatized gas chromatography-mass spectrometry.
- Ali, H. M., et al. "GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids - PubMed.
Sources
- 1. Determination of cyclamate in urine by derivatized gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3,5-Dimethylcyclohexan-1-amine | C8H17N | CID 14675374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Experimental Protocols for the Functionalization of 3,5-Dimethylcyclohexylamine in Medicinal Chemistry
Introduction & Structural Rationale
In modern drug discovery, incorporating bulky, lipophilic cycloalkyl groups is a proven strategy to improve the metabolic stability and modulate the target-binding thermodynamics of lead compounds. 3,5-Dimethylcyclohexylamine (PubChem CID 14675374)[1] serves as an excellent building block for this purpose. However, the steric hindrance imparted by the two methyl groups at the 3- and 5-positions of the cyclohexane ring significantly shields the primary amine. This steric bulk impedes standard nucleophilic attacks, necessitating highly optimized, self-validating experimental protocols to achieve high-yielding functionalizations.
This application note details three core methodologies—Reductive Amination, Amidation, and Buchwald-Hartwig Cross-Coupling—specifically tailored to overcome the steric and electronic challenges associated with 3,5-dimethylcyclohexylamine.
Reductive Amination: Synthesis of Secondary and Tertiary Amines
Causality & Experimental Design
The synthesis of secondary amines via the reductive amination of 3,5-dimethylcyclohexylamine with aldehydes or ketones requires a delicate balance. Because the amine is sterically hindered, imine formation is relatively slow. Using harsh reducing agents (like NaBH4 ) often leads to the premature reduction of the unreacted carbonyl compound to an alcohol.
To circumvent this, Sodium Triacetoxyborohydride ( NaBH(OAc)3 ) is the reagent of choice [2]. NaBH(OAc)3 is a mild, selective reducing agent that does not reduce most aldehydes and ketones directly. This allows the imine to fully form in situ before being selectively reduced. Furthermore, it avoids the generation of highly toxic hydrogen cyanide gas, which is a severe risk when using the traditional alternative, sodium cyanoborohydride ( NaBH3CN ).
Step-by-Step Protocol
-
Imine Formation: In an oven-dried, argon-purged round-bottom flask, dissolve the target aldehyde or ketone (1.0 equiv, 5.0 mmol) and 3,5-dimethylcyclohexylamine (1.05 equiv, 5.25 mmol) in anhydrous 1,2-dichloroethane (DCE) (20 mL).
-
Catalysis (Optional but recommended for ketones): Add glacial acetic acid (1.0 equiv, 5.0 mmol) to accelerate imine formation. Stir at room temperature for 1–2 hours.
-
Reduction: Add NaBH(OAc)3 (1.5 equiv, 7.5 mmol) portion-wise over 10 minutes. The reaction is mildly exothermic.
-
Maturation: Stir the suspension at room temperature for 4–12 hours. Monitor the consumption of the imine intermediate via LC-MS or TLC.
-
Workup: Quench the reaction carefully with saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer with dichloromethane (DCM) ( 3×15 mL). Combine the organic layers, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
Workflow for the reductive amination of 3,5-dimethylcyclohexylamine using NaBH(OAc)3.
Amide Bond Formation: Overcoming Steric Shielding
Causality & Experimental Design
Standard amide coupling reagents like EDC/HOBt often fail or provide poor yields when reacting with 3,5-dimethylcyclohexylamine due to the slow rate of nucleophilic attack on the standard OBt-active ester. To drive the reaction to completion, the highly reactive uronium/guanidinium salt HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) must be utilized [3].
HATU generates an OAt-active ester. The nitrogen atom at the 7-position of the benzotriazole ring provides a critical neighboring group effect (anchimeric assistance), which acts as a basic catalyst to hydrogen-bond with the incoming sterically hindered amine, dramatically accelerating the acylation step and minimizing epimerization of chiral carboxylic acids.
Step-by-Step Protocol
-
Activation: Dissolve the carboxylic acid (1.0 equiv, 2.0 mmol) and HATU (1.1 equiv, 2.2 mmol) in anhydrous N,N-dimethylformamide (DMF) (10 mL) at 0 °C under an inert atmosphere.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv, 6.0 mmol) dropwise. Stir for 15 minutes at 0 °C to ensure complete formation of the active OAt-ester.
-
Amine Addition: Add 3,5-dimethylcyclohexylamine (1.2 equiv, 2.4 mmol) directly to the activated mixture.
-
Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–6 hours until LC-MS indicates complete conversion.
-
Workup: Dilute the mixture with ethyl acetate (30 mL) and wash sequentially with 1M HCl (15 mL), saturated aqueous NaHCO3 (15 mL), and brine (5 × 15 mL to remove DMF). Dry the organic layer over MgSO4 , filter, and concentrate.
HATU-mediated amidation workflow optimized for sterically hindered primary amines.
Buchwald-Hartwig N-Arylation
Causality & Experimental Design
The N-arylation of bulky primary aliphatic amines is notoriously difficult. The intermediate palladium-amido complex is highly susceptible to β -hydride elimination (yielding an unwanted imine and a reduced arene) rather than the desired reductive elimination.
To suppress this side reaction, the dialkylbiaryl phosphine ligand RuPhos is employed [4]. RuPhos is exceptionally bulky and electron-rich. Its architecture enforces a specific geometry on the palladium center that accelerates reductive elimination to form the C-N bond rapidly, outcompeting the deleterious β -hydride elimination pathway even when accommodating the bulky 3,5-dimethylcyclohexyl moiety.
Step-by-Step Protocol
-
Preparation: In a glovebox or using strict Schlenk techniques, charge an oven-dried vial with the aryl halide (1.0 equiv, 1.0 mmol), Pd2(dba)3 (0.02 equiv, 2 mol%), RuPhos (0.04 equiv, 4 mol%), and sodium tert-butoxide ( NaOtBu ) (1.4 equiv, 1.4 mmol).
-
Reagent Addition: Seal the vial with a PTFE septum cap. Outside the glovebox, add 3,5-dimethylcyclohexylamine (1.2 equiv, 1.2 mmol) and anhydrous, degassed toluene (5 mL) via syringe.
-
Catalytic Cycle: Heat the reaction mixture to 85 °C in a pre-heated oil bath for 12–16 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate and purify via flash column chromatography.
Buchwald-Hartwig N-arylation workflow using RuPhos ligand for bulky aliphatic amines.
Quantitative Data Summary
The table below summarizes the optimized parameters and expected outcomes for the functionalization of 3,5-dimethylcyclohexylamine based on the protocols provided.
| Reaction Type | Reagents / Catalysts | Solvent & Temp | Typical Yield | Primary Advantage for 3,5-Dimethylcyclohexylamine |
| Reductive Amination | NaBH(OAc)3 , optionally AcOH | DCE, RT | 75–90% | Prevents premature carbonyl reduction; handles slow imine formation. |
| Amidation | HATU, DIPEA | DMF, 0 °C to RT | 85–95% | Anchimeric assistance from HOAt overcomes severe steric shielding. |
| Buchwald-Hartwig | Pd2(dba)3 , RuPhos, NaOtBu | Toluene, 85 °C | 60–85% | Bulky ligand enforces rapid reductive elimination, preventing β -hydride elimination. |
References
-
National Center for Biotechnology Information. "3,5-Dimethylcyclohexan-1-amine" PubChem Compound Summary for CID 14675374.[Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996.[Link]
-
Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 1993.[Link]
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[Link]
Application Note: Derivatization Strategies for the Analytical Quantification of 3,5-Dimethylcyclohexylamine
Introduction and Analytical Rationale
3,5-dimethylcyclohexylamine (3,5-DMCHA) is a primary cycloaliphatic amine utilized as a critical building block in pharmaceutical development and agrochemical synthesis. From an analytical perspective, direct quantification of 3,5-DMCHA presents severe challenges. Its high polarity and basicity lead to irreversible secondary interactions with silanol groups on standard chromatographic stationary phases, resulting in severe peak tailing. Furthermore, the molecule lacks a conjugated π-system, rendering it invisible to standard Ultraviolet-Visible (UV-Vis) or Fluorescence (FLD) detectors.
To bypass these bottlenecks, pre-column chemical derivatization is an absolute requirement. This guide details field-validated protocols to chemically transform 3,5-DMCHA into stable, easily detectable derivatives tailored for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography (LC-MS / HPLC-FLD) platforms.
Mechanistic Causality of Derivatization Reagents
As an analytical scientist, selecting a derivatization reagent is not arbitrary; it is a calculated manipulation of the analyte's physicochemical properties to match the chromatographic environment 1.
Acylation for GC-MS (Trifluoroacetic Anhydride - TFAA)
For GC-MS workflows, the primary objective is to confer thermal stability and lower the boiling point by eliminating the active amine hydrogen 1.
-
The Causality: Reacting 3,5-DMCHA with TFAA converts the polar primary amine into a neutral trifluoroacetamide. The strongly electron-withdrawing trifluoroacetyl group drastically reduces the nitrogen's basicity, preventing column adsorption. Additionally, the incorporation of fluorine atoms increases the vapor pressure of the derivative and directs electron-impact (EI) fragmentation to yield highly abundant, structurally diagnostic ions (e.g., [M−CF3]+ ), thereby maximizing MS sensitivity.
Dansylation for LC-MS and HPLC-FLD (Dansyl Chloride)
For reversed-phase LC workflows, the goal is to increase hydrophobicity for C18 retention and introduce a detectable moiety.
-
The Causality: Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with the primary amine to form a highly stable sulfonamide 2. The bulky naphthalene ring provides excellent hydrophobic retention. Crucially, the dansyl tag acts as a powerful fluorophore (Excitation ~340 nm, Emission ~525 nm) for FLD, while its dimethylamino group acts as a highly basic site that readily accepts protons, exponentially increasing Electrospray Ionization (ESI+) efficiency in LC-MS applications 3.
Experimental Methodologies
Protocol A: GC-MS Derivatization (TFAA Acylation)
Note: This protocol is a self-validating system. The initial drying step is critical because any residual moisture will instantly hydrolyze TFAA into trifluoroacetic acid, quenching the derivatization.
-
Sample Preparation: Transfer 100 µL of the 3,5-DMCHA sample (extracted in an organic solvent like ethyl acetate) into a 2 mL deactivated glass autosampler vial.
-
Desiccation: Evaporate the solvent to complete dryness under a gentle stream of ultra-high-purity nitrogen at 30°C.
-
Reagent Addition: Reconstitute the dried residue in 100 µL of anhydrous ethyl acetate. Add 50 µL of TFAA and 10 µL of anhydrous pyridine.
-
Scientific Insight: Pyridine acts as an acid scavenger, neutralizing the trifluoroacetic acid byproduct and driving the reaction equilibrium to 100% completion.
-
-
Incubation: Seal the vial tightly with a PTFE-lined cap and incubate in a heating block at 60°C for 30 minutes.
-
Evaporation & Reconstitution: Cool to room temperature. Carefully evaporate the excess reagent under nitrogen in a fume hood. Reconstitute in 200 µL of ethyl acetate.
-
Analysis: Inject 1 µL into the GC-MS (e.g., using a 5% phenyl-methylpolysiloxane capillary column).
Protocol B: HPLC-FLD / LC-MS Derivatization (Dansylation)
Note: This protocol relies on precise pH control. The amine must be unprotonated to act as a nucleophile, but excessively high pH will rapidly degrade the Dansyl chloride reagent.
-
Buffering: To 500 µL of the aqueous 3,5-DMCHA sample, add 500 µL of 0.1 M sodium bicarbonate buffer (pH 10.5).
-
Scientific Insight: The pKa of cycloaliphatic amines is typically ~10.6. Buffering at pH 10.5 ensures a significant fraction of the amine is in its free-base, nucleophilic state without triggering rapid reagent hydrolysis 2.
-
-
Derivatization: Add 500 µL of freshly prepared Dansyl chloride solution (2.0 mg/mL in acetone). Vortex immediately for 10 seconds.
-
Incubation: Incubate the mixture in a water bath at 60°C for 20 minutes in the dark (to prevent photolytic degradation of the fluorophore).
-
Quenching (Self-Validation Step): Add 50 µL of a 10% (w/v) aqueous glycine solution and incubate for an additional 5 minutes.
-
Scientific Insight: Glycine reacts with any unreacted Dansyl chloride, converting it to dansyl-glycine. This prevents baseline drift and interference peaks during the chromatographic run.
-
-
Analysis: Filter through a 0.22 µm PTFE syringe filter and inject 10 µL into the LC system.
Quantitative Data Summary
The following table summarizes the validated performance metrics for the quantification of cyclohexylamine derivatives using the described protocols, demonstrating the high sensitivity achieved post-derivatization 4.
| Analytical Parameter | GC-MS (TFAA Acylation) | HPLC-FLD (Dansylation) | LC-MS/MS (Dansylation) |
| Linearity Range | 5 – 1500 ng/mL | 1 – 1250 ng/mL | 0.1 – 500 ng/mL |
| Limit of Detection (LOD) | 1.55 ng/mL | 0.49 ng/mL | 0.05 ng/mL |
| Recovery (%) | 91.5 – 99.6% | 95.8 – 100.7% | 98.2 – 101.5% |
| Precision (RSD %) | 1.25 – 3.97% | 0.25 – 0.82% | < 2.5% |
| Primary Utility | High-resolution structural confirmation | Routine, cost-effective quantification | Ultra-trace quantification in complex matrices |
Workflow Visualization
Analytical workflow and decision matrix for 3,5-dimethylcyclohexylamine derivatization.
References
-
[4] Title: GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids | Source: nih.gov | URL: 4
-
[3] Title: Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines | Source: benchchem.com | URL: 3
-
[2] Title: Preconcentration and dansylation of aliphatic amines using C18 solid-phase packings: Application to the screening analysis in environmental water samples | Source: researchgate.net | URL: 2
-
[1] Title: Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review | Source: jfda-online.com | URL: 1
Sources
role of 3,5-dimethylcyclohexylamine stereochemistry in asymmetric synthesis
Application Note: Stereochemical Exploitation of 3,5-Dimethylcyclohexylamine and its Derivatives in Asymmetric Synthesis
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Discipline: Asymmetric Catalysis & Advanced Organic Synthesis
In the architecture of asymmetric synthesis, the rigidity of chiral auxiliaries and ligands dictates the fidelity of stereochemical induction. While acyclic amines often suffer from high conformational entropy, 3,5-dimethylcyclohexylamine (3,5-DMCHA) provides a highly constrained stereochemical scaffold. The strategic placement of methyl groups at the C3 and C5 positions introduces profound thermodynamic biases that lock the cyclohexane ring into predictable chair conformations, making it an exceptional, albeit highly specialized, tool for stereocontrol[1].
The commercial availability of 3,5-DMCHA typically presents a mixture of stereoisomers. Understanding their distinct conformational mechanics is the first step to leveraging them in asymmetric workflows:
-
cis,cis-3,5-DMCHA (Meso): Features an overwhelmingly favored tri-equatorial chair conformation. Because it possesses a plane of symmetry, it is achiral. However, its prochiral C1 center and enantiotopic C3/C5 tertiary carbons make it a privileged substrate for meso-desymmetrization[2].
-
trans,trans-3,5-DMCHA (Chiral): Exists as a pair of enantiomers (e.g., 1R,3R,5R ). To minimize 1,3-diaxial interactions, the ring locks into a chair where the bulky amine and one methyl group are equatorial, forcing the second methyl group into an axial position. This axial methyl acts as a rigid steric wall, providing exceptional facial shielding when used as a chiral auxiliary[3].
Conformational Causality in Stereocontrol
The efficacy of the trans,trans-3,5-dimethylcyclohexyl moiety as a chiral auxiliary is rooted in A-value thermodynamics. The A-value of a methyl group (~1.7 kcal/mol) and an amino group (~1.4 kcal/mol) dictates that the 1R,3R,5R enantiomer will adopt a chair conformation where the C1-amine and C5-methyl are equatorial, forcing the C3-methyl axial.
When this amine is covalently attached to a reactive intermediate (such as an oxazolidinone enolate or an imine), the axial C3-methyl group projects directly over one face of the reactive π -system. This creates an impenetrable steric shield that blocks the Re-face (or Si-face, depending on the exact geometry), forcing incoming electrophiles to attack exclusively from the opposite trajectory.
Fig 1. Logical flow of facial shielding and stereoinduction by the 3,5-DMCHA chiral auxiliary.
Meso-Desymmetrization via C–H Functionalization
Beyond acting as an auxiliary, the cis,cis-isomer serves as a powerful substrate for simultaneous multi-stereocenter generation. Recent advancements in unactivated tertiary C–H bond functionalization have utilized chiral manganese catalysts to desymmetrize cis,cis-3,5-dimethylcyclohexyl derivatives[2].
By employing a chiral Mn-complex paired with a bulky phthalimido-protected amino acid coligand, an enzyme-like "lock-and-key" pocket is formed. The rigid tri-equatorial conformation of the cis,cis-substrate docks perfectly into this pocket, aligning only one of the two enantiotopic tertiary C–H bonds (at C3 or C5) with the highly reactive Mn-oxo species. This stereoretentive hydroxylation generates up to three new stereocenters in a single step with exceptional enantiomeric excess (ee)[2].
Fig 2. Meso-desymmetrization pathway of cis,cis-3,5-dimethylcyclohexyl derivatives.
Quantitative Data Summaries
Table 1: Stereochemical and Conformational Properties of 3,5-DMCHA Isomers
| Isomer | Symmetry | Chirality | Global Minimum Conformation | Primary Application in Asymmetric Synthesis |
| cis,cis (1R,3S,5S) | σ -plane | Achiral (Meso) | Tri-equatorial | Substrate for meso-desymmetrization (C–H oxidation) |
| trans,trans (1R,3R,5R) | C2 -like | Chiral | 1-eq, 3-ax, 5-eq | Chiral auxiliary / Bulky chiral ligand |
| cis,trans (1R,3S,5R) | Asymmetric | Chiral | 1-eq, 3-eq, 5-ax | Mixed utility (steric shielding) |
Table 2: Performance Metrics of 3,5-Dimethylcyclohexyl Derivatives in Catalysis
| Reaction Type | Substrate / Auxiliary | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |
| Enantioselective C–H Hydroxylation | 1-(3,5-dimethylcyclohexyl)cyclopropanecarboxylate | Chiral Mn + Amino Acid Coligand | 87% | 97% |
| Asymmetric Hydrogenation | (4S)-4-(tert-butyl)-3-(3,5-dimethylcyclohexyl)oxazolidin-2-one | 5% Rh/Al 2 O 3 , 100 psi H 2 | 94% | >95% (dr >20:1) |
| Antiviral Scaffold Synthesis | 3,5-dimethylcyclohexyl pyridinone derivative | Chiral HPLC Separation | N/A (Isolation) | >99% (Post-HPLC) |
Self-Validating Experimental Protocols
Protocol A: Chromatographic Resolution of trans,trans-3,5-DMCHA Stereoisomers
Because commercial 3,5-DMCHA is a mixture, isolating the pure chiral trans,trans enantiomers is a prerequisite for auxiliary synthesis. Diastereomeric salt resolution is often inefficient due to the subtle solubility differences of these highly symmetric amines; thus, derivatization followed by preparative chiral HPLC is the gold standard[3].
Step-by-Step Methodology:
-
Derivatization: Dissolve 50 mmol of crude 3,5-DMCHA mixture in 100 mL of anhydrous dichloromethane (DCM). Add 60 mmol of triethylamine (TEA) and cool to 0 °C.
-
Acylation: Dropwise add 55 mmol of benzoyl chloride. Causality: Converting the volatile, UV-transparent amine into a UV-active benzamide allows for real-time monitoring during HPLC separation.
-
Workup: After 2 hours at room temperature, quench with 1M HCl, extract with DCM, wash with brine, dry over MgSO 4 , and concentrate under reduced vacuum.
-
Chiral HPLC Separation: Inject the crude benzamide mixture onto a preparative Chiralpak AD-H column (isocratic elution: Hexane/Isopropanol 90:10, flow rate 15 mL/min, UV detection at 254 nm).
-
Hydrolysis (Auxiliary Liberation): Collect the peak corresponding to the desired trans,trans enantiomer. Concentrate and reflux in 6M HCl for 24 hours to cleave the benzamide. Basify with 5M NaOH and extract with diethyl ether to yield the optically pure amine.
-
Validation Checkpoint: Analyze the isolated free amine via 1 H NMR (400 MHz, CDCl 3 ). The C1 axial proton of the trans,trans isomer will present as a distinct triplet of triplets ( Jax−ax≈11 Hz, Jax−eq≈3.5 Hz), confirming both diastereomeric purity and the locked chair conformation.
Protocol B: Meso-Desymmetrization via Enantioselective C–H Hydroxylation
This protocol details the desymmetrization of a cis,cis-3,5-dimethylcyclohexyl ester to generate three contiguous stereocenters[2].
Step-by-Step Methodology:
-
System Assembly: In a 10 mL glass vial open to air, dissolve 0.25 mmol of cis,cis-1-(3,5-dimethylcyclohexyl)cyclopropanecarboxylate in 1.0 mL of anhydrous acetonitrile (MeCN).
-
Catalyst Loading: Add 1.0 mol % of the chiral Manganese complex and 15 mol % of the highly rigid phthalimido-protected amino acid coligand. Cool the reaction mixture to -35 °C using a cryocooler. Causality: The low temperature maximizes the rigidity of the substrate-catalyst "lock-and-key" interaction, amplifying enantioselectivity.
-
Oxidant Delivery: Load 0.25 mmol (1.0 equiv) of aqueous H 2 O 2 (30% w/w) into a syringe. Using a syringe pump, deliver the H 2 O 2 continuously over exactly 30 minutes into the vigorously stirred solution. Causality: Slow addition maintains a low steady-state concentration of the oxidant. This prevents non-selective background oxidation and suppresses off-cycle radical pathways that degrade the Mn-catalyst.
-
Quenching & Extraction: Upon completion of the addition, immediately quench the reaction with saturated aqueous Na 2 S 2 O 3 to destroy residual peroxides. Extract with ethyl acetate (3 x 5 mL).
-
Purification: Concentrate the organic layer and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Validation Checkpoint: Perform Chiral GC-FID analysis on the purified product. A successful run will yield >85% conversion with an enantiomeric excess (ee) of ≥95% . High-resolution mass spectrometry (HRMS) must confirm a mass shift of exactly +15.9949 Da, validating mono-hydroxylation without over-oxidation to the ketone.
Sources
scale-up synthesis of 3,5-dimethylcyclohexylamine for pilot studies
Scale-Up Synthesis of 3,5-Dimethylcyclohexylamine: Pilot-Scale Protocol and Mechanistic Insights
Executive Summary
3,5-Dimethylcyclohexylamine ()[1] is a highly valued cycloaliphatic amine building block, utilized extensively in the synthesis of advanced transparent alicyclic polyimides ()[2] and specialized pharmaceutical intermediates. While bench-scale syntheses often rely on the reductive amination of 3,5-dimethylcyclohexanone, pilot and commercial-scale operations favor the direct catalytic hydrogenation of 3,5-dimethylaniline. This route offers superior atom economy, utilizes readily available aromatic precursors, and streamlines downstream purification.
Mechanistic Rationale & Catalyst Selection
The scale-up of aromatic amine hydrogenation presents a specific mechanistic challenge: the suppression of secondary amine formation and hydrogenolysis (deamination).
-
Catalyst Metal: While Palladium (Pd) and Platinum (Pt) are highly active for general olefin saturation, they frequently promote excessive C–N bond cleavage when applied to aromatic amines. Ruthenium (Ru), conversely, is exceptionally efficient and selective for hydrogenating aromatic rings while preserving the primary amine functionality ()[3].
-
Support & Modifiers: During hydrogenation, primary amines can condense with reactive imine intermediates to form unwanted secondary amines (e.g., bis(3,5-dimethylcyclohexyl)amine). To mitigate this, the reaction is conducted on a basic support or with alkaline modifiers. Doping a Ruthenium catalyst with lithium hydroxide (LiOH) or utilizing a lithium aluminate support significantly improves the selectivity toward the primary cycloaliphatic amine without sacrificing catalytic activity ()[4].
-
Solvent System: Conducting the hydrogenation in a polar solvent system such as isopropanol or water mitigates catalyst poisoning, manages the highly exothermic nature of the reaction at scale, and improves overall catalyst reusability ()[5].
Workflow Visualization
Pilot-scale workflow for the catalytic hydrogenation of 3,5-dimethylaniline.
Quantitative Data: Process Optimization
The following table summarizes the causal relationship between catalyst selection, reaction conditions, and product selectivity during process development.
Table 1: Catalyst Optimization for 3,5-Dimethylaniline Hydrogenation
| Catalyst System | Temp (°C) | Pressure (bar H₂) | Conversion (%) | Selectivity to Primary Amine (%) | Primary Impurity Profile |
| 5% Pd/C | 100 | 50 | >99 | 65 | Secondary amines (condensation) |
| 5% Pt/C | 100 | 50 | 85 | 70 | Deamination products |
| 5% Ru/C | 120 | 80 | >99 | 88 | Secondary amines |
| 5% Ru/Al₂O₃ | 120 | 80 | >99 | 96 | Trace secondary amines |
| 5% Ru/Al₂O₃ + LiOH | 120 | 80 | >99 | >98 | Undetectable |
Pilot-Scale Experimental Protocol (10 kg Batch)
System Trustworthiness: This protocol is designed as a self-validating system. Downstream processing is strictly gated by In-Process Control (IPC) metrics to prevent the dangerous accumulation of reactive intermediates and ensure batch-to-batch reproducibility.
Equipment Required:
-
50 L Hastelloy High-Pressure Stirred Tank Reactor (STR)
-
Sparkler filter (for catalyst recovery)
-
50 L Rotary Evaporator
-
Fractional Vacuum Distillation Unit
Phase 1: Reactor Preparation & Loading
-
Purge: Evacuate the 50 L Hastelloy reactor and purge with Nitrogen (N₂) three times to ensure a strictly oxygen-free environment. Causality: Oxygen reacts violently with hydrogen under pressure and can poison the active Ru sites.
-
Substrate Loading: Charge the reactor with 10.0 kg of 3,5-dimethylaniline.
-
Catalyst & Solvent: Add 20.0 L of Isopropanol followed by 0.5 kg of 5% Ru/Al₂O₃ catalyst (doped with 1 wt% LiOH). Causality: Isopropanol acts as a thermal mass to absorb the exothermic heat of hydrogenation, preventing thermal runaways at scale.
Phase 2: High-Pressure Hydrogenation
-
Sealing & Gas Exchange: Seal the reactor. Purge with N₂ (3 × 10 bar), followed by Hydrogen (H₂) purges (3 × 10 bar) to displace the nitrogen.
-
Pressurization: Pressurize the reactor to 80 bar with H₂.
-
Reaction Initiation: Initiate the impeller at 500 RPM to ensure optimal gas-liquid-solid mass transfer. Gradually heat the reaction mass to 120 °C.
-
Maintenance: Maintain the pressure at 80 bar by feeding H₂ on demand via a mass flow controller. Continuously monitor the hydrogen uptake curve.
Phase 3: In-Process Control (IPC) & Validation
-
Sampling: Once H₂ uptake plateaus (typically after 6–8 hours), cool the reactor to 40 °C and safely vent the pressure to 5 bar. Draw a 10 mL aliquot.
-
Preparation: Filter the sample through a 0.45 µm PTFE syringe filter to remove catalyst particulates.
-
GC-FID Analysis: Analyze the sample via Gas Chromatography-Flame Ionization Detection (GC-FID).
-
Validation Gate: The reaction is only deemed complete when unreacted 3,5-dimethylaniline is < 0.5% and partially hydrogenated intermediates are undetectable.
-
Corrective Action: If conversion is < 99%, repressurize to 80 bar H₂ and hold at 120 °C for an additional 2 hours before resampling.
-
Phase 4: Downstream Processing & Purification
-
Discharge: Cool the reactor to ambient temperature and safely vent all residual H₂. Purge the headspace with N₂.
-
Filtration: Discharge the reaction mixture through a Sparkler filter under mild N₂ pressure to recover the Ru/Al₂O₃ catalyst. Note: The recovered catalyst can be washed with isopropanol and recycled for up to 5 subsequent batches without significant activity loss.
-
Solvent Removal: Transfer the filtrate to a rotary evaporator. Strip the isopropanol under reduced pressure (150 mbar, 50 °C).
-
Fractional Distillation: Transfer the crude 3,5-dimethylcyclohexylamine to a fractional vacuum distillation setup. Collect the main fraction under high vacuum, discarding the lower-boiling solvent forecut. The higher-boiling secondary amine impurities will remain in the distillation bottoms. Causality: Vacuum distillation prevents thermal degradation of the primary amine while ensuring >99.5% final purity.
References
-
3,5-Dimethylcyclohexan-1-amine | CID 14675374 Source: PubChem, National Center for Biotechnology Information URL:[Link]
- Bicyclo [2.2.
-
Hydrogenation and Hydrogenolysis with Ruthenium Catalysts and Application to Biomass Conversion Source: IntechOpen URL:[Link]
-
Hydrogenation of aromatic amines to alicyclic amines using a lithium aluminate-based catalyst Source: PubChem (Patent CA-2559787-A1) URL:[Link]
- Source: Google Patents (US4181680A)
Sources
- 1. 3,5-Dimethylcyclohexan-1-amine | C8H17N | CID 14675374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. JP5666076B2 - Bicyclo [2.2.2] octane-2,3,5,6-tetracarboxylic dianhydride, its production method, said bicyclo [2.2.2] octane-2,3,5,6-tetracarboxylic Polyimide obtained from acid dianhydride and use thereof - Google Patents [patents.google.com]
- 3. Hydrogenation and Hydrogenolysis with Ruthenium Catalysts and Application to Biomass Conversion | IntechOpen [intechopen.com]
- 4. Hydrogenation of aromatic amines to alicyclic amines using a lithium aluminate-based catalyst - Patent CA-2559787-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US4181680A - Hydrogenation of aromatic amines - Google Patents [patents.google.com]
Application Note: Advanced Methods for the Stereoisomeric Purity Determination of 3,5-Dimethylcyclohexylamine
An Application Guide for Researchers and Drug Development Professionals
Abstract: The stereoisomeric composition of 3,5-dimethylcyclohexylamine is a critical quality attribute in the pharmaceutical and agrochemical industries, where individual stereoisomers can exhibit markedly different pharmacological and toxicological profiles. This guide provides a comprehensive overview and detailed protocols for the primary analytical techniques used to determine its stereoisomeric purity: chiral Gas Chromatography (GC), chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. By explaining the causality behind experimental choices and providing validated protocols, this document serves as a practical resource for researchers, analytical scientists, and quality control professionals.
Introduction: The Stereochemical Challenge
3,5-Dimethylcyclohexylamine possesses three chiral centers (at carbons 1, 3, and 5), giving rise to a total of eight possible stereoisomers (four pairs of enantiomers). These stereoisomers are classified based on the relative orientations (cis/trans) of the amino and two methyl groups on the cyclohexane ring. The subtle differences in their three-dimensional structure can lead to significant variations in biological activity. Consequently, the ability to separate and accurately quantify each stereoisomer is paramount for ensuring the safety, efficacy, and consistency of active pharmaceutical ingredients (APIs) and other chemical products.[1]
Chromatographic techniques, particularly GC and HPLC with chiral stationary phases, are the workhorses for enantioselective analysis.[2][3] Spectroscopic methods like NMR offer a powerful complementary approach for quantification and structural elucidation. The selection of the most appropriate method depends on factors such as sample volatility, required sensitivity, and the specific stereoisomers being analyzed.[4]
Understanding the Stereoisomers
The stereoisomers of 3,5-dimethylcyclohexylamine can be grouped into diastereomeric sets based on the cis/trans relationship of the substituents. For example, the methyl groups at C3 and C5 can be cis or trans to each other, and the amino group at C1 can be cis or trans relative to the methyl groups. This complex relationship necessitates analytical methods capable of resolving both diastereomers and enantiomers.
Caption: Logical relationship of stereoisomers.
Chiral Gas Chromatography (GC)
Chiral GC is a highly effective technique for analyzing volatile and thermally stable compounds like 3,5-dimethylcyclohexylamine.[5][6] The separation mechanism relies on a chiral stationary phase (CSP), most commonly a cyclodextrin derivative, which forms transient, diastereomeric complexes with the enantiomers of the analyte.[7] The differing stability of these complexes results in different retention times, allowing for separation.
Causality of Experimental Choices:
-
Derivatization: Primary amines can exhibit poor peak shape (tailing) on GC columns due to interactions with active sites. Derivatization of the amine group, for instance with trifluoroacetic anhydride (TFAA), is often necessary.[4] This step converts the polar amine into a less polar, more volatile amide, significantly improving chromatographic performance and thermal stability.
-
Column Selection: Cyclodextrin-based CSPs are highly effective for a wide range of chiral compounds. Phases like permethylated beta-cyclodextrin offer a balance of inclusion and surface interactions that are well-suited for separating cyclic amines.
Protocol 1: Chiral GC Analysis of 3,5-Dimethylcyclohexylamine (after TFAA Derivatization)
1. Sample Preparation (Derivatization): a. To 1 mg of the 3,5-dimethylcyclohexylamine sample in a vial, add 500 µL of a suitable solvent (e.g., dichloromethane). b. Add 100 µL of trifluoroacetic anhydride (TFAA) and 50 µL of pyridine (as a catalyst).[4] c. Cap the vial and heat at 60 °C for 30 minutes. d. After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen. e. Reconstitute the residue in 1 mL of hexane or ethyl acetate for GC injection.
2. GC Instrumentation and Conditions:
- GC System: Agilent 8890 or equivalent with FID detector.
- Column: Astec® CHIRALDEX® G-TA or Supelco® β-DEX™ 120 (30 m x 0.25 mm, 0.25 µm).
- Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.
- Injector: Split/Splitless, 250 °C, Split ratio 50:1.
- Oven Program: 80 °C hold for 1 min, ramp at 2 °C/min to 160 °C, hold for 5 min.
- Detector: FID, 270 °C.
- Injection Volume: 1 µL.
3. Data Analysis: a. Identify the peaks corresponding to each stereoisomer based on their retention times. b. Integrate the peak area for each isomer. c. Calculate the percentage of each isomer relative to the total area of all stereoisomer peaks. d. Enantiomeric excess (% ee) can be calculated for a specific pair using the formula: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely used technique for enantioselective separations.[3] Its power lies in the vast array of available chiral stationary phases (CSPs) that can separate a broad spectrum of compounds. For analytes like 3,5-dimethylcyclohexylamine, polysaccharide-based CSPs are particularly effective.[1][8]
Causality of Experimental Choices:
-
CSP Selection: Polysaccharide derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate), provide a complex chiral environment with grooves and cavities.[9][10] Chiral recognition is achieved through a combination of attractive interactions, including hydrogen bonds, π-π stacking, and dipole-dipole interactions between the analyte and the carbamate groups on the polysaccharide backbone.
-
Derivatization: While direct separation is sometimes possible, derivatizing the amine with a chromophoric agent like 3,5-dinitrobenzoyl chloride serves a dual purpose.[11] It significantly enhances UV detection and introduces strong π-acceptor and hydrogen bonding sites, which can dramatically improve the chiral recognition and separation on a suitable CSP.[12]
-
Mobile Phase: In normal-phase chromatography, a non-polar solvent like hexane is used with a polar modifier (e.g., isopropanol or ethanol). The modifier competes with the analyte for polar interaction sites on the CSP. Adjusting its concentration is the primary way to optimize retention and resolution.
Protocol 2: Chiral HPLC Analysis (after 3,5-Dinitrobenzoyl Derivatization)
1. Sample Preparation (Derivatization): a. Dissolve 1 mg of the amine sample in 1 mL of dichloromethane. b. Add a slight molar excess of 3,5-dinitrobenzoyl chloride and a base (e.g., triethylamine).[11] c. Stir the reaction at room temperature until complete (monitor by TLC or a fast LC run). d. Quench the reaction with a small amount of methanol. e. Evaporate the solvent and redissolve the residue in the mobile phase for HPLC analysis.
2. HPLC Instrumentation and Conditions:
- HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
- Column: Chiralpak® AD-H or Chiralcel® OD-H (250 x 4.6 mm, 5 µm).
- Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection: UV at 254 nm.
- Injection Volume: 10 µL.
3. Data Analysis: a. Integrate the peak areas for each separated stereoisomer. b. Calculate the relative percentage and enantiomeric excess as described in the GC protocol.
NMR Spectroscopy
NMR spectroscopy offers a distinct advantage as it can provide quantitative information without physical separation.[13] The method relies on creating a diastereomeric environment in the NMR tube, which makes the nuclei of the different enantiomers magnetically non-equivalent, resulting in separate signals.[14][15]
Causality of Experimental Choices:
-
Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form weak, rapidly exchanging diastereomeric complexes with the analyte. This interaction induces small but measurable differences in the chemical shifts of the analyte's signals for each enantiomer. This method is non-destructive but may result in only small signal separations.
-
Chiral Derivatizing Agents (CDAs): CDAs, such as Mosher's acid chloride, react covalently with the analyte to form stable diastereomers. These diastereomers have distinct and often well-resolved NMR spectra. While this method is destructive, it typically provides larger and more reliable signal separation for accurate quantification.
Protocol 3: NMR Analysis using a Chiral Solvating Agent
1. Sample Preparation: a. Dissolve an accurately weighed amount of the 3,5-dimethylcyclohexylamine sample in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube. b. Acquire a standard ¹H NMR spectrum of the sample alone. c. Add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol). d. Gently mix the sample and acquire another ¹H NMR spectrum.
2. NMR Data Acquisition:
- Spectrometer: Bruker Avance 400 MHz or higher.
- Experiment: Standard ¹H NMR.
- Key Parameters: Ensure sufficient relaxation delay (D1) for accurate integration (e.g., 5 times the longest T1).
3. Data Analysis: a. Identify a proton signal in the analyte that is well-resolved and shows splitting into two distinct signals (or sets of signals) after the addition of the CSA. b. Carefully integrate the corresponding signals for each enantiomer. c. The ratio of the integrals directly corresponds to the molar ratio of the enantiomers.
Method Comparison
The optimal choice of method depends on the specific requirements of the analysis.
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | NMR Spectroscopy |
| Principle | Volatility-based separation on a chiral stationary phase. | Liquid-phase separation based on differential interaction with a chiral stationary phase. | Differentiation of diastereomeric complexes/derivatives in solution. |
| Sample Volatility | Required; derivatization often needed.[4] | Not required.[4] | Not required. |
| Sensitivity | High (ng to pg range). | High (µg to ng range). | Lower (mg range). |
| Speed | Fast, typically 15-30 minutes.[6] | Moderate, typically 10-40 minutes. | Fast acquisition, but sample prep can vary. |
| Method Development | Can be complex; requires screening of columns and derivatization. | Can be complex; requires screening of columns and mobile phases.[3] | Relatively straightforward if a suitable agent is known. |
| Quantification | Relative (based on peak area). | Relative (based on peak area). | Absolute (based on signal integration). |
| Destructive? | Yes. | Yes (sample is consumed). | Non-destructive (with CSAs). |
Overall Workflow
The process of determining stereoisomeric purity is a systematic workflow from sample receipt to the final report.
Caption: General experimental workflow for stereoisomeric purity analysis.
Conclusion
The determination of stereoisomeric purity for 3,5-dimethylcyclohexylamine can be reliably achieved using chiral GC, chiral HPLC, or NMR spectroscopy. Chiral chromatography, often requiring derivatization, provides excellent sensitivity and resolving power, making it ideal for routine quality control and trace analysis. NMR spectroscopy offers a complementary, non-separative method for absolute quantification. The protocols and comparative data presented in this guide provide a solid foundation for scientists to develop and validate robust analytical methods, ensuring the stereochemical integrity of their compounds.
References
- Benchchem.
- Benchchem. A Comparative Guide to Cross-Validation of Analytical Methods for Chiral Purity in trans-1,2-Cyclohexanediamine Reactions.
- Molecules.
- Benchchem. In-Depth Technical Guide: trans-3-Methylcyclohexanamine.
- Analytical Chemistry.
- Restek. A Guide to the Analysis of Chiral Compounds by GC.
- Analytical Chemistry.
- Phenomenex.
- LCGC International. "Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool".
- Sigma-Aldrich. Astec CHIRALDEX and Supelco DEX Chiral GC Columns.
- Chromak. Secrets of Chiral Gas Chromatography (Chiral GC): How to Understand.
- Analytical Chemistry.
- Molecules. "HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate)
- Progress in Nuclear Magnetic Resonance Spectroscopy. "Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry".
- VTechWorks.
-
Journal of Separation Science. "Cellulose tris-(3,5-dimethylphenylcarbamate)-based chiral stationary phase for the enantioseparation of drugs in supercritical fluid chromatography: comparison with HPLC". [Link]
- Journal of the Korean Chemical Society. "Synthesis and Enantiomer Separation of 5-(1-(3,5-Dinitrobenzoylamino)pent-4-enyl)acenaphthene".
Sources
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 7. gcms.cz [gcms.cz]
- 8. Cellulose tris-(3,5-dimethylphenylcarbamate)-based chiral stationary phase for the enantioseparation of drugs in supercritical fluid chromatography: comparison with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. asianpubs.org [asianpubs.org]
- 13. scilit.com [scilit.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3,5-Dimethylcyclohexylamine
Welcome to the Technical Support Center for the synthesis of 3,5-dimethylcyclohexylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Synthesis Overview & Key Parameters
3,5-Dimethylcyclohexylamine is a valuable building block in pharmaceutical and materials science. Its synthesis is primarily achieved through two robust pathways: the reductive amination of 3,5-dimethylcyclohexanone and the catalytic hydrogenation of 3,5-dimethylaniline. The choice between these routes depends on precursor availability, scale, and the specific equipment at your disposal.
Caption: Primary synthetic routes to 3,5-dimethylcyclohexylamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 3,5-dimethylcyclohexylamine?
The two most prevalent and scalable methods are:
-
Reductive Amination of 3,5-Dimethylcyclohexanone: This method involves reacting the corresponding ketone with an amine source (typically ammonia) to form an intermediate imine, which is then reduced in situ to the target amine.[1][2] This is one of the most convenient methods for synthesizing amines as it can often be performed as a one-pot reaction.[1]
-
Catalytic Hydrogenation of 3,5-Dimethylaniline: This route involves the reduction of the aromatic ring of the corresponding aniline derivative using molecular hydrogen in the presence of a metal catalyst.[3][4] This method is common in industrial settings where high-pressure hydrogenation equipment is available.
Q2: Which factors have the most significant impact on yield and purity?
Several factors are critical across both routes:
-
Reagent Quality: Ensure starting materials (ketone, aniline, solvents) are pure and anhydrous. Water can interfere with imine formation and poison certain catalysts.[5]
-
Stoichiometry: Precise control over the ratio of reactants is crucial. For instance, in reductive amination, an excess of the amine source can help drive the equilibrium towards imine formation.
-
Catalyst Selection & Activity: The choice of catalyst (for hydrogenation) or reducing agent (for amination) dictates reaction efficiency and selectivity. Catalyst deactivation or improper choice of reducing agent are common sources of low yield.[6]
-
Reaction Conditions: Temperature and pressure must be carefully controlled. Excessive temperature can lead to side reactions, while insufficient temperature or pressure can result in an incomplete reaction.[7]
Q3: How do I choose between the reductive amination and catalytic hydrogenation routes?
The decision involves a trade-off between starting material cost, equipment requirements, and safety considerations.
| Feature | Reductive Amination | Catalytic Hydrogenation |
| Starting Material | 3,5-Dimethylcyclohexanone | 3,5-Dimethylaniline |
| Key Reagents | Ammonia, Reducing Agent (e.g., NaBH₃CN, H₂) | H₂ gas, Metal Catalyst (e.g., Rh, Ru, Ni) |
| Equipment | Standard laboratory glassware is often sufficient. | Requires a high-pressure reactor (autoclave).[8] |
| Advantages | Experimentally simple, avoids high-pressure H₂, good for lab scale.[9] | Environmentally friendly (fewer byproducts), suitable for large-scale production.[6] |
| Disadvantages | Can generate stoichiometric waste from the reducing agent. | Higher initial equipment cost, safety concerns with high-pressure H₂.[6] |
Troubleshooting Guide
Topic: Reductive Amination Route
Q4: My yield is consistently low when using a hydride-reducing agent. What are the likely causes?
Low yields in this reaction are a common issue and can often be traced back to several factors.[5][10]
Potential Causes & Solutions:
-
Incomplete Imine Formation: The equilibrium between the ketone/ammonia and the imine/water may not favor the imine.
-
Solution: Use a molar excess of the amine source (ammonia) to push the equilibrium forward. Ensure efficient removal of the water byproduct, for example, by using a Dean-Stark apparatus or molecular sieves, although this is less common in one-pot reductive aminations.
-
-
Incorrect pH: Imine formation is typically catalyzed by mild acid, but the reducing agent may decompose if the conditions are too acidic.[11]
-
Solution: Maintain a weakly acidic pH (around 4-5) to facilitate imine formation without degrading the hydride reagent.
-
-
Choice of Reducing Agent: The reducing agent might be too reactive, reducing the ketone faster than the imine is formed.
-
Solution: Switch to a more selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices as they selectively reduce the protonated imine (iminium ion) much faster than the starting ketone.[11]
-
Q5: I am observing the formation of 3,5-dimethylcyclohexanol as a major byproduct. How can I prevent this?
This is a classic selectivity problem. The formation of the alcohol indicates that the direct reduction of the ketone is outcompeting the reduction of the imine intermediate.
Causality & Mitigation:
-
Mechanism: The hydride reagent is directly attacking the carbonyl carbon of the 3,5-dimethylcyclohexanone. This is especially prevalent with powerful reducing agents like sodium borohydride (NaBH₄).
-
Solution 1 (Preferred): As mentioned above, use a less reactive, more selective reducing agent like NaBH₃CN.[11] This reagent is less effective at reducing ketones at neutral or slightly acidic pH but is very effective for reducing the iminium ion intermediate.[11]
-
Solution 2 (Procedural): Adopt a two-step procedure. First, form the imine under conditions that favor its formation (e.g., by removing water). Isolate or confirm the formation of the imine (via spectroscopy if possible) before adding the reducing agent. This approach, while more laborious, separates the competing reaction pathways.
Q6: My reaction has stalled with significant unreacted 3,5-dimethylcyclohexanone. What should I do?
A stalled reaction suggests that a key reagent has been consumed or has lost its activity.
-
Check Reducing Agent Activity: The hydride reagent may have decomposed due to moisture or improper storage.
-
Solution: Add a fresh portion of the reducing agent. If the reaction restarts (monitor by TLC or GC), the original reagent was likely the issue.[12]
-
-
Re-evaluate pH: If the pH has drifted outside the optimal range, imine formation may have ceased.
-
Solution: Carefully re-adjust the pH of the reaction mixture to the optimal range (typically 4-5) and monitor for further conversion.
-
Caption: Troubleshooting flowchart for low yield in reductive amination.
Topic: Catalytic Hydrogenation Route
Q8: The hydrogenation of 3,5-dimethylaniline is slow or incomplete. How can I improve the reaction rate?
Slow hydrogenation can be due to catalyst issues, mass transfer limitations, or suboptimal conditions.
Potential Causes & Solutions:
-
Catalyst Activity: The catalyst may be of low quality, poisoned, or an inappropriate choice.
-
Solution: Ensure you are using a high-quality hydrogenation catalyst. Rhodium and Ruthenium on carbon supports are highly effective for aniline hydrogenation.[13] If catalyst poisoning is suspected (e.g., from sulfur-containing impurities in the starting material), purify the aniline before use.
-
-
Insufficient Agitation: This is a common issue in heterogeneous catalysis. If the catalyst is not well-suspended, the reaction becomes mass-transfer limited.
-
Solution: Increase the stirring rate to ensure the catalyst particles are fully suspended in the reaction medium, maximizing the contact between the catalyst, substrate, and hydrogen.
-
-
Low Hydrogen Pressure/Temperature: The reaction rate is directly influenced by hydrogen pressure and temperature.
-
Solution: Gradually increase the hydrogen pressure and/or temperature within the safe limits of your reactor. Monitor the reaction progress to find the optimal balance.
-
Q9: I am observing the formation of di-(3,5-dimethylcyclohexyl)amine. How can this be minimized?
The formation of the secondary amine, di-(3,5-dimethylcyclohexyl)amine, occurs when the primary amine product reacts with an intermediate imine, which is then reduced.
Causality & Mitigation:
-
Mechanism: The newly formed 3,5-dimethylcyclohexylamine can act as a nucleophile, reacting with the cyclohexylimine intermediate (formed from the partial hydrogenation of aniline) to generate a secondary imine, which is subsequently hydrogenated.
-
Solution 1 (Ammonia Addition): The presence of ammonia can suppress the formation of secondary amines.[3] Ammonia competes with the primary amine product for reaction with the intermediate imine, thereby favoring the formation of the desired primary amine.
-
Solution 2 (Catalyst Promoters): Certain catalyst promoters can enhance selectivity. For example, the addition of alkali metal carbonates like Na₂CO₃ to cobalt catalysts has been shown to suppress the formation of dicyclohexylamine in aniline hydrogenation.[3]
Detailed Experimental Protocols
Protocol 1: Synthesis via Reductive Amination with Sodium Cyanoborohydride
This protocol is adapted from general procedures for reductive amination.[9][11]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, add 3,5-dimethylcyclohexanone (1.0 eq).
-
Solvent & Amine Source: Add methanol as the solvent, followed by ammonium acetate (2.0-3.0 eq) as the ammonia source and buffer.
-
Initial Stirring: Stir the mixture at room temperature for 30-60 minutes to facilitate the initial formation of the imine.
-
Reducing Agent Addition: In a separate flask, dissolve sodium cyanoborohydride (NaBH₃CN) (1.2-1.5 eq) in a small amount of methanol. Add this solution dropwise to the reaction mixture over 20-30 minutes.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC analysis until the starting ketone is consumed (typically 12-24 hours).
-
Workup:
-
Carefully quench the reaction by the slow addition of dilute HCl (e.g., 2M) until gas evolution ceases (Caution: HCN gas may be evolved).
-
Wash the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ketone or alcohol byproduct.
-
Basify the aqueous layer to a pH > 12 with a strong base (e.g., 6M NaOH).
-
Extract the product into an organic solvent (e.g., dichloromethane, 3x).
-
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude amine can be further purified by distillation.
Protocol 2: Synthesis via Catalytic Hydrogenation
This protocol is a general representation and requires specialized high-pressure equipment.
-
Reactor Charging: To a high-pressure autoclave, add 3,5-dimethylaniline, a suitable solvent (e.g., isopropanol or cyclohexane), and the hydrogenation catalyst (e.g., 5% Rh/C or Raney Nickel, typically 1-5 mol%).
-
Sealing and Purging: Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen gas to ensure an inert atmosphere.
-
Pressurization & Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 MPa) and begin heating to the target temperature (e.g., 100-150 °C) with vigorous stirring.[6]
-
Reaction: Maintain the temperature and pressure, monitoring the reaction by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Cooling & Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Workup:
-
Open the reactor and filter the mixture through a pad of Celite to remove the catalyst.
-
Rinse the catalyst pad with fresh solvent.
-
-
Purification: Remove the solvent from the filtrate by rotary evaporation. The resulting crude 3,5-dimethylcyclohexylamine can be purified by fractional distillation under reduced pressure.
References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Pol. J. Chem. Tech., Vol. 25, No. 1, 2023. Effect of alkali metal promoters on catalytic performance of Co-based catalysts in selective hydrogenation of aniline to cyclohexylamine. Retrieved from [Link]
-
BDMAEE. (2024, December 20). Production process and purification techniques for n,n-dimethylcyclohexylamine. Retrieved from [Link]
-
UPCommons. (n.d.). Reductive amination of cyclohexanone via bimetallic Rh-Ni catalysts: A pathway to improved catalytic efficiency. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2012, May 16). Synthesis of cyclohexylamine (via FR971429). Retrieved from [Link]
- Google Patents. (n.d.). JPS62123154A - Production of 3-aminomethyl-3,5,5-trimethylcyclohexylamine.
-
Organic Syntheses. (n.d.). N,N-Dimethylcyclohexylamine. Retrieved from [Link]
-
MDPI. (2025, August 23). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from [Link]
-
MDPI. (2025, May 2). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Pearson. (n.d.). Using cyclohexanone as the starting material, describe how each o.... Retrieved from [Link]
- Google Patents. (n.d.). CN101619026B - Synthesis method for continuously producing N,N-dimethyl cyclohexyl amine.
-
Eureka | Patsnap. (2010, August 11). Preparation process of N,N-dimethylcyclohexylamine. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and biological activity of cyclohexylamine derivatives | Request PDF. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,5-dimethyl-cyclohexanone. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). Catalytic Transfer Hydrogenation. Retrieved from [Link]
-
PubMed. (2012, March 7). Metal-free aromatic hydrogenation: aniline to cyclohexyl-amine derivatives. Retrieved from [Link]
-
Ataman Kimya. (n.d.). DIMETHYLCYCLOHEXYLAMINE. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Methylation of amines, nitrobenzenes and aromatic nitriles with carbon dioxide and molecular hydrogen. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dimethylcyclohexan-1-amine. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). N,N-Dimethylcyclohexylamine. Retrieved from [Link]
-
Ataman Kimya. (n.d.). DIMETHYLCYCLOHEXYLAMINE (DMCHA). Retrieved from [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Using cyclohexanone as the starting material, describe how each o... | Study Prep in Pearson+ [pearson.com]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. Metal-free aromatic hydrogenation: aniline to cyclohexyl-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bdmaee.net [bdmaee.net]
- 7. Sciencemadness Discussion Board - Synthesis of cyclohexylamine (via FR971429) - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. N,N-Dimethylcyclohexylamine synthesis - chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Troubleshooting [chem.rochester.edu]
- 13. tcichemicals.com [tcichemicals.com]
Technical Support Center: Stereoisomer Separation of 3,5-Dimethylcyclohexylamine
Welcome to the technical support center for the resolution of 3,5-dimethylcyclohexylamine stereoisomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating these challenging compounds. Here, we address common issues encountered during experimental work, providing in-depth, troubleshooting-focused answers to frequently asked questions.
Introduction to the Challenge
3,5-Dimethylcyclohexylamine possesses three chiral centers, leading to the potential for eight stereoisomers (four pairs of enantiomers). The separation of these isomers is a critical task in many areas of chemical and pharmaceutical research, as different stereoisomers can exhibit varied physiological activities. The structural similarity and subtle differences in the physical and chemical properties of these isomers make their separation a significant analytical and preparative challenge. This guide provides practical, experience-driven advice to overcome these hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Chiral High-Performance Liquid Chromatography (HPLC)
Q1: I'm observing poor or no separation of 3,5-dimethylcyclohexylamine stereoisomers on my polysaccharide-based chiral stationary phase (CSP). What are the likely causes and how can I improve the resolution?
A1: This is a common issue stemming from several factors related to the mobile phase, stationary phase, and analyte properties. Let's break down the troubleshooting process.
Underlying Principles: Chiral recognition on polysaccharide-based CSPs relies on a combination of intermolecular interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance. The amine functionality of 3,5-dimethylcyclohexylamine is a key interaction point.
Troubleshooting Steps:
-
Mobile Phase Composition: The composition of the mobile phase is paramount in achieving chiral separation.
-
Normal-Phase Chromatography: Small adjustments to the alcohol modifier (e.g., isopropanol, ethanol) concentration in the non-polar mobile phase (e.g., hexane) can drastically alter selectivity.
-
Reversed-Phase Chromatography: Modifying the organic modifier (e.g., acetonitrile, methanol) percentage and the pH of the aqueous phase is crucial.
-
-
The Role of Additives: Due to the basic nature of the amine group, peak tailing and poor resolution can occur due to strong interactions with the silica support of the column.
-
Basic Additives: Incorporating a small amount (typically 0.1%) of a basic additive like diethylamine (DEA) or triethylamine (TEA) into the mobile phase is often necessary to improve peak shape and resolution.
-
-
Temperature and Flow Rate Optimization: Chiral separations are often sensitive to temperature and flow rate.
-
Temperature: Lowering the column temperature can sometimes enhance resolution by increasing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.
-
Flow Rate: Reducing the flow rate can lead to better resolution by allowing more time for the enantiomers to interact with the chiral stationary phase.
-
-
Column Selection: Not all polysaccharide-based CSPs are created equal. Screening different columns is a standard practice in chiral method development. Consider columns with different chiral selectors, such as those based on cellulose or amylose derivatives.
Section 2: Diastereomeric Salt Resolution
Q2: My diastereomeric salt resolution of 3,5-dimethylcyclohexylamine is yielding low enantiomeric excess (ee). What are the potential causes and how can I improve the purity?
A2: Achieving high enantiomeric excess through diastereomeric salt resolution is a multi-faceted challenge that hinges on the differences in solubility between the diastereomeric salts formed.
Core Principle: This classical resolution technique involves reacting the racemic amine with a chiral resolving agent (a chiral acid) to form a pair of diastereomeric salts. These diastereomers have different physical properties, most importantly solubility, which allows for their separation by fractional crystallization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantiomeric excess in diastereomeric salt resolution.
Detailed Troubleshooting Steps:
-
Solvent Optimization: The choice of solvent is the most critical parameter as it directly influences the solubility difference between the diastereomers. A thorough screening of various solvents and solvent mixtures is highly recommended.
-
Multiple Recrystallizations: It is common for the initial crystallization to yield a product with moderate enantiomeric excess. Subsequent recrystallizations of the diastereomeric salt are often necessary to enhance the purity. It's important to monitor the optical rotation or perform chiral HPLC analysis at each step to track the enrichment.
-
Control of Crystallization Conditions:
-
Temperature: The temperature at which crystallization occurs can significantly impact the outcome. Slower cooling rates can lead to the formation of more well-defined crystals and better separation.
-
Kinetics vs. Thermodynamics: In some cases, the desired diastereomer may crystallize faster (kinetic control), but the other diastereomer may be more stable and crystallize out over a longer period (thermodynamic control). Quick filtration may be necessary to isolate the kinetically favored product.
-
-
Molar Ratio of Resolving Agent: While a 1:1 molar ratio is a common starting point, varying the amount of the resolving agent can sometimes improve the yield and purity of the less soluble salt.
-
Liberation of the Free Amine: Ensure that the conditions for breaking the salt (e.g., basification to recover the free amine) are mild to prevent racemization of the chiral centers. This typically involves treatment with a base like sodium hydroxide followed by extraction.
Section 3: Chiral Gas Chromatography (GC)
Q3: I am struggling to achieve baseline separation of 3,5-dimethylcyclohexylamine stereoisomers using chiral GC. What parameters should I focus on for optimization?
A3: Chiral GC separation, particularly on cyclodextrin-based columns, is highly dependent on several key operational parameters.
Fundamental Concept: Chiral recognition in GC is achieved through the formation of transient, diastereomeric inclusion complexes between the analytes and the chiral stationary phase (often a derivatized cyclodextrin). The stability of these complexes dictates the retention time and, consequently, the separation.
Key Optimization Parameters for Chiral GC:
| Parameter | Recommended Adjustment & Rationale |
| Temperature Program | Use slower temperature ramp rates (e.g., 1-2 °C/min). This increases the interaction time between the analytes and the stationary phase, often enhancing resolution. |
| Carrier Gas Linear Velocity | For hydrogen, operating at higher linear velocities (60-80 cm/sec) can surprisingly improve resolution, which is contrary to standard chromatography but effective for some chiral separations. |
| Initial Oven Temperature | A lower starting temperature can lead to narrower peaks and better resolution. |
| Column Sample Capacity | Overloading the column is a common cause of peak broadening and reduced separation. Injecting a lower concentration of the sample (e.g., 50 ng or less on-column) is recommended. |
| Derivatization | While not always necessary, derivatization of the amine group can sometimes improve volatility and chiral recognition. |
Experimental Protocol: Chiral GC Method Optimization
-
Initial Setup:
-
Column: A cyclodextrin-based chiral capillary column.
-
Carrier Gas: Hydrogen.
-
Injection: Split mode to avoid column overload.
-
-
Parameter Optimization (Iterative Process):
-
Step 1: Set a moderate initial oven temperature and a slow temperature ramp (e.g., 40°C start, ramp at 2°C/min).
-
Step 2: Vary the linear velocity of the carrier gas, analyzing the resolution at different flow rates.
-
Step 3: Once an optimal flow rate is determined, further refine the temperature program by adjusting the initial temperature and ramp rate.
-
Step 4: If resolution is still insufficient, consider reducing the amount of sample injected.
-
References
- Benchchem. (n.d.). Application Notes and Protocol for Diastereomeric Salt Resolution Using trans-3-Methylcyclohexanamine.
- Benchchem. (n.d.). Improving the resolution of Acosamine enantiomers in chiral HPLC.
- Restek. (2021, August 25). *Chiral
Technical Support Center: Optimizing 3,5-Dimethylcyclohexylamine Functionalization
Welcome to the Technical Support Center for alicyclic amine functionalization. 3,5-Dimethylcyclohexylamine is a highly valuable building block in drug development and materials science. However, the presence of methyl groups at the 3- and 5-positions introduces significant steric hindrance and complex stereochemical dynamics (e.g., cis,cis vs. trans,trans isomerism)[1].
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for C-N cross-coupling and reductive amination workflows.
Workflow Overview
Caption: Overview of major functionalization pathways for 3,5-dimethylcyclohexylamine.
FAQ 1: Buchwald-Hartwig Amination (C-N Cross-Coupling)
Q: I am attempting to couple 3,5-dimethylcyclohexylamine with an unactivated aryl chloride, but I am observing low yields and a high degree of hydrodehalogenation. How can I optimize this?
Causality & Expert Insight: The steric bulk of the 3,5-dimethylcyclohexyl ring severely impedes the reductive elimination step in the palladium catalytic cycle. When reductive elimination is slow, the palladium-amido intermediate is prone to β -hydride elimination, leading to the formation of imines and hydrodehalogenated aryl byproducts[2]. To overcome this, you must use a highly bulky, electron-rich phosphine ligand. Ligands such as BrettPhos or proazaphosphatranes (e.g., P(i-BuNCH2CH2)3N) force the palladium center into a conformation that accelerates reductive elimination over β -hydride elimination[3][4]. Furthermore, using a strong base like NaOtBu is critical to drive the deprotonation of the coordinated amine[5].
Validated Protocol: C-N Coupling of Hindered Primary Amines
This protocol utilizes a self-validating stoichiometric check to ensure catalyst activation.
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd2(dba)3 (1.0 mol % Pd), BrettPhos ligand (1.2 mol %), and NaOtBu (1.4 equivalents)[4].
-
Solvent & Substrate Addition: Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration. Add the aryl chloride (1.0 eq) and 3,5-dimethylcyclohexylamine (1.2 eq) via microsyringe[5].
-
Reaction: Seal the tube, remove it from the glovebox, and heat to 100 °C in a pre-heated oil bath for 3–12 hours[3][5].
-
Self-Validation Check: Monitor the reaction via GC-MS at the 2-hour mark. The disappearance of the aryl chloride peak without the appearance of the des-chloro (hydrodehalogenated) peak confirms the ligand is effectively suppressing β -hydride elimination.
-
Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite, and concentrate in vacuo[5]. Purify via silica gel chromatography.
Caption: Buchwald-Hartwig catalytic cycle highlighting the competing beta-hydride elimination.
FAQ 2: Reductive Amination
Q: When synthesizing N-alkyl derivatives of 3,5-dimethylcyclohexylamine via reductive amination, my reaction stalls, or I get a mixture of secondary and tertiary amines. What is the optimal catalyst system?
Causality & Expert Insight: Reductive amination of sterically hindered amines requires precise control over the imine/hemiaminal intermediate formation and subsequent hydrogenation. Traditional Pd/C catalysts often struggle with highly hindered substrates, leading to incomplete conversion[6]. Bimetallic catalysts (e.g., Rh-Ni/SiO2 or NiCu alloys) significantly enhance efficiency by providing dual functionality: the oxophilic metal facilitates imine condensation, while the noble metal accelerates hydrogenation[7][8]. For maximum atom economy and to prevent over-alkylation, maintaining a specific H2 pressure and using a targeted bimetallic or Ru-based catalyst is essential[9].
Validated Protocol: Reductive Amination using Bimetallic Catalysis
This protocol ensures high atom economy and prevents tertiary amine formation.
-
Setup: In a high-pressure glass-coated reactor, dissolve the target ketone/aldehyde (1.0 eq) and 3,5-dimethylcyclohexylamine (1.1 eq) in anhydrous cyclohexane or ethanol[7][8].
-
Catalyst Addition: Add 2 wt.% Ni-Rh/SiO2 catalyst (or Ru/ZrO2 for robust industrial scaling) at 5 mol% metal loading[7][9].
-
Pressurization: Purge the reactor three times with nitrogen, then pressurize with H2 to 2 bar (or up to 2 MPa for highly recalcitrant substrates)[7][9].
-
Reaction: Stir at 800 rpm and heat to 95–100 °C for 3–5 hours[7][9].
-
Self-Validation Check: Analyze the crude mixture via 1H NMR. The complete absence of tertiary amine alkyl signals validates the steric control of the bimetallic catalyst.
-
Workup: Depressurize carefully, filter the catalyst (which can be washed with hexane and recycled up to four times with >99% selectivity), and evaporate the solvent[7].
Data Presentation: Catalyst & Ligand Selection Matrix
The following table summarizes the optimal conditions for functionalizing sterically hindered cyclohexylamines based on recent catalytic advancements:
| Reaction Type | Catalyst / Precatalyst | Optimal Ligand | Base / Additive | Temp & Solvent | Key Advantage |
| C-N Coupling (Primary Amines) | Pd2(dba)3 (1-3 mol%) | BrettPhos | NaOtBu or LHMDS | 100 °C, Dioxane | Suppresses β -hydride elimination; tolerates sensitive groups[3][4]. |
| C-N Coupling (Aryl Chlorides) | Pd(OAc)2 (1 mol%) | P(i-BuNCH2CH2)3N | NaOtBu | 100 °C, Dioxane | Highly active for unactivated, electron-rich aryl chlorides[3]. |
| Reductive Amination | Rh-Ni/SiO2 (2 wt.%) | None required | H2 (2 bar) | 100 °C, Cyclohexane | Prevents over-alkylation; catalyst is recyclable up to 4 times[7]. |
| Reductive Amination (Industrial) | Ru/ZrO2 (5 wt.%) | None required | H2 (2 MPa) | 95 °C, Ethanol | Achieves 100% conversion with 90%+ selectivity for hindered substrates[9]. |
References
- Phys. Org. 1051 - RSC Publishing. J. Chem. Soc. (B), 1971.
- Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. PMC - NIH.
- Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides.
- The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook.
- Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved C
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. The Royal Society of Chemistry.
- Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC - NIH.
- Synergistic NiCu Alloy Catalysis for the Sustainable Upcycling of N-Cyclohexylcyclohexanamine to Cyclohexylamine via Reductive Amination.
- Study on Ru/ZrO2 Catalyzed Reductive Amination of Cyclohexanone to Cyclohexylamine. Academax.
Sources
- 1. Proton magnetic resonance studies of cyclic compounds. Part VII. The effect of axial alkyl groups in causing a flattening of the cyclohexane ring in cis-1-alkyl-4-phthalimidocyclohexanes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Study on Ru/ZrO<sub>2</sub> Catalyzed Reductive Amination of Cyclohexanone to Cyclohexylamine-Academax [academax.com]
side reactions and by-product formation in 3,5-dimethylcyclohexylamine synthesis
Welcome to the technical support center for the synthesis of 3,5-dimethylcyclohexylamine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on minimizing side reactions and by-product formation.
Introduction
The synthesis of 3,5-dimethylcyclohexylamine is a critical process in the development of various pharmaceuticals and fine chemicals. However, like many multi-step organic syntheses, it is not without its challenges. The formation of undesirable side products and stereoisomers can significantly impact yield, purity, and the overall efficiency of the process. This guide provides practical, experience-based advice to help you navigate these complexities and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3,5-dimethylcyclohexylamine?
There are several established methods for the synthesis of 3,5-dimethylcyclohexylamine, each with its own set of advantages and potential pitfalls. The most common routes include:
-
Reductive Amination of 3,5-Dimethylcyclohexanone: This is a widely used one-pot reaction involving the treatment of 3,5-dimethylcyclohexanone with an amine source (such as ammonia or a primary/secondary amine) in the presence of a reducing agent.[1][2]
-
Catalytic Hydrogenation of 3,5-Dimethylaniline: This method involves the reduction of the aromatic ring of 3,5-dimethylaniline using a heterogeneous catalyst, typically under hydrogen pressure.
-
Synthesis from 3,5-Dimethylphenol: This multi-step route typically involves the initial hydrogenation of 3,5-dimethylphenol to 3,5-dimethylcyclohexanol, followed by amination.[3]
The choice of synthetic route often depends on the availability of starting materials, required scale, and desired purity of the final product.
Q2: What are the primary stereoisomers of 3,5-dimethylcyclohexylamine, and how do they form?
The presence of two chiral centers in the 3,5-dimethylcyclohexane ring and another at the C-1 position (bearing the amino group) gives rise to several stereoisomers. The relative orientation of the methyl groups (cis or trans) and the amino group (axial or equatorial) determines the specific isomer. The distribution of these stereoisomers is highly dependent on the chosen synthetic route and reaction conditions. For instance, the catalytic hydrogenation of 3,5-dimethylaniline can lead to a mixture of cis and trans isomers, with the ratio influenced by the catalyst, solvent, and temperature.
Troubleshooting Guide: Side Reactions and By-Product Formation
This section provides a detailed breakdown of common issues encountered during the synthesis of 3,5-dimethylcyclohexylamine, their probable causes, and actionable troubleshooting steps.
Issue 1: Low Yield of the Desired Amine in Reductive Amination
Symptom: The reaction yields a significant amount of 3,5-dimethylcyclohexanol instead of the expected 3,5-dimethylcyclohexylamine.
Probable Cause: This is a classic side reaction in reductive amination where the carbonyl group of the starting ketone is directly reduced to an alcohol before the amination can occur. This is particularly common when using strong, non-selective reducing agents like sodium borohydride in the presence of the ketone.[4]
Troubleshooting Protocol:
-
Choice of Reducing Agent: Switch to a more selective reducing agent that preferentially reduces the imine intermediate over the ketone. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are excellent choices for this purpose as they are less reactive towards the ketone carbonyl.[4]
-
Stepwise Procedure: Consider a two-step, one-pot approach. First, allow the imine to form by reacting the 3,5-dimethylcyclohexanone with the amine source for a period before introducing the reducing agent. This increases the concentration of the imine, favoring its reduction over the ketone.
-
pH Control: Maintain a slightly acidic pH (around 5-6) during the imine formation step. This catalyzes the formation of the imine without significantly protonating the amine, which would render it non-nucleophilic.
Issue 2: Formation of Over-Alkylated By-products
Symptom: The product mixture contains significant amounts of di-(3,5-dimethylcyclohexyl)amine or other more substituted amines.
Probable Cause: Over-alkylation is a common issue when the newly formed primary or secondary amine is more nucleophilic than the starting amine, leading to further reaction with the ketone and subsequent reduction. This is particularly prevalent in direct alkylation methods.
Troubleshooting Protocol:
-
Stoichiometry Control: Use a large excess of the aminating agent (e.g., ammonia) to statistically favor the formation of the primary amine.
-
Leuckart-Wallach Reaction Considerations: When using the Leuckart-Wallach reaction (formic acid or its derivatives as the reducing agent), be aware that it can lead to N-formylated by-products.[1][5] These can sometimes be hydrolyzed to the desired amine in a subsequent step. The reaction often requires high temperatures, which can also promote side reactions.[1][5]
-
Alternative Synthetic Routes: If over-alkylation remains a persistent issue, consider alternative synthetic strategies that are less prone to this side reaction, such as the Gabriel synthesis for primary amines, although this is a multi-step process.
| By-product Type | Probable Cause | Recommended Action |
| 3,5-Dimethylcyclohexanol | Direct reduction of the starting ketone. | Use a more selective reducing agent like NaBH3CN. |
| Di-(3,5-dimethylcyclohexyl)amine | Over-alkylation of the primary amine product. | Use a large excess of the aminating agent. |
| N-formyl-3,5-dimethylcyclohexylamine | Use of formic acid or formamide as the reducing agent. | Consider a subsequent hydrolysis step or an alternative reducing agent. |
Issue 3: Incomplete Reduction in Catalytic Hydrogenation
Symptom: The product from the hydrogenation of 3,5-dimethylaniline contains residual starting material or partially hydrogenated intermediates.
Probable Cause: This issue can arise from several factors, including catalyst deactivation, insufficient hydrogen pressure, or non-optimal reaction temperature and time.
Troubleshooting Protocol:
-
Catalyst Selection and Handling: Ensure the catalyst (e.g., palladium on carbon, rhodium on alumina) is fresh and active. Handle the catalyst under an inert atmosphere to prevent oxidation.
-
Reaction Conditions Optimization:
-
Hydrogen Pressure: Increase the hydrogen pressure to favor the hydrogenation reaction.
-
Temperature: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to side reactions.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion by monitoring its progress using techniques like TLC or GC.
-
-
Solvent Choice: The choice of solvent can influence the catalyst activity and the solubility of hydrogen. Protic solvents like ethanol or acetic acid are often effective.
Purification Strategies
Effective purification is crucial to obtain 3,5-dimethylcyclohexylamine of high purity. The choice of purification method will depend on the nature of the impurities present.
-
Distillation: Fractional distillation is often effective for separating the desired amine from by-products with significantly different boiling points, such as the starting ketone or alcohol.
-
Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities. The basic nature of the amine allows for its separation from neutral or acidic by-products by extraction into an acidic aqueous phase, followed by basification and re-extraction into an organic solvent.
-
Chromatography: For high-purity applications, column chromatography on silica gel or alumina can be employed to separate closely related isomers and other impurities.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
- BDMAEE. (2024, December 20). Production process and purification techniques for n,n-dimethylcyclohexylamine.
- Cross, A. D., & Jones, E. R. H. (1964). The Leuckart-Wallach Reaction. Journal of the Chemical Society, 5916-5919.
- Cunico, R. F., & Kuan, C. P. (1992). Reductive amination of aldehydes and ketones with sodium cyanoborohydride in the presence of zinc chloride. The Journal of Organic Chemistry, 57(12), 3331–3336.
- Emerson, W. S. (1948). The Leuckart Reaction. In Organic Reactions (Vol. 4, pp. 174-255). John Wiley & Sons, Inc.
- Gribble, G. W. (2010). Sodium Borohydride and Sodium Cyanoborohydride. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
- Hutchins, R. O., & Natale, N. R. (1979). Sodium borohydride in acetic acid—a convenient reagent for the reductive amination of aldehydes and ketones. The Journal of Organic Chemistry, 44(8), 1368–1371.
- Lane, C. F. (1975). Sodium Cyanoborohydride — A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis, 1975(03), 135–146.
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons, Inc.
- Rylander, P. N. (1985).
- Tarasevich, V. A., & Kozlov, N. G. (1999). Reductive Amination of Oxygen-Containing Organic Compounds. Russian Chemical Reviews, 68(1), 55–72.
- Wallis, E. S., & Lane, J. F. (1946). The Leuckart Reaction. In Organic Reactions (Vol. 3, pp. 267-308). John Wiley & Sons, Inc.
- White, E. H., & Woodcock, D. J. (1968). Cleavage of the Carbon-Nitrogen Bond. In S. Patai (Ed.), The Chemistry of the Amino Group (pp. 407-497). Interscience Publishers.
- Wiley, R. H., & Slaymaker, S. C. (1957). Reductive Alkylation of Amines with Aldehydes and Ketones. Journal of the American Chemical Society, 79(9), 2233–2236.
- Yoon, N. M., & Kim, Y. S. (1990). A convenient method for the reductive amination of aldehydes and ketones using zinc borohydride and zinc chloride. Tetrahedron Letters, 31(40), 5831–5834.
Sources
- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency | MDPI [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Catalyst Selection and Optimization for Reactions with 3,5-Dimethylcyclohexylamine
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for reactions involving 3,5-dimethylcyclohexylamine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and field-proven insights to help you navigate your experimental challenges. This guide is structured as a series of frequently asked questions and troubleshooting scenarios, designed to address the specific issues you may encounter in the lab.
Part 1: Catalyst Selection Guide (FAQs)
Choosing the right catalyst is the most critical decision in your process development. It dictates reaction efficiency, selectivity, and overall economic viability. This section addresses the most common questions researchers have when starting a new project with 3,5-dimethylcyclohexylamine, a primary amine with significant industrial applications.
Q1: What are the most common reaction types for a primary amine like 3,5-dimethylcyclohexylamine, and which catalytic approaches are used?
3,5-Dimethylcyclohexylamine is a versatile building block. The most common transformations involve forming new C-N bonds at the primary amine. Key reaction classes include:
-
N-Alkylation: The introduction of one or two alkyl groups to the nitrogen atom to form secondary or tertiary amines. This is frequently achieved via catalytic reductive alkylation with aldehydes or ketones, or through borrowing hydrogen (or hydrogen autotransfer) catalysis with alcohols.
-
Reductive Amination: Where 3,5-dimethylcyclohexylamine itself acts as the amine source in reaction with a ketone or aldehyde to produce a more complex secondary amine.
-
Dehydrogenation: Used in specific synthetic routes, though less common than N-alkylation.[1]
Q2: Should I use a homogeneous or a heterogeneous catalyst for my reaction?
This is a fundamental question that balances activity and selectivity against practical process considerations like catalyst separation and reuse. The choice depends entirely on your primary objective.[2]
Homogeneous catalysts are in the same phase as the reactants (typically liquid).[2][3] They often exhibit higher activity and selectivity because every atom is a potential active site, allowing for milder reaction conditions.[3] However, their separation from the product stream can be difficult and costly, posing a significant challenge for purification and catalyst recycling.[4]
Heterogeneous catalysts are in a different phase (typically a solid catalyst in a liquid or gas phase).[2][5] Their primary advantage is the ease of separation (e.g., by simple filtration), which simplifies product work-up and allows for straightforward catalyst recycling.[4] While traditionally they may have lower selectivity due to a variety of active sites on the surface, modern supported metal catalysts offer excellent performance.[4]
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts | Rationale & Expert Insight |
| Active Site | Well-defined, single-site | Often poorly defined, multiple site types | Homogeneous catalysts allow for precise tuning of steric and electronic properties for high selectivity.[4] |
| Selectivity | Generally High | Can be Lower | High selectivity in homogeneous systems is a direct result of their well-defined active sites.[4] |
| Reaction Conditions | Milder (Lower Temp/Pressure) | Harsher (Higher Temp/Pressure) | The high activity of homogeneous catalysts often allows for less extreme conditions.[3][4] |
| Catalyst Separation | Difficult, often requires extraction or distillation | Easy, simple filtration or centrifugation | This is the key process advantage of heterogeneous systems and a major driver for their industrial use.[4] |
| Recycling | Expensive and complex | Straightforward and cost-effective | Ease of recycling significantly lowers the overall cost contribution of the catalyst.[4] |
| Heat & Mass Transfer | Excellent | Can be diffusion-limited | In a single phase, heat and reactant diffusion are rapid; in heterogeneous systems, the reaction rate can be limited by how fast reactants reach the catalyst surface.[4] |
Q3: What specific catalysts do you recommend for the N-alkylation of 3,5-dimethylcyclohexylamine?
For N-alkylation, particularly via reductive amination or borrowing hydrogen catalysis, palladium-based catalysts are a superb starting point.[6]
-
Palladium on Carbon (Pd/C): This is the workhorse heterogeneous catalyst for this transformation. It is relatively inexpensive, robust, and highly effective for the hydrogenation of the imine intermediate formed in situ. It is a preferred choice for its efficiency and recyclability.[6][7]
-
Other Noble Metals (Pt/C, Rh/C): Platinum and Rhodium catalysts are also effective. Rhodium, in particular, has shown high activity in the amination of phenols to form cyclohexylamines and can be effective here.[8]
-
Nickel-based Catalysts (Raney Ni, Ni/SiO2): Nickel is a more cost-effective, non-noble metal alternative. It is particularly effective in reductive amination at slightly higher temperatures and pressures. Bimetallic catalysts, such as Ni-Rh, can offer enhanced activity compared to their monometallic counterparts.[9][10]
Caption: Catalyst selection workflow for N-alkylation reactions.
Part 2: Reaction Optimization & Troubleshooting Guide
Even with the right catalyst, achieving optimal performance requires careful tuning of reaction parameters. This section provides answers to common troubleshooting questions.
Q1: My reaction is slow or shows low conversion. How can I improve it?
This is the most frequent issue. A systematic approach is key.
-
Increase Temperature: Reaction rates generally increase with temperature.[11] For many catalytic aminations, a range of 80-150°C is effective.[7] Causality: Higher thermal energy increases the frequency and energy of molecular collisions, overcoming the activation energy barrier. Caution: Excessively high temperatures can lead to side reactions or catalyst degradation.
-
Increase Hydrogen Pressure (for Reductive Amination): If you are performing a reductive amination with H₂, increasing the pressure (e.g., from 2 to 5 MPa) increases the concentration of dissolved hydrogen, which can accelerate the imine reduction step.[7] Studies on similar systems show a clear positive correlation between H₂ pressure and conversion.[9]
-
Increase Catalyst Loading: While not always ideal from a cost perspective, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) provides more active sites and can increase the overall reaction rate. This is a simple way to diagnose if the reaction is catalyst-limited.
-
Check Solvent Choice: The solvent must fully dissolve the reactants.[11] Polar aprotic solvents are often a good choice. For heterogeneous catalysts, ensure the solvent doesn't strongly adsorb to the catalyst surface and block active sites.
Q2: I'm seeing significant side products. How can I improve selectivity?
Poor selectivity is often a result of either the wrong catalyst or suboptimal conditions.
-
Over-alkylation: If you are trying to synthesize a secondary amine but are getting the tertiary amine, reduce the stoichiometry of your alkylating agent. You can also try a bulkier catalyst or protecting group to sterically hinder the second alkylation.
-
Dehydrogenation/Byproducts: If you observe byproducts from dehydrogenation, the temperature may be too high.[10] Reducing the reaction temperature can often minimize these pathways.
-
Catalyst Choice: Selectivity is highly dependent on the catalyst's active sites.[4] If Pd/C gives poor selectivity, screening other metals like Pt/C, Rh/C, or Ni/SiO₂ is a logical next step, as their different electronic properties can favor the desired pathway.[7][9]
| Issue | Potential Cause | Recommended Action |
| Low Conversion | Insufficient Temperature/Pressure | Increase temperature in 10-20°C increments. Increase H₂ pressure. |
| Low Catalyst Activity/Loading | Increase catalyst loading. Screen alternative catalysts (e.g., Ni, Pt, Rh). | |
| Poor Solubility | Change to a more suitable solvent.[11] | |
| Poor Selectivity | Reaction temperature is too high | Decrease temperature to minimize side reactions like dehydrogenation.[10] |
| Incorrect Stoichiometry | Adjust the molar ratio of amine to alkylating agent. | |
| Non-optimal Catalyst | Screen catalysts with different metals or supports to find one that favors the desired product.[9] | |
| Catalyst Deactivation | Catalyst Poisoning (e.g., by sulfur) | Ensure high purity of starting materials. |
| Product Inhibition | Remove product as it forms (if feasible) or dilute the reaction mixture. | |
| Leaching/Sintering (Heterogeneous) | Use a catalyst with better metal-support interaction. Lower the reaction temperature. |
Q3: My heterogeneous catalyst is deactivating after one or two runs. What's happening?
Catalyst deactivation during recycling is a major concern for process viability. The most common causes are:
-
Poisoning: The catalyst's active sites are blocked by impurities from your reactants or solvent. Sulfur, halides, and strong coordinating species are common poisons. Ensure the purity of all your reagents.
-
Leaching: The active metal is dissolving from the solid support into the liquid phase. This is more common under acidic conditions or with weakly-bound metals. An ICP-MS analysis of your reaction filtrate can confirm this.
-
Sintering: At high temperatures, small metal nanoparticles on the support can migrate and agglomerate into larger particles. This reduces the active surface area and, therefore, the catalyst's activity. Running the reaction at the lowest possible temperature can mitigate this.
Sources
- 1. newtopchem.com [newtopchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. ethz.ch [ethz.ch]
- 5. savemyexams.com [savemyexams.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. bdmaee.net [bdmaee.net]
- 8. Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters [mdpi.com]
- 9. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency | MDPI [mdpi.com]
- 10. bibliotekanauki.pl [bibliotekanauki.pl]
- 11. bdmaee.net [bdmaee.net]
managing exotherms in large-scale reactions of 3,5-dimethylcyclohexylamine
Welcome to the Advanced Process Safety Support Center . As a Senior Application Scientist, I have designed this portal to address the specific thermokinetic challenges of scaling up reactions involving 3,5-dimethylcyclohexylamine . Because this is a sterically hindered, bulky aliphatic amine, it is notorious for causing delayed exotherms, localized hot spots, and thermal runaways if not managed with rigorous, causality-driven process safety protocols.
Below, you will find targeted FAQs, diagnostic workflows, quantitative data, and self-validating experimental protocols to ensure your scale-up is safe, efficient, and scientifically sound.
Category 1: Frequently Asked Questions (FAQs) - Kinetics & Scale-Up
Q: Why does my amination reaction with 3,5-dimethylcyclohexylamine proceed smoothly in a 100 mL flask but trigger a thermal runaway in a 50 L pilot reactor? A: This is a classic intersection of geometric heat transfer limitations and kinetic accumulation. In a 100 mL flask, the surface-area-to-volume (A/V) ratio is extremely high, allowing ambient or simple jacket cooling to dissipate the heat of reaction ( ΔHr ) instantly. When you scale up to 50 L, the A/V ratio drops by at least an order of magnitude, drastically reducing the reactor's cooling capacity ( qc )[1]. Furthermore, 3,5-dimethylcyclohexylamine is a sterically hindered amine. At lower temperatures, the bulky methyl groups increase the activation energy ( Ea ) required for nucleophilic attack, making the reaction kinetically slow. If your dosing rate exceeds this slow reaction rate, unreacted amine accumulates in the vessel. Once the mixture eventually reaches the activation temperature, the accumulated amine reacts all at once, releasing a massive, delayed exotherm that the pilot reactor cannot cool, leading to a thermal runaway[2][3].
Q: How do we establish safe dosing parameters and prevent reagent accumulation before scaling up? A: You must transition from time-based dosing to heat-flow-controlled dosing using Reaction Calorimetry (RC1)[4]. Unlike theoretical calculations, a reaction calorimeter measures the actual heat release rate ( qr ) and compares it against the cooling capacity of the reactor[2]. By integrating the heat flow, you can calculate the "accumulation level"—the percentage of unreacted material present at any given time[4]. A mandatory safety rule must be implemented: no reaction scales up beyond 1 liter without a calorimetric assessment to determine the Adiabatic Temperature Rise ( ΔTad ) and ensure accumulation remains below 10%[2][5].
Q: We are using 3,5-dimethylcyclohexylamine as a curing agent for structural epoxy resins, but we are seeing localized "hot spots" and thermal degradation in thick molds. How can we mitigate this? A: Cycloaliphatic amines generally require higher curing temperatures (>130°C) to achieve full crosslinking[6][7]. In thick molds, the exothermic heat released during the epoxy-amine polymerization cannot easily conduct away from the center of the part due to the poor thermal conductivity of the resin[6]. This causes internal temperatures to spike (often >250°C), leading to thermal degradation and interlaminar cracking[7]. Resolution: Implement a two-stage curing profile (a lower temperature dwell to consume the bulk of the reactive groups slowly, followed by a high-temperature post-cure). Alternatively, blend 3,5-dimethylcyclohexylamine with an anhydride-based curing agent or a less reactive secondary amine to lower the peak exothermic heat release[6][7].
Category 2: Troubleshooting Guides & Diagnostic Workflows
Issue: Unpredictable Delayed Exotherms During Reagent Dosing When a sudden temperature spike occurs during the addition of an electrophile or acid to 3,5-dimethylcyclohexylamine, you must immediately determine if the root cause is chemical accumulation or a mechanical cooling failure. Follow the diagnostic workflow below.
Workflow for diagnosing and managing unexpected exotherms during scale-up.
Category 3: Quantitative Process Safety Data
To safely engineer your reactor's cooling systems, you must benchmark your process against established thermodynamic parameters. The table below summarizes typical calorimetric data for 3,5-dimethylcyclohexylamine across various reaction classes.
| Reaction Type | Typical Enthalpy ( ΔHr ) | Adiabatic Temp Rise ( ΔTad ) | Max Safe Accumulation | Primary Scale-Up Risk |
| Acid Neutralization | -80 to -110 kJ/mol | 60°C - 90°C | < 5% | Instantaneous exotherm; solvent boiling[3]. |
| Amide Coupling | -120 to -150 kJ/mol | 80°C - 120°C | < 10% | Delayed exotherm due to steric hindrance[2]. |
| Epoxy Curing (Bulk) | -98 to -122 kJ/mol | > 150°C (in thick molds) | N/A (Batch mix) | Localized hot spots; thermal degradation[6][7]. |
Category 4: Self-Validating Experimental Protocols
Protocol A: Reaction Calorimetry (RC1) Thermal Hazard Assessment
This protocol is a self-validating system: by continuously comparing the expected theoretical heat of reaction against the actual measured heat flow, the system inherently flags kinetic accumulation before it becomes dangerous[2][4].
Step-by-Step Methodology:
-
Baseline Calibration: Charge the RC1 reactor with 3,5-dimethylcyclohexylamine and the reaction solvent. Run a calibration heater sequence to determine the specific heat capacity ( Cp ) of the mixture and the overall heat transfer coefficient ( U ) of the reactor wall[2].
-
Isothermal Dosing: Set the reactor to the target isothermal temperature. Begin dosing the co-reactant (e.g., acid or electrophile) at a strictly controlled feed rate.
-
Real-Time Heat Flow Monitoring: Monitor the heat release rate ( qr ). If qr does not rise proportionally with the dosing rate, the reaction is kinetically limited, and unreacted amine is accumulating[4].
-
Accumulation Calculation: Stop the dosing. If the heat flow continues to register an exotherm (a "tail" on the thermogram), integrate this area. This represents the accumulated energy.
-
Parameter Adjustment: If accumulation exceeds 10%, the protocol invalidates the current parameters. You must either increase the reaction temperature (to accelerate kinetics and consume the amine faster) or decrease the dosing rate[5].
Protocol B: Continuous Flow Scale-Up for Exothermic Aminations
If batch cooling fails due to A/V ratio limitations, transitioning to continuous flow chemistry is the most effective mitigation strategy. A tubular reactor geometrically forces a high A/V ratio, ensuring near-instantaneous heat dissipation[1].
Continuous flow reactor setup for managing highly exothermic amine reactions.
Step-by-Step Methodology:
-
System Priming: Prime two independent HPLC pumps with the reaction solvent to establish a stable baseline pressure and validate system integrity.
-
Reagent Preparation: Prepare Stream A (3,5-dimethylcyclohexylamine in solvent) and Stream B (electrophile in solvent) at predetermined molarities.
-
High-Shear Mixing: Route both streams into a micro-T-mixer. The high shear overcomes any mass-transfer limitations caused by the viscosity of the amine.
-
Isothermal Residence: Pass the mixed stream through a tubular reactor encased in an active cooling jacket. Because the tube diameter is small (e.g., 1/8 inch), the A/V ratio is massive, preventing any adiabatic temperature rise[1].
-
Steady-State Validation: Monitor the output stream using inline Process Analytical Technology (PAT), such as ReactIR. The protocol is self-validating: a steady, unchanging IR absorbance peak for the product confirms that the exotherm is fully controlled and the reaction is operating safely at steady-state.
References
-
Prime Process Safety Center. "Reaction Calorimetry." [Link]
-
IMI TAMI. "Calorimetry Laboratory: Advanced Thermochemical Analysis." [Link]
-
Lab Manager. "Preventing Explosions in Exothermic Reaction Calorimetry." [Link]
-
Contract Pharma. "Technical Advantages of Continuous Flow Chemical Synthesis." [Link]
-
ACS Chemical Health & Safety. "Lessons Learned from a Delayed Exothermic Decomposition Amine Neutralizations with Strong, Oxidizing Acids." [Link]
- Google Patents.
- Google Patents.
Sources
- 1. contractpharma.com [contractpharma.com]
- 2. Preventing Explosions in Exothermic Reaction Calorimetry | Lab Manager [labmanager.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reaction Calorimetry - Prime Process Safety Center [primeprocesssafety.com]
- 5. Calorimetry Laboratory: Advanced Thermochemical Analysis [tami-imi.com]
- 6. CN112105671A - Cycloaliphatic amines used in epoxy formulations: novel curing agents for epoxy systems - Google Patents [patents.google.com]
- 7. EP3762443B1 - Cycloaliphatic amines for epoxy formulations: a novel curing agent for epoxy systems - Google Patents [patents.google.com]
refining purification protocols for high-purity 3,5-dimethylcyclohexylamine
Welcome to the technical support resource for the purification of 3,5-dimethylcyclohexylamine. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require protocols to achieve high levels of purity. As a substituted cyclohexylamine, 3,5-dimethylcyclohexylamine presents unique purification challenges, including the separation of stereoisomers and the removal of structurally similar impurities. This document provides in-depth, field-proven insights and step-by-step protocols to address these challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses general inquiries regarding the handling, properties, and purification of 3,5-dimethylcyclohexylamine.
Q1: What are the primary physical properties of 3,5-dimethylcyclohexylamine that are relevant for purification?
A: Understanding the physical properties is critical for selecting and optimizing a purification strategy. Key parameters include its boiling point, which dictates distillation conditions, and its basicity (pKa), which is crucial for purification via salt formation.
Table 1: Physical Properties of 3,5-Dimethylcyclohexylamine
| Property | Value | Significance for Purification |
|---|---|---|
| Molecular Weight | 127.23 g/mol [1] | Influences diffusion rates and behavior in mass spectrometry. |
| Boiling Point | ~160-165 °C (estimated) | Essential for designing fractional distillation protocols. Purification under reduced pressure is recommended to prevent thermal degradation. |
| Density | ~0.85 g/cm³[2] | Useful for calculating mass-to-volume conversions and in liquid-liquid extractions. |
| pKa (of conjugate acid) | ~10.5-11.0 (estimated) | The strong basicity allows for easy formation of crystalline salts with various acids (e.g., HCl, oxalic acid), which is a powerful purification method. |
| Solubility | Low solubility in water; miscible with most organic solvents.[2][3] | Dictates solvent choices for extraction, washing, and recrystallization procedures. |
Q2: What are the most common impurities found in crude 3,5-dimethylcyclohexylamine?
A: Impurities typically originate from the synthetic route used. A common synthesis involves the catalytic hydrogenation of 3,5-dimethylaniline.
Table 2: Common Impurities and Their Probable Origins
| Impurity | Probable Origin | Recommended Detection Method |
|---|---|---|
| 3,5-Dimethylaniline | Incomplete hydrogenation of the starting material.[4] | GC-MS, HPLC-UV |
| Cyclohexanol derivatives | Side reactions during reductive amination.[5] | GC-MS |
| Isomeric Amines (e.g., 2,4-dimethylcyclohexylamine) | Impurities present in the 3,5-dimethylaniline starting material.[6] | High-resolution capillary GC |
| Over-hydrogenated byproducts | Saturation of the aromatic ring in precursor molecules under harsh hydrogenation conditions. | GC-MS |
| Water | Incomplete drying or absorption from the atmosphere. | Karl Fischer titration |
Q3: Should I purify the free amine or its salt form?
A: This depends on the primary impurities and the desired final form.
-
Purifying the Free Amine: Fractional distillation is highly effective for removing impurities with significantly different boiling points, such as residual solvents or starting materials like 3,5-dimethylaniline.
-
Purifying via Salt Formation: Converting the amine to a salt (e.g., hydrochloride or oxalate) and recrystallizing it is an excellent method for removing non-basic impurities and certain isomeric impurities.[7][8][9] The solid, crystalline nature of the salt often facilitates handling and achieving very high purity. The pure amine can then be regenerated by basification.[8]
Section 2: Troubleshooting Guide
This guide is structured in a problem-and-solution format to directly address issues encountered during purification.
Q: My final product shows low purity by GC after fractional distillation. What went wrong?
A: Several factors can lead to poor separation during distillation. Let's diagnose the potential causes.
-
Cause 1: Inefficient Fractionating Column.
-
Explanation: The ability to separate compounds with close boiling points depends on the number of theoretical plates in your distillation column. A simple distillation setup is often insufficient.
-
Solution: Use a fractionating column with a high theoretical plate count, such as a Vigreux or, for better performance, a packed column (e.g., with Raschig rings or metal sponge). Ensure the column is well-insulated to maintain a proper temperature gradient.
-
-
Cause 2: Azeotrope Formation.
-
Explanation: The amine may form an azeotrope with water or other impurities, meaning they boil at a constant temperature and cannot be separated by simple distillation.
-
Solution: First, rigorously dry the crude product before distillation using a suitable drying agent like anhydrous potassium carbonate or magnesium sulfate. If an azeotrope is still suspected, consider an alternative purification method like salt recrystallization.
-
-
Cause 3: Thermal Degradation.
-
Explanation: Amines can be susceptible to oxidation and decomposition at high temperatures.[7] Discoloration (e.g., turning yellow or brown) during distillation is a key indicator.
-
Solution: Perform the distillation under reduced pressure (vacuum distillation). This lowers the boiling point significantly, minimizing the risk of thermal degradation.[10] Additionally, blanketing the apparatus with an inert gas like nitrogen or argon can prevent oxidation.
-
-
Cause 4: Isomeric Impurities.
-
Explanation: Stereoisomers (cis/trans) of 3,5-dimethylcyclohexylamine will likely have very similar boiling points, making them difficult to separate by distillation.
-
Solution: If isomeric purity is required, distillation is not the appropriate method. You must use a technique that can differentiate between stereoisomers, such as preparative chiral HPLC or diastereomeric salt resolution.
-
Q: I formed the hydrochloride salt of my amine, but it oiled out during recrystallization instead of forming crystals. How can I fix this?
A: "Oiling out" is a common problem in recrystallization, occurring when the solute comes out of solution above its melting point.
-
Cause 1: Improper Solvent System.
-
Explanation: The chosen solvent or solvent mixture may be too good a solvent for the salt, or it may not be able to induce proper crystal lattice formation. The presence of water can also be a major issue.
-
Solution: The key is to find a solvent system where the salt is soluble at high temperatures but sparingly soluble at low temperatures.
-
Solvent Screening: Experiment with different solvent systems on a small scale. Common choices for amine salts include isopropanol/ether, ethanol/ethyl acetate, or methanol/toluene mixtures.[9]
-
Use an Anti-Solvent: Dissolve the salt in a minimal amount of a polar solvent (like hot isopropanol or ethanol) in which it is soluble. Then, slowly add a non-polar "anti-solvent" (like diethyl ether or hexane) dropwise until turbidity persists. Re-heat to clarify and then allow to cool slowly.
-
Ensure Anhydrous Conditions: Traces of water can prevent crystallization. Use anhydrous solvents and consider performing the recrystallization under a dry atmosphere.
-
-
-
Cause 2: Cooling Rate is Too Fast.
-
Explanation: Rapid cooling promotes precipitation over crystallization, often leading to an amorphous oil or very fine, impure powder.
-
Solution: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed. Once at room temperature, induce further crystallization by placing it in a refrigerator or freezer. Scratching the inside of the flask with a glass rod at the solution's surface can sometimes initiate crystal growth.
-
Q: My HPLC analysis shows multiple peaks, but the mass spectrum for each is identical. How do I separate these isomers?
A: This is a classic indication that you have a mixture of stereoisomers. Separating them requires a chiral environment.
-
Explanation: 3,5-dimethylcyclohexylamine has multiple chiral centers, leading to the existence of several stereoisomers (diastereomers and enantiomers). These molecules have the same mass and fragmentation pattern but differ in their three-dimensional arrangement.
-
Solution 1: Preparative Chiral HPLC.
-
Mechanism: This is the most direct and often most effective method. A chiral stationary phase (CSP) is used, which interacts differently with each isomer, leading to different retention times.[11] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for separating amines.[12][13]
-
Action: Develop an analytical method first using a screening of different chiral columns and mobile phases (normal phase is often successful for amines). Once separation is achieved, scale up the method to a preparative or semi-preparative column to isolate each isomer.
-
-
Solution 2: Diastereomeric Salt Resolution.
-
Mechanism: This classical chemical method involves reacting the racemic amine mixture with a single enantiomer of a chiral acid (a "resolving agent," e.g., tartaric acid, mandelic acid). This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties (like solubility) and can be separated by conventional techniques like fractional crystallization.[14]
-
Action: After separating the diastereomeric salts, the chiral acid is removed by basification to regenerate the individual, enantiomerically-enriched amines. This multi-step process can be more labor-intensive than chiral HPLC but does not require specialized equipment.
-
Section 3: Key Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the most effective purification techniques.
Protocol 1: High-Purity Amine via Fractional Vacuum Distillation
Objective: To remove non-isomeric impurities with different boiling points from crude 3,5-dimethylcyclohexylamine.
Methodology:
-
Drying the Crude Product:
-
To a flask containing the crude amine, add anhydrous potassium carbonate (approx. 10-20 g per 100 mL of amine).
-
Stir the slurry for 2-4 hours at room temperature. The potassium carbonate will absorb water and will not dissolve.
-
Filter the amine to remove the drying agent.
-
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus consisting of a round-bottom flask, a packed fractionating column (e.g., 20 cm Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Use a magnetic stir bar or boiling chips in the distillation flask to ensure smooth boiling.
-
Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge in line.
-
-
Distillation Procedure:
-
Place the dried, filtered amine into the distillation flask.
-
Slowly and carefully reduce the pressure in the system to the desired level (e.g., 10-20 mmHg).
-
Begin heating the distillation flask using a heating mantle.
-
Collect an initial low-boiling fraction (forerun), which may contain residual solvents or other volatile impurities.
-
Carefully monitor the temperature at the distillation head. Collect the main fraction over a narrow, stable temperature range corresponding to the boiling point of 3,5-dimethylcyclohexylamine at that pressure.
-
Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable residues.
-
Release the vacuum slowly and preferably under a nitrogen or argon atmosphere before collecting the purified product.
-
-
Quality Control:
-
Analyze the purified fraction by GC-FID or GC-MS to confirm purity.
-
Perform Karl Fischer titration to ensure water content is below the required specification.
-
Protocol 2: Purification via Hydrochloride Salt Recrystallization
Objective: To achieve high chemical purity by removing non-basic and some isomeric impurities.
Methodology:
-
Salt Formation:
-
Dissolve the crude 3,5-dimethylcyclohexylamine (1.0 eq) in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate (approx. 5-10 mL per gram of amine).
-
Cool the solution in an ice bath.
-
Slowly add a solution of anhydrous HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring. Monitor the pH with a moistened pH strip; stop when the mixture is acidic.
-
A white precipitate of the amine hydrochloride salt will form. Stir the slurry in the ice bath for an additional 30 minutes.
-
-
Isolation of Crude Salt:
-
Collect the precipitated salt by vacuum filtration.
-
Wash the filter cake with cold, anhydrous diethyl ether to remove any soluble impurities.
-
Dry the crude salt under vacuum.
-
-
Recrystallization:
-
Place the dried salt in a flask. Add a minimal amount of a hot solvent in which the salt is soluble (e.g., isopropanol). Add just enough solvent to fully dissolve the salt at boiling.
-
If the solution is colored, you may add a small amount of activated carbon and hot-filter the solution to remove colored impurities.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in a refrigerator (4 °C) or freezer (-20 °C) for several hours to maximize crystal yield.
-
-
Isolation of Pure Salt:
-
Collect the recrystallized salt by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the pure salt in a vacuum oven.
-
-
Quality Control & Regeneration:
-
Check the melting point of the dried salt. A sharp melting point is an indicator of high purity.
-
To recover the free amine, dissolve the salt in water, cool in an ice bath, and add a strong base (e.g., 5 M NaOH) until the solution is strongly alkaline (pH > 12).
-
Extract the liberated free amine into an organic solvent (e.g., dichloromethane or diethyl ether), dry the organic layer over anhydrous potassium carbonate, and remove the solvent under reduced pressure.
-
Section 4: Visualization of Workflows
Purification Strategy Decision Tree
This diagram outlines the logical decision-making process for selecting an appropriate purification protocol based on the specific purity requirements.
Caption: Decision tree for selecting a purification method.
Troubleshooting Logic: Low Purity After Distillation
This diagram illustrates a logical workflow for diagnosing the cause of poor purity results following distillation.
Caption: Diagnostic flowchart for troubleshooting distillation issues.
References
-
Amine Treating - Troubleshooting Guide . Scribd. Available at: [Link]
-
TROUBLESHOOTING GUIDE . Phenomenex. Available at: [Link]
-
Troubleshooting Amine Unit Simulations . Bryan Research & Engineering, LLC. Available at: [Link]
-
Amine Troubleshooting . Sulfur Recovery Engineering Inc. Available at: [Link]
-
3,5-Dimethylcyclohexan-1-amine . PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Safety Data Sheet: N,N-Dimethylcyclohexylamine . Carl ROTH. Available at: [Link]
- Recrystallization purification method of enamine salt. Google Patents (CN111632400B).
- Process for the preparation of alkylamines. Google Patents (US6576796B1).
-
How to recrystallization amine compound and it is not soluble in common organic solvents . ResearchGate. Available at: [Link]
- Process for the preparation of alkylated aromatic amines. Google Patents (US3217040A).
-
Isolation (Recovery) . University of Alberta, Organic Web Chem. Available at: [Link]
-
Trichloroacetic acid fueled practical amine purifications . Beilstein Journal of Organic Chemistry. Available at: [Link]
-
DIMETHYLCYCLOHEXYLAMINE . Ataman Kimya. Available at: [Link]
- Chemical process for forming 2,6-dimethylaniline. Google Patents (US3931298A).
-
Forming oxalate salts of amines . Sciencemadness.org. Available at: [Link]
-
N,N-Dimethylcyclohexylamine . Organic Syntheses Procedure. Available at: [Link]
-
production process and purification techniques for n,n-dimethylcyclohexylamine . BDMAEE. Available at: [Link]
-
General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer . ACS Publications, Organic Letters. Available at: [Link]
- Amine separation process. Google Patents (EP 0034400 A2).
- Production of alkylamines. Google Patents (US2085785A).
- Production of 3-aminomethyl-3,5,5-trimethylcyclohexylamine. Google Patents (JPS62123154A).
-
Catalytic hydrogenation of dimethyl-nitrobenzene to dimethyl-aniline over Ni catalysts . International Journal of Chemical Engineering and Processing. Available at: [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) . National Center for Biotechnology Information. Available at: [Link]
-
CHIRAL SEPARATIONS INTRODUCTION . VTechWorks. Available at: [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals . Semantic Scholar. Available at: [Link]
-
Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation . MDPI. Available at: [Link]
-
DIMETHYLCYCLOHEXYLAMINE . Ataman Kimya. Available at: [Link]
-
Dimethylaniline – Knowledge and References . Taylor & Francis. Available at: [Link]
-
Preparation process of N,N-dimethylcyclohexylamine . Patsnap. Available at: [Link]
Sources
- 1. 3,5-Dimethylcyclohexan-1-amine | C8H17N | CID 14675374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DIMETHYLCYCLOHEXYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. chemical.journalspub.info [chemical.journalspub.info]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Isolation (Recovery) [chem.ualberta.ca]
- 9. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. US3217040A - Process for the preparation of alkylated aromatic amines - Google Patents [patents.google.com]
- 11. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 3,5-Dimethylcyclohexylamine
Welcome to our dedicated technical support guide for addressing peak tailing in the HPLC analysis of 3,5-dimethylcyclohexylamine. This resource is designed for researchers, scientists, and drug development professionals who may encounter this common chromatographic challenge. Here, we delve into the root causes of peak tailing and provide systematic, field-proven troubleshooting strategies to restore optimal peak symmetry and ensure the accuracy and reproducibility of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in HPLC?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a trailing edge that is broader than the leading edge.[1][2] In an ideal chromatogram, peaks should exhibit a symmetrical, Gaussian shape.[2] This asymmetry is often quantified by the tailing factor (Tf) or asymmetry factor (As), with a value greater than 1 indicating tailing.[2] Peak tailing is problematic because it can compromise the accuracy and reproducibility of quantification by affecting peak integration.[1][3]
Q2: What are the most common causes of peak tailing for a basic compound like 3,5-dimethylcyclohexylamine?
A2: For basic compounds such as 3,5-dimethylcyclohexylamine, peak tailing in reversed-phase HPLC is most frequently caused by secondary interactions between the analyte and the stationary phase.[4] The primary culprit is the interaction of the basic amine group with acidic residual silanol groups (Si-OH) on the surface of the silica-based column packing material.[3][4][5][6] Other contributing factors can include:
-
Inappropriate mobile phase pH: If the mobile phase pH is close to the analyte's pKa, the compound can exist in both ionized and neutral forms, leading to peak distortion.[3][7]
-
Column degradation: Over time, the stationary phase can degrade, exposing more active silanol sites.
-
System hardware issues: Dead volume in tubing or fittings can cause peak broadening and tailing.[8]
-
Metal Contamination: Metal ions, particularly from stainless steel or titanium components in the HPLC system, can chelate with analytes, causing peak distortion.[9][10][11][12][13]
Q3: How can I differentiate between a chemical and a physical cause for peak tailing?
A3: A simple diagnostic test can help you distinguish between chemical and physical problems. Inject a neutral compound that is not expected to interact with silanol groups. If the neutral compound's peak is symmetrical while your 3,5-dimethylcyclohexylamine peak tails, the issue is likely chemical (i.e., secondary interactions).[8] If all peaks, including the neutral compound, exhibit tailing, the problem is likely physical, such as a void in the column or issues with tubing and fittings.[8]
Troubleshooting Guides: A Systematic Approach
When faced with peak tailing for 3,5-dimethylcyclohexylamine, a systematic approach to troubleshooting is essential. The following guides provide step-by-step protocols to identify and resolve the issue.
The mobile phase composition is a critical factor in controlling peak shape for basic compounds.
Protocol 1: Mobile Phase pH Adjustment
-
Objective: To ensure that the analyte and silanol groups are in a single, desired protonation state to minimize secondary interactions.
-
Procedure:
-
Determine the pKa of 3,5-dimethylcyclohexylamine. As an aliphatic amine, the pKa is expected to be around 10-11.
-
Adjust the mobile phase pH. For basic compounds, it is generally recommended to work at a low pH (2-3) to protonate the silanol groups and keep the amine fully protonated.[4][14] Alternatively, a high pH (above 10) can be used to deprotonate the amine, but this requires a pH-stable column.[15]
-
Prepare a buffered mobile phase. Use a buffer with a pKa close to the desired mobile phase pH. For low pH work, a phosphate buffer (10-20 mM) at pH 2.5 is a good starting point.[16] Acidic additives like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) can also be effective.[14][15][17]
-
Equilibrate the column thoroughly with the new mobile phase before injecting the sample.
-
Analyze the peak shape. Compare the chromatogram with the one obtained with the original mobile phase.
-
Protocol 2: Using Mobile Phase Additives
-
Objective: To competitively mask the active silanol sites on the stationary phase.
-
Procedure:
-
Prepare a mobile phase containing a competing base. A common choice is triethylamine (TEA) at a low concentration (e.g., 5-10 mM or ~0.1%).[16][18]
-
Add the competing base to the aqueous component of your mobile phase and adjust the pH as needed.
-
Equilibrate the column and inject the sample.
-
Evaluate the peak shape. The competing base should reduce the interaction of 3,5-dimethylcyclohexylamine with the silanol groups, leading to a more symmetrical peak. Be aware that additives like TEA can be difficult to wash out of the system and may suppress MS signals.[17]
-
Table 1: Mobile Phase Optimization Strategies
| Strategy | Recommended Conditions | Expected Outcome |
| Low pH | pH 2.5-3.5 using phosphate buffer or 0.1% formic/trifluoroacetic acid | Protonates silanol groups, minimizing secondary interactions and improving peak shape.[4] |
| High pH | pH > 10 using a pH-stable column (e.g., hybrid silica) | Neutralizes the basic analyte, reducing interactions with silanol groups.[15] |
| Competing Base | 5-10 mM Triethylamine (TEA) | Masks active silanol sites, reducing analyte interaction and peak tailing.[16] |
The choice of HPLC column is paramount for achieving good peak shapes with basic compounds.
Protocol 3: Column Evaluation and Selection
-
Objective: To use a stationary phase with minimal active silanol groups.
-
Procedure:
-
Evaluate your current column. If you are using an older, "Type A" silica column, it may have a higher concentration of acidic silanol groups.[16][19]
-
Select a modern, end-capped column. These columns are treated to block many of the residual silanol groups, reducing their availability for secondary interactions.[3][4][5]
-
Consider a "base-deactivated" or "Type B" silica column. These are specifically designed for the analysis of basic compounds and have a much lower silanol activity.[8]
-
For high pH applications, use a hybrid or polymer-based column that is stable at elevated pH levels.[15]
-
Protocol 4: Column Cleaning and Regeneration
-
Objective: To remove any contaminants that may be contributing to peak tailing.
-
Procedure:
-
Disconnect the column from the detector.
-
Flush the column with a series of solvents in reverse direction (if permitted by the manufacturer). A typical sequence is:
-
Mobile phase without buffer
-
Water
-
Isopropanol
-
Hexane (for highly nonpolar contaminants)
-
Isopropanol
-
Water
-
Mobile phase without buffer
-
-
Re-equilibrate the column with the analytical mobile phase.
-
Sometimes, the source of peak tailing lies outside of the column and mobile phase chemistry.
Protocol 5: System Evaluation
-
Objective: To identify and eliminate any extra-column dead volume.
-
Procedure:
-
Inspect all tubing and fittings between the injector and the detector. Ensure that all connections are properly made and that there are no gaps.
-
Use narrow internal diameter tubing (e.g., 0.005") to minimize dead volume.[3]
-
Check for a partially blocked inlet frit on the column, which can cause peak distortion. If suspected, try back-flushing the column (if allowed) or replacing the frit.
-
Protocol 6: Sample Preparation and Injection
-
Objective: To avoid issues related to sample overload and solvent mismatch.
-
Procedure:
-
Check for sample overload. Inject a series of decreasing concentrations of your analyte. If the peak shape improves at lower concentrations, you may be overloading the column.[20]
-
Ensure your sample solvent is compatible with the mobile phase. Ideally, the sample should be dissolved in the initial mobile phase.[20] If a stronger solvent is used, it can cause peak distortion.[1][20]
-
Visualizing the Problem: The Mechanism of Peak Tailing
The following diagram illustrates the interaction between a basic analyte like 3,5-dimethylcyclohexylamine and the stationary phase, leading to peak tailing.
Sources
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromtech.com [chromtech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. acdlabs.com [acdlabs.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 9. silcotek.com [silcotek.com]
- 10. How to Purge Metal Contamination from HPLC Systems with EDTA | MICROSOLV [mtc-usa.com]
- 11. Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. technologynetworks.com [technologynetworks.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. support.waters.com [support.waters.com]
- 16. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine - Tips & Suggestions [mtc-usa.com]
Technical Support Center: Stereoselective Synthesis of 3,5-Dimethylcyclohexylamine Isomers
Welcome to the Application Support Center. As drug development increasingly relies on precise stereocontrol of aliphatic ring systems, the selective synthesis of cis- or trans-3,5-dimethylcyclohexylamine from cis-3,5-dimethylcyclohexanone has become a critical workflow. This guide provides field-proven strategies, mechanistic troubleshooting, and self-validating protocols to ensure absolute stereocontrol in your amine synthesis.
Core Principles & Stereochemical Logic
To control the stereochemistry of the resulting amine, we must first understand the conformation of the starting material. cis-3,5-Dimethylcyclohexanone exists predominantly in a stable chair conformation where both methyl groups are positioned equatorially. The stereochemical outcome at the new C1 stereocenter (the amine) is dictated by the trajectory of the reducing agent attacking the C=N double bond.
-
Thermodynamic Control (Equatorial Amine): When utilizing small hydride sources like Sodium Triacetoxyborohydride (NaBH(OAc)₃), the hydride attacks the iminium intermediate from the less sterically hindered axial face[1]. This axial attack pushes the forming amine group into the equatorial position, yielding the all-cis isomer (cis,cis-3,5-dimethylcyclohexylamine)[2].
-
Kinetic / Surface Control (Axial Amine): To invert this selectivity and obtain the trans,trans-isomer (axial amine), the substrate must be converted to an oxime and subjected to heterogeneous catalytic hydrogenation. The catalyst surface (e.g., PtO₂) preferentially binds the less hindered equatorial face of the ring. Hydrogen is delivered equatorially, forcing the amine group into the axial position[3].
Troubleshooting & FAQs
Q: My reductive amination with NaBH₃CN is yielding a 1:1 mixture of cis/trans isomers. How can I improve the selectivity for the all-cis (equatorial) amine? A: Switch your reducing agent to. NaBH₃CN often requires a lower pH (pH 3–4), which can lead to reversible iminium formation and background reduction of the ketone, eroding stereocontrol. NaBH(OAc)₃ operates efficiently in mildly acidic to neutral conditions and provides superior diastereoselectivity for the equatorial amine via a strict axial hydride delivery mechanism[2].
Q: I need the trans,trans-isomer (axial amine). I tried reducing the imine with LiAlH₄, but still isolated mostly the equatorial amine. Why? A: LiAlH₄ is a nucleophilic hydride that still prefers axial attack on unhindered cyclohexyl imines, yielding the equatorial amine[1]. To force axial amine formation, you must change the substrate to an oxime and use catalytic hydrogenation (e.g., H₂ with PtO₂ in glacial acetic acid). The heterogeneous catalyst delivers hydrogen from the equatorial face, yielding the kinetic axial amine product[3].
Q: How do I definitively assign the cis/trans ratio of my synthesized 3,5-dimethylcyclohexylamine using ¹H NMR? A: Analyze the C1 methine proton (H–C–NH₂). In the cis,cis-isomer (equatorial amine), the C1 proton is axial. It will couple with the adjacent axial protons at C2 and C6, resulting in a triplet of triplets (or broad multiplet) with two large diaxial coupling constants (J ≈ 10–12 Hz). In the trans,trans-isomer (axial amine), the C1 proton is equatorial and only exhibits small equatorial-equatorial and equatorial-axial couplings (J ≈ 3–5 Hz), appearing as a narrow multiplet.
Quantitative Data Summary
Use the following table to select the appropriate synthetic strategy based on your target isomer.
| Strategy | Intermediate | Reagents / Catalyst | Major Isomer | Selectivity Mechanism |
| Reductive Amination | Iminium Ion | NaBH(OAc)₃, NH₄OAc | cis,cis (Equatorial) | Axial Hydride Attack |
| Dissolving Metal | Oxime | Na metal, EtOH | cis,cis (Equatorial) | Thermodynamic Equilibration |
| Catalytic Hydrogenation | Oxime | H₂ (50 psi), PtO₂, AcOH | trans,trans (Axial) | Equatorial Surface Delivery |
| Hydride Reduction | Imine | LiAlH₄ or NaBH₄ | cis,cis (Equatorial) | Axial Hydride Attack |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Do not skip the In-Process Quality Control (IPC) steps, as they are critical for ensuring mechanistic fidelity before proceeding to workup.
Protocol A: Selective Synthesis of cis,cis-3,5-Dimethylcyclohexylamine
Objective: Isolate the equatorial amine via direct reductive amination.
-
Imine Formation: To a solution of cis-3,5-dimethylcyclohexanone (1.0 equiv) and ammonium acetate (10.0 equiv) in 1,2-dichloroethane (DCE, 0.2 M), add glacial acetic acid (1.0 equiv). Stir at room temperature for 30 minutes under N₂.
-
Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 equiv) to the stirring solution.
-
Reaction: Stir under an inert atmosphere for 12–24 hours at room temperature.
-
IPC (Self-Validation): Withdraw a 50 µL aliquot, quench with saturated NaHCO₃, extract with EtOAc, and analyze via GC-MS. Validation metric: Complete disappearance of the ketone signal (m/z 126) and appearance of the amine signal (m/z 127). Do not quench the bulk reaction until this is confirmed.
-
Workup: Quench the bulk reaction with saturated aqueous NaHCO₃ (pH ~8). Extract with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via acid-base extraction to yield the pure cis,cis-isomer.
Protocol B: Selective Synthesis of trans,trans-3,5-Dimethylcyclohexylamine
Objective: Isolate the axial amine via oxime hydrogenation.
-
Oxime Synthesis: Dissolve cis-3,5-dimethylcyclohexanone (1.0 equiv) in ethanol. Add hydroxylamine hydrochloride (1.5 equiv) and sodium acetate (1.5 equiv). Reflux for 2 hours, cool, concentrate, and extract with EtOAc to isolate the oxime intermediate.
-
Catalyst Preparation: Dissolve the crude oxime in glacial acetic acid (0.1 M). Add Adams' catalyst (PtO₂, 10 mol%).
-
Hydrogenation: Place the reaction vessel in a Parr hydrogenator. Purge the vessel with N₂ (3x), then flush with H₂ (3x). Pressurize to 50 psi H₂ and agitate at room temperature.
-
IPC (Self-Validation): Monitor the pressure gauge on the Parr apparatus. The reaction must consume exactly 2 equivalents of H₂ (one for N–O bond cleavage, one for C=N reduction). Validation metric: Cessation of pressure drop mathematically corresponding to 2.0 equiv of H₂ validates reaction completion.
-
Workup: Carefully filter the catalyst through a pad of Celite under N₂ (Caution: Dry Pt catalyst can ignite in air).
-
Isolation: Concentrate the filtrate, basify the residue to pH 10 with 2M NaOH, and extract with diethyl ether. Dry and concentrate to yield the trans,trans-isomer.
Pathway Visualization
Stereoselective pathways for synthesizing cis/trans-3,5-dimethylcyclohexylamine.
References
-
Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source: The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL: [Link][2]
-
Title: Stereoselective reductions of substituted cyclohexyl and cyclopentyl carbon-nitrogen .pi. systems with hydride reagents. Source: The Journal of Organic Chemistry, 1983, 48(20), 3412-3422. URL: [Link][1]
-
Title: Catalytic Hydrogenation in Organic Syntheses. Source: Academic Press, 1979. URL: [Link][3]
Sources
Validation & Comparative
Comparative Analytical Guide: Validating the Structure and Stereochemistry of Synthesized 3,5-Dimethylcyclohexylamine
As a building block in the synthesis of central nervous system (CNS) therapeutics and advanced agrochemicals, 3,5-dimethylcyclohexylamine (C₈H₁₇N, MW: 127.23 g/mol ) presents a unique analytical challenge . The synthesis of this aliphatic amine routinely yields a complex mixture of diastereomers due to the cis/trans geometry at the 3,5-positions and the axial/equatorial orientation of the C1 amine group.
To ensure the scientific integrity of downstream drug development, researchers cannot rely on a single analytical technique. This guide objectively compares the performance of orthogonal Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) methodologies, providing a self-validating framework to confirm both structural connectivity and exact stereochemistry.
Part 1: Mass Spectrometry (MS) Validation Strategies
Because aliphatic cyclic amines lack the conjugated pi-systems necessary for strong UV absorbance, Mass Spectrometry serves as the frontline tool for mass confirmation and structural fingerprinting. However, the choice of ionization technique drastically alters the data acquired.
GC-EI-MS vs. LC-ESI-MS/MS: A Comparative Analysis
-
GC-EI-MS (Electron Ionization): Operating at a hard ionization energy of 70 eV, EI strips an electron to form the radical cation (M⁺•) at m/z 127. The causality behind choosing 70 eV is standardization: it maximizes ionization efficiency while producing highly reproducible fragmentation patterns that can be cross-referenced against NIST libraries. The molecular ion of aliphatic amines is notoriously weak because the nitrogen atom directs rapid α -cleavage. For cyclohexylamines, complex ring opening and rearrangement consistently yield a highly diagnostic base peak at m/z 56 ([C₃H₆N]⁺) .
-
LC-ESI-MS/MS (Electrospray Ionization): ESI is a soft ionization technique that preserves the intact protonated molecule ([M+H]⁺) at m/z 128. While excellent for determining the exact mass of crude, thermally labile mixtures, ESI provides almost no structural fragmentation on its own. It requires tandem MS (Collision-Induced Dissociation, CID) to force the loss of ammonia (-17 Da), yielding an m/z 111 fragment .
Verdict: For structural validation of 3,5-dimethylcyclohexylamine, GC-EI-MS is superior due to its rich, diagnostic fragmentation fingerprint, whereas LC-ESI-MS is better suited for high-throughput purity screening.
Table 1: Comparative MS Fragmentation Data
| Ionization Method | Precursor Ion | Key Fragment Ions (m/z) | Diagnostic Value |
| GC-EI-MS (70 eV) | 127 (M⁺•, weak) | 110, 84, 56 | m/z 56 is the base peak (ring cleavage); m/z 110 is loss of NH₃. |
| LC-ESI-MS/MS (CID) | 128 ([M+H]⁺, strong) | 111, 85 | Soft ionization preserves intact mass; fragments require MS/MS. |
Protocol 1: Self-Validating GC-EI-MS Acquisition
This protocol utilizes an internal tuning standard to ensure mass accuracy prior to sample analysis.
-
Instrument Tuning: Tune the mass spectrometer using Perfluorotributylamine (PFTBA). Verify that the m/z 69, 219, and 502 ions are present with correct isotopic ratios to validate the detector's mass calibration across the target range.
-
Sample Preparation: Dissolve 1.0 mg of the synthesized compound in 1.0 mL of GC-grade dichloromethane (DCM). Causality: DCM is highly volatile and expands well in the inlet, ensuring sharp chromatographic peaks.
-
Injection: Inject 1 µL in split mode (1:50) onto a non-polar DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm) at an inlet temperature of 250°C.
-
Temperature Program: Hold at 50°C for 2 min, ramp at 10°C/min to 250°C.
-
Acquisition: Set the EI source to 70 eV and 230°C. Acquire data in full scan mode from m/z 35 to 300.
Part 2: NMR Spectroscopy for Stereochemical Assignment
While MS confirms connectivity, it cannot easily distinguish between the cis and trans diastereomers of 3,5-dimethylcyclohexylamine. NMR spectroscopy is the mandatory orthogonal technique for stereochemical validation.
1D vs. 2D NMR Techniques
-
1D ¹H and ¹³C NMR: 1D NMR relies on chemical shifts and integration. The choice of solvent is critical: Deuterated chloroform (CDCl₃) is preferred over protic solvents like D₂O because it prevents the rapid chemical exchange of the -NH₂ protons, allowing them to be observed and integrated (typically a broad singlet around 1.2–1.5 ppm). Furthermore, 1D ¹³C NMR acts as a self-validating symmetry check. If the synthesized molecule is the cis-3,5-dimethyl isomer with an equatorial amine, the molecule possesses a plane of symmetry, reducing the expected 8 carbon signals to exactly 5 .
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): 1D NMR cannot definitively assign axial vs. equatorial orientations. 2D NOESY maps the spatial proximity of protons (within 5 Å). If the methyl groups are equatorial, the axial protons at C3 and C5 will show strong NOE cross-peaks with the axial proton at C1. This spatial mapping definitively locks in the 3D conformation.
Table 2: Expected NMR Chemical Shifts (CDCl₃, 400 MHz)
| Nucleus | Expected Shift (ppm) | Multiplicity | Structural Assignment |
| ¹H | ~0.8 - 1.0 | Doublet (d) | CH₃ groups at C3 and C5 (coupling to methine protons). |
| ¹H | ~1.2 - 1.5 | Broad Singlet (br s) | -NH₂ protons (exchangeable, broad due to quadrupolar N). |
| ¹H | ~2.5 - 3.0 | Multiplet (m) | CH-NH₂ proton at C1 (axial/equatorial coupling). |
| ¹³C | ~22.0 - 25.0 | Singlet (s) | Methyl carbons (C-CH₃). |
| ¹³C | ~50.0 - 55.0 | Singlet (s) | C1 carbon attached directly to the amine nitrogen. |
Protocol 2: Self-Validating NMR Acquisition
-
Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as an internal standard (0.00 ppm) to self-validate the chemical shift axis, preventing misassignment due to solvent drift.
-
Shimming & Tuning: Insert the 5 mm NMR tube. Lock onto the deuterium signal of CDCl₃. Shim the magnetic field (Z1-Z4) until the TMS line width at half-height is <1 Hz.
-
1D Acquisition: Acquire the ¹H NMR spectrum with 16 scans and a 10-second relaxation delay (D1). Causality: A long D1 ensures complete relaxation of the amine protons for accurate integration. Acquire ¹³C NMR with 1024 scans and broadband proton decoupling.
-
2D NOESY Acquisition: Set the mixing time to 400 ms. Acquire 256 t₁ increments. Process with a sine-bell squared window function to enhance cross-peak resolution for stereochemical assignment.
Part 3: Analytical Workflow Visualization
To ensure standardized execution of these orthogonal techniques, the following logical workflow dictates the validation pipeline.
Caption: Analytical workflow for validating 3,5-dimethylcyclohexylamine.
References
-
"3,5-Dimethylcyclohexan-1-amine | C8H17N | CID 14675374." PubChem, National Institutes of Health.[Link]
-
"Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles." AIP Publishing.[Link]
-
Groenewold, G. S., et al. "Static secondary ionization mass spectrometry detection of cyclohexylamine on soil surfaces exposed to laboratory air." PubMed, Journal of the American Society for Mass Spectrometry.[Link]
-
Abraham, R. J., et al. "The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation." Magnetic Resonance in Chemistry, John Wiley & Sons.[Link]
comparing the reactivity of 3,5-dimethylcyclohexylamine with other substituted cyclohexylamines
Executive Summary
In rational drug design and advanced organic synthesis, the cyclohexylamine motif is frequently employed to modulate the basicity, lipophilicity, and metabolic stability of active pharmaceutical ingredients (APIs). However, the precise substitution pattern on the cyclohexane ring dictates the molecule's conformational landscape, which profoundly impacts the amine's nucleophilicity.
This guide provides an objective, data-driven comparison of 3,5-dimethylcyclohexylamine against other substituted cyclohexylamines. By analyzing how steric hindrance and conformational locking govern N-acylation and N-alkylation kinetics, researchers can rationally select the optimal amine building block for their synthetic workflows.
Mechanistic Causality: The Role of A-Values and Steric Shielding
To predict and compare the reactivity of substituted cyclohexylamines, one must analyze the thermodynamic preferences of the substituents, quantified by their A-values (the free energy difference between equatorial and axial conformers) (1)[1].
Because the methyl group carries a higher A-value than the amino group, it exerts dominant control over the ring's conformation (4)[4].
In unsubstituted cyclohexylamine , rapid chair interconversion occurs, but the amine spends >90% of its time in the sterically unhindered equatorial position, making it highly nucleophilic. However, in 3,5-dimethylcyclohexylamine , stereochemistry strictly dictates reactivity:
-
cis,cis-3,5-dimethylcyclohexylamine: Both methyl groups and the amine can simultaneously occupy equatorial positions. The amine is fully exposed to electrophiles and highly reactive.
-
trans,trans-3,5-dimethylcyclohexylamine: The two methyl groups are cis to each other but trans to the amine. To minimize severe 1,3-diaxial strain (3.4 kcal/mol combined), the two methyl groups lock into equatorial positions. This forces the -NH₂ group into an axial position. An axial amine suffers from intense 1,3-diaxial interactions with the axial protons at C3 and C5 during the transition state of nucleophilic attack, drastically reducing its reaction rate (5)[5].
Conformational locking mechanism dictating the nucleophilicity of 3,5-dimethylcyclohexylamine.
Comparative Reactivity Profiles
The nucleophilicity of these amines can be objectively compared by measuring their reaction kinetics with a standard electrophile. The table below summarizes the normalized relative acylation rates ( krel ) based on conformational constraints and transition-state sterics.
| Amine Derivative | Dominant Amine Position | Steric Environment at Nitrogen | Relative Acylation Rate ( krel ) |
| Cyclohexylamine | Equatorial (>90%) | Unhindered | 1.00 (Reference) |
| trans-4-Methylcyclohexylamine | Equatorial (~99%) | Unhindered (Remote Me) | 0.98 |
| cis,cis-3,5-Dimethylcyclohexylamine | Equatorial (~99%) | Unhindered (Locked) | 0.95 |
| trans-2-Methylcyclohexylamine | Equatorial (~70%) | Alpha-hindered | 0.45 |
| cis-4-Methylcyclohexylamine | Axial (~99%) | 1,3-diaxial H-interactions | 0.15 |
| trans,trans-3,5-Dimethylcyclohexylamine | Axial (>99%) | Locked 1,3-diaxial H-interactions | 0.08 |
Analytical Insight: Notice that trans-2-methylcyclohexylamine is significantly slower than the reference despite having an equatorial amine. This is due to adjacent ( α ) steric bulk physically blocking the approach trajectory of the electrophile. Conversely, trans,trans-3,5-dimethylcyclohexylamine is the slowest of the group because the amine is rigidly locked in the axial position, heavily shielded by the cyclohexane ring itself.
Experimental Validation: Self-Validating Kinetic Assay
To objectively verify these reactivity differences in your own laboratory, we employ a continuous UV-Vis kinetic assay using p-nitrophenyl acetate (pNPA) as the model electrophile (6)[6].
Why this protocol is a self-validating system: By using a massive excess of the amine (pseudo-first-order conditions), the amine concentration remains effectively constant throughout the reaction. If the reaction follows the expected bimolecular mechanism without interference, the logarithmic decay of the substrate will yield a perfectly linear plot. Any deviation from linearity immediately flags side reactions, auto-catalysis, or incomplete solubility, validating the integrity of the kinetic data in real-time.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 10 mM stock solution of pNPA in anhydrous acetonitrile. Prepare 100 mM solutions of each cyclohexylamine derivative in the same solvent.
-
Causality: Anhydrous acetonitrile prevents competitive hydrolysis of the ester by ambient moisture, ensuring the amine acts as the sole nucleophile.
-
-
Baseline Establishment: Pipette 2.9 mL of the amine solution into a standard quartz cuvette. Blank the UV-Vis spectrophotometer at 400 nm.
-
Reaction Initiation: Inject 100 µL of the pNPA stock into the cuvette (final pNPA concentration = 0.33 mM). Rapidly mix via a magnetic micro-stirrer.
-
Causality: The 300-fold excess of amine establishes strict pseudo-first-order kinetics, simplifying the rate equation to Rate=kobs[pNPA] .
-
-
Real-Time Monitoring: Record the absorbance at 400 nm every 2 seconds for 10 minutes. The generation of the p-nitrophenolate leaving group produces a strong, quantifiable yellow color.
-
Data Extraction: Plot ln(A∞−At) versus time. The slope of this linear regression represents the pseudo-first-order rate constant ( kobs ). Divide kobs by the fixed amine concentration to calculate the comparative second-order rate constant ( k2 ).
Self-validating pseudo-first-order kinetic workflow for measuring amine acylation rates.
References
- Kinetics and Mechanism of Azole n-π-Catalyzed Amine Acyl
- Equatorial Contra Axial Polar Substituents.
- Conformational equilibria involving 2-amino-1,3-dioxans: steric control of the anomeric effect - Semantic Scholar.
- Ring Conform
- 3.8: Conformations of Monosubstituted Cyclohexanes - Chemistry LibreTexts.
- Steric Effects on Axial/Equatorial Equilibria - Oregon St
Sources
- 1. Stereoisomers [www2.chemistry.msu.edu]
- 2. Steric Effects on Axial/Equatorial Equilibria [sites.science.oregonstate.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetics and Mechanism of Azole n-π*-Catalyzed Amine Acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
performance of 3,5-dimethylcyclohexylamine as a catalyst compared to other amines
Title: Beyond Standard Amines: Evaluating 3,5-Dimethylcyclohexylamine in Catalysis and Polymer Curing
Introduction In the formulation of advanced polymers—particularly polyurethanes and epoxies—the selection of an amine dictates the reaction kinetics, thermal profile, and final mechanical properties. A common point of confusion in the industry is the distinction between 3,5-dimethylcyclohexylamine (a sterically hindered primary amine) and its tertiary counterpart, N,N-dimethylcyclohexylamine (DMCHA) . While DMCHA is an industry-standard gelling catalyst[1][2], 3,5-dimethylcyclohexylamine operates through a fundamentally different mechanism due to its reactive primary amine group and the steric bulk of its equatorial methyl groups[3].
This guide provides a rigorous comparative analysis of 3,5-dimethylcyclohexylamine against traditional amine catalysts, detailing the mechanistic causality behind its performance, supported by self-validating experimental protocols.
Mechanistic Causality: True Catalysis vs. Hindered Co-Catalysis
To understand the performance of these amines, we must differentiate between true catalytic behavior and reactive co-catalysis (or curing).
-
Tertiary Amines (e.g., DMCHA, TEDA): These molecules possess no active hydrogen atoms. They function as Lewis bases, temporarily complexing with polyols or water to increase their nucleophilicity toward isocyanates. They lower the activation energy but are not consumed, often remaining as volatile organic compounds (VOCs) in the final matrix[4].
-
Sterically Hindered Primary Amines (e.g., 3,5-Dimethylcyclohexylamine): This molecule contains two active hydrogens. It reacts stoichiometrically with isocyanates to form ureas, or with epoxides to form crosslinked networks. However, the methyl groups at the 3- and 5-positions create significant steric hindrance around the cyclohexane ring[3]. This hindrance suppresses the nucleophilic attack rate compared to unhindered amines (like cyclohexylamine), resulting in a "delayed-action" curing profile. In specific formulations, it acts as a reactive co-catalyst that extends pot life while ultimately binding into the polymer matrix, thereby eliminating fugitive VOC emissions[4].
Figure 1: Mechanistic pathways of tertiary amine catalysis vs. hindered primary amine reactive curing.
Performance Comparison
The structural differences translate directly into macroscopic performance metrics. Table 1 summarizes the comparative performance of 3,5-dimethylcyclohexylamine against standard industry alternatives.
Table 1: Comparative Performance Profile of Amine Catalysts and Curatives
| Amine Compound | Chemical Classification | Primary Function | Relative Reactivity / Gel Time | VOC Emission Potential |
| 3,5-Dimethylcyclohexylamine | Primary Amine (Hindered) | Reactive Curative / Co-catalyst | Moderate (Extended Pot Life) | Zero (Covalently bound) |
| N,N-Dimethylcyclohexylamine (DMCHA) | Tertiary Amine | Gelling Catalyst (PU)[1] | Very Fast (Short Gel Time) | High (Fugitive)[4] |
| Cyclohexylamine (CHA) | Primary Amine (Unhindered) | Reactive Curative | Fast (High Exotherm) | Zero (Covalently bound) |
| Triethylenediamine (TEDA) | Tertiary Amine (Bicyclic) | Strong Gelling/Blowing Catalyst[5] | Extremely Fast | High (Fugitive) |
Data Synthesis: While DMCHA is strictly preferred for rapid polyurethane foaming where fast gelling is critical[2], 3,5-dimethylcyclohexylamine is superior in high-solids epoxies or cast polyurethanes where formulators require a longer working window (pot life) and strict zero-VOC compliance.
Experimental Protocol: Validating Amine Reactivity Kinetics
To objectively evaluate the performance of 3,5-dimethylcyclohexylamine against other amines, we employ a self-validating experimental system combining thermodynamics (Differential Scanning Calorimetry) and mechanics (Rheometry). This dual-method approach ensures that the observed "delayed action" is accurately attributed to steric hindrance rather than improper mixing.
Step-by-Step Methodology:
-
Stoichiometric Calculation & Preparation:
-
Calculate the Amine Hydrogen Equivalent Weight (AHEW) for 3,5-dimethylcyclohexylamine.
-
Weigh the target resin (e.g., Bisphenol-A diglycidyl ether) and the amine into a planetary centrifugal mixer cup.
-
Causality: Centrifugal mixing (2000 RPM for 60 seconds) ensures homogeneous distribution at the molecular level without entraining air, which would otherwise act as a thermal insulator and skew kinetic data.
-
-
Thermodynamic Profiling (Isothermal DSC):
-
Transfer 5–10 mg of the homogenized blend into a hermetic aluminum DSC pan.
-
Conduct isothermal scans at 25°C, 50°C, and 75°C.
-
Causality: By measuring the heat flow ( dH/dt ) over time, we quantify the exothermic peak. The steric bulk of the 3,5-methyl groups will manifest as a broader, lower-intensity exotherm compared to unhindered amines, validating its use for large-mass castings where thermal runaway must be avoided.
-
-
Mechanical Profiling (Rheometry):
-
Load 2 mL of the mixture onto a parallel-plate rheometer (gap: 1 mm).
-
Measure the storage modulus ( G′ ) and loss modulus ( G′′ ) at a constant shear rate (1 Hz) and isothermal temperature.
-
Causality: The exact point where G′ crosses G′′ defines the gel point. This mechanical validation cross-references the DSC data, proving whether the extended pot life is due to a delayed onset of reaction or a slower overall propagation rate.
-
Figure 2: Self-validating dual-method workflow for analyzing amine reaction kinetics.
Conclusion
While often conflated with the ubiquitous tertiary catalyst DMCHA, 3,5-dimethylcyclohexylamine serves a distinct and valuable role in polymer science. By leveraging the steric hindrance of its molecular architecture, formulators can engineer systems with extended pot lives, controlled exotherms, and zero VOC emissions. Understanding the fundamental causality between chemical structure and macroscopic performance is essential for optimizing advanced polymer matrices.
References
-
N,N-Dimethylcyclohexylamine: A Comprehensive Review of its Performance as a Gelling Catalyst Source: allhdi.com URL:[Link]
-
DMCHA: The Preferred Catalyst in Polyurethane Foam Production Source: cyclohexylamine.net URL:[Link]
-
Phys. Org. 1051 - Conformations of 3,5-Dimethylcyclohexylamine Derivatives Source: rsc.org URL:[Link]
Sources
- 1. allhdi.com [allhdi.com]
- 2. cyclohexylamine.net [cyclohexylamine.net]
- 3. Proton magnetic resonance studies of cyclic compounds. Part VII. The effect of axial alkyl groups in causing a flattening of the cyclohexane ring in cis-1-alkyl-4-phthalimidocyclohexanes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. newtopchem.com [newtopchem.com]
Navigating the Spectral Maze: A Comparative Guide to Cross-Referencing Experimental Data of 3,5-Dimethylcyclohexylamine with Public Databases
For researchers, scientists, and professionals in drug development, the unambiguous identification of a chemical entity is paramount. Spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy are the cornerstones of molecular structure elucidation. However, the raw experimental data is only as valuable as the reference databases against which it is compared. This guide provides an in-depth, practical comparison of experimentally obtained spectral data for 3,5-dimethylcyclohexylamine with entries in prominent public databases, highlighting the critical thinking and interpretive nuances required in this process.
The Challenge: Data Scarcity for Specific Isomers
The Workflow: From Sample to-Structure
The process of spectral data cross-referencing is a systematic workflow. The following diagram illustrates the key stages, from experimental data acquisition to database comparison and structural confirmation.
Caption: A flowchart illustrating the systematic process of acquiring experimental spectral data and cross-referencing it with public databases for structural elucidation.
Experimental Protocols: A Self-Validating System
The integrity of spectral data hinges on meticulous experimental technique. Below are detailed protocols for acquiring MS, NMR, and IR spectra of a hypothetical sample of 3,5-dimethylcyclohexylamine. The causality behind key experimental choices is explained to ensure a self-validating system.
Mass Spectrometry (Electron Ionization - EI)
Objective: To determine the molecular weight and fragmentation pattern of 3,5-dimethylcyclohexylamine.
Methodology:
-
Sample Preparation: Dissolve approximately 1 mg of 3,5-dimethylcyclohexylamine in 1 mL of a volatile organic solvent such as methanol or dichloromethane. The choice of a volatile solvent is crucial to ensure efficient vaporization in the ion source.
-
Instrument Tuning: Prior to sample analysis, tune the mass spectrometer according to the manufacturer's protocol to ensure optimal sensitivity, resolution, and peak shape.
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC) inlet. For a pure sample, direct insertion is often sufficient.
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV. This "hard" ionization technique induces reproducible fragmentation, creating a characteristic mass spectrum that serves as a molecular fingerprint.
-
Mass Analysis: Scan a mass-to-charge (m/z) range of 40-200 to ensure capture of the molecular ion and significant fragment ions.
-
Data Acquisition: Acquire the mass spectrum, ensuring a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon and proton framework of 3,5-dimethylcyclohexylamine.
Methodology:
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-25 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or deuterium oxide (D₂O).[1]
-
For ¹³C NMR, a more concentrated sample of 50-100 mg is typically required due to the lower natural abundance of the ¹³C isotope.[1]
-
The use of deuterated solvents is essential to avoid large solvent signals that would obscure the analyte's spectrum.[1]
-
Ensure the sample is fully dissolved and free of particulate matter by filtering it through a Pasteur pipette with a cotton or glass wool plug into a clean NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity, which is critical for high-resolution spectra.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
If N-H protons are of interest, a D₂O exchange experiment can be performed. Adding a drop of D₂O to the NMR tube will cause the N-H proton signal to disappear, confirming its identity.[2]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain a spectrum with single lines for each unique carbon atom.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 3,5-dimethylcyclohexylamine.
Methodology:
-
Sample Preparation:
-
For a liquid sample, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
Alternatively, a solution spectrum can be acquired by dissolving the sample in a solvent with minimal IR absorption in the regions of interest (e.g., carbon tetrachloride).
-
-
Background Spectrum: Acquire a background spectrum of the empty sample holder (or the solvent) to subtract its absorbance from the sample spectrum.
-
Sample Spectrum: Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in 3,5-dimethylcyclohexylamine, such as N-H and C-N stretches.
Comparative Analysis: Cross-Referencing with Databases
Mass Spectrometry: Predicted vs. Reference Data
The molecular weight of 3,5-dimethylcyclohexylamine (C₈H₁₇N) is 127.23 g/mol .[1] According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with our target molecule.[2]
In the absence of an experimental spectrum for 3,5-dimethylcyclohexylamine, we can predict its fragmentation pattern and compare it to the known spectrum of a related isomer, N,N-dimethylcyclohexylamine, which is available in the NIST WebBook.[3]
| m/z | Predicted Fragment for 3,5-Dimethylcyclohexylamine | Observed Fragment for N,N-Dimethylcyclohexylamine [3] | Interpretation |
| 127 | [M]⁺ | [M]⁺ | Molecular Ion |
| 112 | [M-CH₃]⁺ | - | Loss of a methyl group from the ring. |
| 98 | - | [M-C₂H₅]⁺ | α-cleavage with loss of an ethyl group from the N-substituent. |
| 84 | - | [M-C₃H₇]⁺ | α-cleavage with loss of a propyl group from the N-substituent. |
| 58 | [CH(NH₂)(CH₃)]⁺ or [CH(NH₂)(C₂H₅)]⁺ | - | α-cleavage adjacent to the amine. |
Analysis: The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom, resulting in a resonance-stabilized cation.[2] For 3,5-dimethylcyclohexylamine, we would anticipate α-cleavage to yield fragments corresponding to the loss of alkyl radicals from the ring. The fragmentation pattern of N,N-dimethylcyclohexylamine is dominated by cleavage of the N-alkyl groups, which is not possible for our primary amine. This highlights the importance of understanding fragmentation mechanisms when comparing spectra of isomers.
NMR Spectroscopy: Experimental vs. Expected Data
A ¹³C NMR spectrum for cis,cis-3,5-dimethylcyclohexylamine is available on PubChem, with the data attributed to a 1976 publication by J. G. Batchelor in the Journal of the Chemical Society, Perkin Transactions 2.[1]
| Carbon Atom | Experimental Chemical Shift (ppm) for cis,cis-isomer [1] | Predicted Chemical Shift (ppm) for other isomers | Interpretation |
| C1 (CH-NH₂) | ~50-60 | Similar | Carbon bearing the electron-withdrawing amine group is deshielded. |
| C3, C5 (CH-CH₃) | ~30-40 | Varies with stereochemistry | The chemical shift of these carbons is sensitive to the stereochemical environment. |
| C2, C6, C4 (CH₂) | ~25-45 | Varies with stereochemistry | The chemical shifts of the methylene carbons will differ based on their spatial relationship to the methyl and amino groups. |
| CH₃ | ~20-25 | Varies with stereochemistry | The methyl carbon chemical shifts are also dependent on their axial or equatorial position. |
Analysis: The provided ¹³C NMR data for the cis,cis-isomer can serve as a valuable reference. For an unknown sample of 3,5-dimethylcyclohexylamine, comparing the experimental ¹³C NMR spectrum to this reference data, particularly the number of unique carbon signals and their chemical shifts, can help determine the stereochemistry of the molecule. For instance, a different stereoisomer would likely exhibit a different set of chemical shifts for the ring carbons and the methyl groups.
In ¹H NMR, the N-H protons of primary amines typically appear as a broad signal between 0.5 and 5.0 ppm.[4] The protons on the carbon adjacent to the nitrogen (C1) would be expected to be deshielded and appear in the 2.5-3.0 ppm range. The methyl protons would likely appear as doublets around 0.8-1.0 ppm.
IR Spectroscopy: Predicted vs. Reference Data
As 3,5-dimethylcyclohexylamine is a primary amine, its IR spectrum is expected to show characteristic N-H stretching absorptions. In contrast, a tertiary amine like N,N-dimethylcyclohexylamine will lack these peaks.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) for 3,5-Dimethylcyclohexylamine | Observed Wavenumber (cm⁻¹) for Cyclohexylamine [5] | Interpretation |
| N-H Stretch | ~3350 and 3450 (two bands) | Two bands in this region | Primary amines exhibit two N-H stretching bands (symmetric and asymmetric).[5] |
| C-H Stretch | ~2850-2960 | In this region | Characteristic of sp³ C-H bonds in the cyclohexane ring and methyl groups. |
| N-H Bend | ~1590-1650 | In this region | The scissoring vibration of the -NH₂ group. |
| C-N Stretch | ~1000-1250 | In this region | The stretching vibration of the carbon-nitrogen bond.[3] |
Analysis: The most telling feature in the IR spectrum for identifying 3,5-dimethylcyclohexylamine as a primary amine would be the presence of two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region.[5] These bands are typically sharper and less intense than the O-H bands of alcohols.[5] Comparing an experimental spectrum to that of cyclohexylamine would show strong similarities in these key regions, with minor shifts due to the presence of the methyl groups.
Conclusion
The cross-referencing of experimental spectral data with public databases is a foundational practice in chemical research. This guide demonstrates that even when a complete dataset for a specific compound is not available, a combination of predictive methods, comparative analysis with related isomers, and a thorough understanding of spectroscopic principles can lead to a confident structural assignment. The case of 3,5-dimethylcyclohexylamine highlights the importance of not just finding matching data, but also interpreting the available information within its chemical context. For researchers in drug development and other fields, this analytical rigor is essential for ensuring the identity and purity of their compounds, thereby maintaining the integrity of their scientific endeavors.
References
-
PubChem. 3,5-Dimethylcyclohexan-1-amine. National Center for Biotechnology Information. [Link]
-
Chemical Instrumentation Facility, Iowa State University. (2013, March 19). NMR Sample Preparation. [Link]
-
University of Cambridge Department of Chemistry. How to Prepare Samples for NMR. [Link]
-
Georgia Institute of Technology NMR Center. (2023, August 29). Small molecule NMR sample preparation. [Link]
-
UCL Faculty of Mathematical & Physical Sciences. NMR Sample Preparation. [Link]
-
The Royal Society of Chemistry. Best Practice Guide for Generating Mass Spectra. [Link]
-
NIST Chemistry WebBook. 3-Methylcyclohexylamine,c&t. National Institute of Standards and Technology. [Link]
-
UCL Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]
-
NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
-
PubChem. N,N-Dimethylcyclohexylamine. National Center for Biotechnology Information. [Link]
-
PubChem. 3,3-Dimethylcyclohexan-1-amine. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. [Link]
-
NIST Chemistry WebBook. Cyclohexanamine, N,N-dimethyl-. National Institute of Standards and Technology. [Link]
- Google Patents. (2007). Method of analysis of amine by mass spectrometry.
-
Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]
-
University of Calgary. IR: amines. [Link]
-
NIST Chemistry WebBook. Welcome to the NIST WebBook. National Institute of Standards and Technology. [Link]
Sources
- 1. 3,5-Dimethylcyclohexan-1-amine | C8H17N | CID 14675374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. Cyclohexanamine, N,N-dimethyl- [webbook.nist.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. N,N-Dimethylcyclohexylamine | C8H17N | CID 7415 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3,5-Dimethylcyclohexylamine Detection: A Comparative Analysis
In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of chemical entities is paramount. 3,5-Dimethylcyclohexylamine, a compound that can emerge as a synthetic intermediate, impurity, or potential metabolite, requires a robustly validated analytical method to ensure product safety and efficacy. This guide provides an in-depth comparison of two primary analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the detection and quantification of this analyte.
This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2]
Foundational Strategy: Selecting the Right Analytical Tool
The choice of an analytical method is the most critical decision in the validation process. It is dictated by the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the method (e.g., trace-level impurity detection vs. assay of a major component).
-
3,5-Dimethylcyclohexylamine: This is a secondary amine with a non-polar cyclohexyl backbone. Its expected properties include moderate volatility and basicity. This profile makes it a suitable candidate for both GC and HPLC analysis, presenting a compelling case for a head-to-head comparison.
Methodology Comparison: GC-MS vs. HPLC-UV/MS
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. MS provides definitive identification based on mass-to-charge ratio. | Separates compounds in the liquid phase based on their interaction with a stationary phase. Detection can be via UV-Vis, MS, or other detectors. |
| Suitability for Analyte | High. The analyte's expected volatility is well-suited for GC. Direct analysis without derivatization is likely possible. | Moderate to High. Requires selection of an appropriate column and mobile phase. Derivatization may be needed to enhance UV detection. |
| Specificity | Excellent. Mass spectrometry offers high-confidence peak identification and can distinguish the analyte from structurally similar compounds. | Good to Excellent. DAD/UV detection offers some level of peak purity analysis. HPLC-MS provides specificity comparable to GC-MS. |
| Sensitivity | Good to Excellent. Can achieve low limits of detection, especially in Selected Ion Monitoring (SIM) mode. | Good to Excellent. Sensitivity depends heavily on the detector and whether the analyte has a strong chromophore. |
| Sample Preparation | Typically involves extraction into a volatile organic solvent (e.g., Liquid-Liquid Extraction). | Often involves dissolving the sample in the mobile phase. May require Solid-Phase Extraction (SPE) for complex matrices. |
| Primary Use Case | Ideal for identifying and quantifying trace-level volatile or semi-volatile impurities in drug substances or products. | Versatile for both impurity testing and assays. A go-to method for non-volatile compounds or when derivatization is straightforward. |
Decision Workflow for Method Selection
The following diagram illustrates the logical process for choosing the most appropriate analytical technique.
Sources
A Senior Application Scientist's Guide to Purity Assessment of 3,5-Dimethylcyclohexylamine
In the landscape of pharmaceutical development and chemical research, the purity of a starting material is not merely a quality metric; it is the foundation upon which the safety, efficacy, and reproducibility of the final product are built. 3,5-Dimethylcyclohexylamine, a key building block in various synthetic pathways, is no exception. Its purity can significantly influence reaction kinetics, yield, and the impurity profile of subsequent products. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 3,5-dimethylcyclohexylamine, with a focus on the indispensable role of a Certified Reference Standard (CRS).
The Cornerstone of Accurate Analysis: The Certified Reference Standard
Before delving into analytical techniques, it is crucial to understand the role of a Certified Reference Standard (CRS). A CRS is a highly purified and well-characterized substance used as a benchmark for analytical measurements.[1][2] Its purpose is to ensure the accuracy and traceability of results, forming an integral part of method validation and routine quality control.[2] When assessing the purity of a 3,5-dimethylcyclohexylamine sample, the CRS serves as the "true" 100% pure reference against which the sample is compared. The use of a CRS is a fundamental requirement for methods intended for regulatory submission, as outlined in guidelines such as those from the International Council for Harmonisation (ICH).[3][4][5]
Comparative Analysis of Chromatographic Techniques
The separation and quantification of 3,5-dimethylcyclohexylamine and its potential impurities are best achieved through chromatography.[6][7] The choice of technique is dictated by the physicochemical properties of the analyte: a primary aliphatic amine that lacks a strong UV chromophore. This characteristic presents a unique challenge for detection. Below, we compare two primary chromatographic approaches: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography (GC): The Volatility-Based Approach
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given that 3,5-dimethylcyclohexylamine is a liquid with a defined boiling point, GC is a viable analytical option.
Causality Behind Experimental Choices in GC:
-
The Challenge of Amines in GC: Primary amines like 3,5-dimethylcyclohexylamine are notoriously difficult to analyze by GC.[8] Their basicity leads to strong interactions with the slightly acidic silanol groups on the surface of conventional GC columns and injection port liners, resulting in poor peak shape (tailing) and potential sample loss.[8][9]
-
Derivatization as a Solution: To overcome these challenges, derivatization is often employed.[9][10][11] This process involves chemically modifying the amine to make it less polar, more volatile, and more amenable to GC analysis.[10] Common derivatization reactions for primary amines include acylation (e.g., with trifluoroacetic anhydride - TFAA) or silylation.[10][11][12] Derivatization not only improves chromatographic performance but can also enhance sensitivity, especially when using an electron capture detector (ECD) with fluorinated derivatives.[10]
-
Column Selection: For the analysis of underivatized amines, specialized base-deactivated columns are necessary.[8] These columns have a surface treatment that minimizes the interaction with basic compounds. A common approach is to use a column with a polyethylene glycol (wax) stationary phase that has been treated with a base like potassium hydroxide (KOH).[8][13]
Workflow for Purity Assessment by GC:
Caption: Gas Chromatography workflow for purity analysis.
High-Performance Liquid Chromatography (HPLC): Versatility for Non-Volatile Analytes
While GC is a strong candidate, HPLC offers greater flexibility, particularly if potential impurities are non-volatile or thermally labile. The primary challenge for HPLC analysis of 3,5-dimethylcyclohexylamine is its lack of a UV chromophore, making detection by standard UV-Vis detectors difficult.
Causality Behind Experimental Choices in HPLC:
-
Overcoming Detection Challenges: To detect compounds without a UV chromophore, alternative detection methods are necessary. The most common are the Evaporative Light Scattering Detector (ELSD) and the Charged Aerosol Detector (CAD).[14][15][16][17] Both detectors work by nebulizing the column effluent, evaporating the mobile phase, and then measuring the resulting analyte particles.[14][17][18] This makes them "universal" detectors for any non-volatile analyte.[17][19] The CAD is often considered more sensitive and provides a more consistent response across a wider dynamic range than the ELSD.[20][21][22]
-
Improving Retention on Reversed-Phase Columns: As a polar compound, 3,5-dimethylcyclohexylamine will have little retention on a standard reversed-phase (e.g., C18) column with a typical mobile phase. To enhance retention and achieve separation from related impurities, two main strategies can be employed:
-
HILIC (Hydrophilic Interaction Liquid Chromatography): This technique uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. It is well-suited for the retention of polar compounds.
-
Ion-Pair Chromatography: This is a reversed-phase technique where an "ion-pairing reagent" is added to the mobile phase.[23][24] For a basic amine, an alkyl sulfonate with a hydrophobic tail is used.[23] The ion-pairing reagent forms a neutral complex with the protonated amine, and this complex is retained on the non-polar stationary phase.[23][24] The choice of ion-pairing reagent and its concentration can be adjusted to optimize the separation.[25]
-
Workflow for Purity Assessment by HPLC-CAD/ELSD:
Caption: HPLC-CAD/ELSD workflow for purity analysis.
Head-to-Head Comparison: GC vs. HPLC
| Feature | Gas Chromatography (GC) with FID | HPLC with CAD/ELSD |
| Principle | Separation based on volatility and interaction with stationary phase. | Separation based on partitioning between mobile and stationary phases. |
| Sample Volatility | Required | Not required (for non-volatile analytes) |
| Derivatization | Often necessary for good peak shape and sensitivity.[9][10] | Not required. |
| Detection | Flame Ionization Detector (FID) is common and robust. | Requires specialized detectors like CAD or ELSD.[16][17] |
| Sensitivity | Can be very high, especially with derivatization and ECD.[26][27] | Generally high, with CAD often being more sensitive than ELSD.[20] |
| Speed | Typically faster run times than conventional HPLC. | Can be slower, but UPLC/UHPLC can significantly reduce run times. |
| Method Development | Can be complex due to the need for derivatization and optimization of temperature programs. | Can be more straightforward, focusing on mobile phase and column selection. |
| Robustness | Derivatization can introduce variability if not well-controlled. | Generally robust, but detector response can be affected by mobile phase composition.[16] |
Experimental Protocols
The following are example protocols and should be validated according to ICH Q2(R1) guidelines before use.[3][4][5][28]
Protocol 1: Purity by GC-FID with Derivatization
1. Objective: To determine the purity of 3,5-dimethylcyclohexylamine by GC-FID after derivatization with Trifluoroacetic Anhydride (TFAA).
2. Materials:
-
3,5-Dimethylcyclohexylamine Certified Reference Standard (CRS)
-
3,5-Dimethylcyclohexylamine test sample
-
Trifluoroacetic Anhydride (TFAA)
-
Ethyl Acetate (Anhydrous)
-
GC system with FID detector
-
Capillary GC column (e.g., DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm)
3. Standard Preparation (1 mg/mL):
-
Accurately weigh about 25 mg of 3,5-dimethylcyclohexylamine CRS into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with Ethyl Acetate.
4. Sample Preparation (1 mg/mL):
-
Accurately weigh about 25 mg of the 3,5-dimethylcyclohexylamine test sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with Ethyl Acetate.
5. Derivatization Procedure:
-
Transfer 1.0 mL of the standard and sample solutions to separate GC vials.
-
Add 100 µL of TFAA to each vial.[10]
-
Cap the vials and vortex for 30 seconds.
-
Let the vials stand at room temperature for 15 minutes to complete the reaction.
6. Chromatographic Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (Split mode, e.g., 50:1)
-
Oven Program: 80 °C hold for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium or Hydrogen, constant flow.
-
Detector Temperature: 280 °C
7. System Suitability:
-
Inject the derivatized standard solution five times.
-
The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
8. Purity Calculation:
-
Calculate the percentage purity using the area normalization method:
-
% Purity = (Area of main peak / Total area of all peaks) x 100
-
Protocol 2: Purity by HPLC-CAD
1. Objective: To determine the purity of 3,5-dimethylcyclohexylamine by HPLC with a Charged Aerosol Detector (CAD).
2. Materials:
-
3,5-Dimethylcyclohexylamine Certified Reference Standard (CRS)
-
3,5-Dimethylcyclohexylamine test sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic Acid (TFA)
-
HPLC system with CAD
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm)
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
4. Standard Preparation (1 mg/mL):
-
Accurately weigh about 25 mg of 3,5-dimethylcyclohexylamine CRS into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
5. Sample Preparation (1 mg/mL):
-
Accurately weigh about 25 mg of the 3,5-dimethylcyclohexylamine test sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
6. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
CAD Settings: Per manufacturer's recommendation (e.g., Evaporation temp: 35 °C, Nitrogen gas: 35 psi).
7. System Suitability:
-
Inject the standard solution five times.
-
The RSD of the peak area for the main peak should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
8. Purity Calculation:
-
Calculate the percentage purity using the area normalization method:
-
% Purity = (Area of main peak / Total area of all peaks) x 100
-
Conclusion and Recommendations
Both GC and HPLC offer robust and reliable methods for assessing the purity of 3,5-dimethylcyclohexylamine when properly developed and validated.
-
GC with derivatization is an excellent choice, particularly for quality control labs that routinely perform GC analysis. The FID is a highly reliable and universal detector for organic compounds. However, the additional derivatization step can add complexity and a potential source of error if not carefully controlled.
-
HPLC with CAD or ELSD provides a more direct analysis without the need for derivatization. This can simplify method development and improve sample throughput. This approach is particularly advantageous when dealing with unknown impurities that may not be amenable to GC analysis.
For laboratories equipped with modern HPLC systems including universal detectors, the HPLC-CAD method is recommended as the more versatile and straightforward approach. It avoids the potential pitfalls of derivatization and is capable of detecting a wider range of potential impurities. Regardless of the chosen method, the use of a Certified Reference Standard is non-negotiable for ensuring the accuracy and validity of the purity assessment, in line with global regulatory expectations.[29][30][31]
References
- <621> CHROM
- Derivatization Techniques for GC Analysis of Primary Amines: Applic
- Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. PubMed.
- Evaporative Light Scattering Detection (ELSD). Teledyne Labs.
- ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis.
- <621> CHROM
- Evaporative light scattering detector ELSD. Advion Interchim Scientific.
- Charged aerosol detector. Wikipedia.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
-
Separation of enantiomeric amines by ion-pair chromatography . PubMed. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]
-
Review of Operating Principle and Applications of the Charged Aerosol Detector . PubMed. [Link]
-
Evaporative light scattering detector . Wikipedia. [Link]
-
USP Chapter 621: Overview & Key Points . Phenomenex. [Link]
-
ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers . Scribd. [Link]
-
Charged Aerosol Detection in Pharmaceutical Analysis . HWI group. [Link]
-
Amines-Ion Pairing . Chromatography Forum. [Link]
-
ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) . ICH. [Link]
-
Quality Guidelines . ICH. [Link]
-
Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride . ResearchGate. [Link]
-
1260 Infinity III Evaporative Light Scattering Detector | ELSD . Agilent. [Link]
-
Gas Chromatographic Analysis of Aliphatic Amines and Imines . Oxford Academic. [Link]
-
Are You Sure You Understand USP <621>? . LCGC International. [Link]
- Ion-pairing chromatography.
-
Mixed-Mode Chromatography vs. Ion-Pairing Chromatography . SIELC Technologies. [Link]
-
Determination of amines in workplace air using gas chromatography (headspace GC-MS) . The MAK Collection for Occupational Health and Safety. [Link]
-
Charged Aerosol Detection in Pharmaceutical Analysis: An Overview . LCGC International. [Link]
-
<621> Chromatography . US Pharmacopeia (USP). [Link]
-
Guide to Derivatization Reagents for GC . LabRulez GCMS. [Link]
-
Agilent ULTRA Analytical Standards and Certified Reference Materials . Agilent. [Link]
-
Certified Reference Materials from ASTM International . ASTM International. [Link]
-
Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications . Technology Networks. [Link]
-
Derivatization of Amines . Scribd. [Link]
-
Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis . PubMed. [Link]
-
Derivatization . Chemistry LibreTexts. [Link]
Sources
- 1. Reference Standards (CRS) | CymitQuimica [cymitquimica.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
- 6. usp.org [usp.org]
- 7. <621> CHROMATOGRAPHY [drugfuture.com]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scribd.com [scribd.com]
- 13. academic.oup.com [academic.oup.com]
- 14. teledynelabs.com [teledynelabs.com]
- 15. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 16. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 17. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 18. Episode 3: Understanding How Charged Aerosol Detection (CAD) Works - AnalyteGuru [thermofisher.cn]
- 19. Evaporative light scattering detector ELSD - Advion Interchim Scientific [flash-chromatography.com]
- 20. Review of operating principle and applications of the charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. HWI group - Blog: Charged Aerosol Detection in Pharmaceutical Analysis [hwi-group.de]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Amines-Ion Pairing - Chromatography Forum [chromforum.org]
- 24. technologynetworks.com [technologynetworks.com]
- 25. Separation of enantiomeric amines by ion-pair chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. scribd.com [scribd.com]
- 29. USP Chapter 621: Overview & Key Points [phenomenex.com]
- 30. chromatographyonline.com [chromatographyonline.com]
- 31. usp.org [usp.org]
comparing the efficacy of 3,5-dimethylcyclohexylamine derivatives in a specific application
Comparative Efficacy of 3,5-Dimethylcyclohexylamine Derivatives vs. Adamantanes as Uncompetitive NMDA Receptor Antagonists
Executive Summary
The development of uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists has been a cornerstone in neuropharmacology, particularly for treating excitotoxic and neurodegenerative disorders such as Alzheimer's disease and neuropathic pain[1]. While rigid adamantane derivatives like memantine represent the clinical gold standard, flexible 3,5-dimethylcyclohexylamine derivatives (e.g., neramexane and 1-amino-1,3,5-trimethylcyclohexane) offer highly tunable structural scaffolds[2][3]. This guide objectively compares the pharmacodynamics, structural efficacy, and experimental validation of these cyclohexylamine derivatives against established adamantanes.
Mechanistic Grounding: Structure-Activity Relationship (SAR)
The NMDA receptor is a ligand-gated ion channel that requires both glutamate and glycine for activation, mediating critical Ca²⁺ and Na⁺ influx[1]. Uncompetitive antagonists do not compete with glutamate at the active site; instead, they bind to the phencyclidine (PCP) site deep within the ion channel pore. This requires the channel to be open prior to binding, a phenomenon known as "use-dependency"[4].
For 3,5-dimethylcyclohexylamine derivatives, the primary amine group becomes protonated at physiological pH, directly interacting with the NR1-N161 binding pocket of the receptor[2]. The critical SAR innovation lies in the 3,5-dimethyl substitutions. These bulky, lipophilic methyl groups mimic the steric profile of the adamantane cage found in memantine, anchoring the molecule within the NR1-A645 and NR2B-A644 pockets[2]. This steric hindrance provides the optimal "trapping block" kinetics—fast enough to prevent excitotoxicity, but reversible enough to allow normal synaptic transmission during strong physiological depolarization[4].
Mechanism of uncompetitive NMDA receptor blockade by 3,5-dimethylcyclohexylamine derivatives.
Comparative Efficacy and Quantitative Data
The efficacy of these compounds is primarily benchmarked by their half-maximal inhibitory concentration (IC₅₀) at resting membrane potentials (-70 mV) and their voltage dependency. Neramexane (1-amino-1,3,3,5,5-pentamethylcyclohexane) demonstrates comparable affinity to memantine, while simpler derivatives like 1-amino-1,3,5-trimethylcyclohexane serve as lower-affinity baseline scaffolds[3][5][6].
| Compound | Structural Classification | NMDA Receptor IC₅₀ (at -70 mV) | Voltage Dependency | Clinical/Development Status |
| Memantine | Adamantane (Rigid Cage) | 0.5 – 1.2 µM | Strong | FDA Approved (Alzheimer's) |
| Neramexane | Pentamethylcyclohexane | 1.11 – 2.5 µM | Strong | Phase III (Tinnitus/Alzheimer's) |
| 1-amino-1,3,5-trimethylcyclohexane | Trimethylcyclohexane | 1.3 – 99 µM | Moderate to Strong | Preclinical / Scaffold Template |
Experimental Workflows & Self-Validating Protocols
To objectively evaluate the efficacy of novel 3,5-dimethylcyclohexylamine derivatives, researchers must employ self-validating experimental systems. The following protocols detail the causality behind each methodological choice.
Protocol A: In Vitro Whole-Cell Patch-Clamp Electrophysiology
Purpose: To quantify the IC₅₀, use-dependency, and voltage-dependency of the test compound[4][6].
-
Prepare Mg²⁺-Free Extracellular Solution: Causality: Endogenous Mg²⁺ naturally blocks the NMDA channel at negative potentials. Removing it ensures that all observed inward current blockade is exclusively driven by the test compound[4].
-
Establish Whole-Cell Configuration: Isolate cultured hippocampal neurons and achieve a >1 GΩ seal to ensure minimal current leakage.
-
Voltage Clamp at -70 mV: Causality: Holding the membrane at -70 mV mimics the physiological resting state, maximizing the electrostatic attraction of the positively charged amine into the channel pore[6].
-
Baseline NMDA Application: Apply 200 µM NMDA + 1 µM glycine until a steady-state inward current is achieved.
-
Co-apply Test Compound: Introduce the 3,5-dimethylcyclohexylamine derivative at varying concentrations (e.g., 0.1 µM to 100 µM) to generate a dose-response curve.
-
Self-Validation (Voltage Shift): Shift the holding potential to +20 mV. Causality: A true uncompetitive, voltage-dependent antagonist will rapidly unblock due to electrostatic repulsion. If the block persists at +20 mV, the compound is nonspecifically binding or acting at an extracellular allosteric site[4].
Step-by-step whole-cell patch-clamp workflow for evaluating NMDA receptor antagonists.
Protocol B: In Vivo Maximal Electroshock (MES) Seizure Assay
Purpose: To confirm blood-brain barrier (BBB) penetration and systemic neuroprotective efficacy.
-
Administer Test Compound: Dose murine models via intraperitoneal (i.p.) injection 30 minutes prior to testing.
-
Apply Electroshock: Deliver a 50 mA, 60 Hz transcorneal shock for 0.2 seconds. Causality: This massive depolarization triggers excessive glutamate release. Effective NMDA channel blockers will prevent the resulting tonic hindlimb extension[7].
-
Self-Validation (Rotarod Counter-Screen): Subject the same cohort to a rotarod motor impairment test. Causality: If a compound prevents seizures but induces ataxia at the same dose, it lacks a viable therapeutic window. The Therapeutic Index (TI) is strictly validated as TD₅₀ (Rotarod) / ED₅₀ (MES).
Conclusion
While memantine remains the clinical benchmark, 3,5-dimethylcyclohexylamine derivatives like neramexane prove that the rigid adamantane cage is not strictly necessary for potent, voltage-dependent NMDA receptor antagonism[3][6]. By modulating the alkyl substitutions on the flexible cyclohexane ring, drug developers can fine-tune receptor affinity, trapping kinetics, and off-target profiles (such as the α9α10 nicotinic receptor antagonism uniquely seen in neramexane) to target diverse indications ranging from Alzheimer's disease to tinnitus[1][6].
References
- 1-Amino-alkylcyclohexane NMDA receptor antagonists, Google Patents. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKs1WVfgyf2yg4_fB8zlXY5MmDiFBu29wRB0zwRW6Nd03ozDOaHtKcFhTRwMzSEyRafPq7QGlwNyOTwkGcHDFNDMh9TBHIvaDhInyelbWyFDa3Q7mhTZeDByhzB0aqvHahlGgH5IaiUxeN
- NMDA receptor, Wikipedia. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOCGnXie7VDKa033biF1Quefi4j6wVrHmQBfsY1FAvLp6gIN6woKnZXKkEfFFWNeABn7RsZGJKuUdRb568Ves3ScYbroKM1C8mSJ5D0LHmTcGMqNmzkPlzkjS5Fxtg-iTt70xUYtk=
- Neramexane Structure-Activity Relationship: A Technical Guide, Benchchem. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFudu21XkPvs18fel27BuoNtV1GjIVP3dg7q8hKqZFyzLcFwg4WeM4RGqPfdJB5D1U8gW5OngJlxpn3FpxyVLeGZX7TgTbKstYlaLGcmuqKbeVBPRVcueVEE4NYVRZtLXpPaD_mB68f8gFZ96adxxRbyz_0yC5C097yZmEvLYi4tQYkTeRa0wYvQRTUS5Nk1KHZUW9ApFIvpeI=
- NERAMEXANE, Inxight Drugs. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEA3Wk7Iq5fZnmLgAagRsyKmNnWb3cmR3O9Xvr-Rc2hiPiZFFaBCJDWKFoyWW25OiG-nd_jIaPKPDSVsoYDTiIjLbBxwznMYr74Aco5wK5WgOh3BAsVVvioRSbCzpHcu_NS
- Novel NMDA Receptor Modulators: An Update, PMC. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh3Oy2dA7oM6MZPopk2ThuIKlVECaBm4s50LrkgUG8ootYnJYEZCia3rUZDCuoOsM2Hdr_SXo_t73BKrht_7rTHecSr-w87jWVg8bI1fTbDSqixLUNEwLh7MdLbQAVTNlwxUp57rz4wsOKSaE=
- Pharmacodynamics of Memantine: An Update, PMC. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzecv_JSi6-iZhlE4lHh4zVPP-QRoGr82On1wlNp5BDNfKxiSyffTX33lOLVR7irl68xnDOVqcHQgVvAq9cFT3mCfEyBpf8sPhAlTm_ngrralePP072ZkI6DyhyiFXbHilY-FmdWinuujX5OE=
Sources
- 1. Novel NMDA Receptor Modulators: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacodynamics of Memantine: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6034134A - 1-Amino-alkylcyclohexane NMDA receptor antagonists - Google Patents [patents.google.com]
- 6. NERAMEXANE [drugs.ncats.io]
- 7. US6034134A - 1-Amino-alkylcyclohexane NMDA receptor antagonists - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Benchmarking Chiral Amines: Performance of Cyclic Amines in Asymmetric Michael Additions
Introduction: The Critical Role of Chiral Amines in Asymmetric Synthesis
The Asymmetric Michael Addition: A Prototypical Reaction for Catalyst Evaluation
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. When catalyzed by a chiral amine, this reaction can proceed with high enantioselectivity, making it an ideal transformation for evaluating catalyst performance. The efficacy of the catalyst is typically assessed based on the reaction yield and the enantiomeric excess (ee%) of the product.
Performance Comparison of Chiral Cyclic Amine Catalysts
The following table summarizes the performance of various cyclic amine-based catalysts in the asymmetric Michael addition of a ketone to a nitroalkene. This data, while not inclusive of 3,5-dimethylcyclohexylamine, provides a clear benchmark for what researchers might expect and a template for how to present their own findings.
| Catalyst Type | Chiral Catalyst Example | Catalyst Loading (mol%) | Electrophile | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| Polymer-Supported Chiral Amine | (S)-2-Aminoalkoxy-functionalized polystyrene | Not specified | Methyl iodide | Not specified | 20 | Not specified | Not specified | 94 |
| Proline Derivative | (S)-Proline | 35 | Methyl vinyl ketone | DMSO | 35 | 89 | 49 | 76 |
| Cinchona Alkaloid Derivative | 9-Amino(9-deoxy)epi-quinine | 10 | Diethyl 2-bromomalonate | Toluene | 25 | 18 | 95 | 92 |
Experimental Protocols for Benchmarking Catalyst Performance
Reproducibility is the bedrock of scientific integrity. The following detailed protocols provide a starting point for the asymmetric Michael addition reaction, which can be adapted to benchmark 3,5-dimethylcyclohexylamine against other chiral amines.
General Procedure for Asymmetric Michael Addition
-
To a solution of trans-β-nitrostyrene (0.3 mmol) and the ketone (5 equivalents) in dichloromethane (0.1 M), add the chiral amine catalyst (20 mol%).
-
Stir the reaction mixture at ambient temperature for approximately 12 hours.
-
Monitor the reaction conversion by Thin Layer Chromatography (TLC).
-
Upon completion, add ethyl acetate to the reaction product and wash the solution twice with water.
-
Dry the organic layer, filter, and concentrate the solution.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).[3]
Mechanistic Insights: The "Why" Behind the Performance
The performance of a chiral amine catalyst in the asymmetric Michael addition is intrinsically linked to its structure. The generally accepted catalytic cycle involves the formation of a nucleophilic enamine intermediate from the ketone and the catalyst. This enamine then attacks the Michael acceptor.[3]
Caption: A typical workflow for benchmarking the performance of a new organocatalyst.
Conclusion and Future Outlook
While this guide has utilized data from analogous cyclic amines to establish a framework for benchmarking, the true potential of 3,5-dimethylcyclohexylamine as an organocatalyst can only be unveiled through direct experimental investigation. The protocols and comparative methodology outlined herein provide a clear path for researchers to undertake this evaluation. The structural rigidity and defined stereochemistry of substituted cyclohexylamines suggest that 3,5-dimethylcyclohexylamine could be a valuable addition to the organocatalyst toolkit. Future research should focus on its application in a variety of asymmetric transformations and the development of novel chiral ligands derived from it for transition-metal-catalyzed reactions. [1]
References
- Application of trans-3-Methylcyclohexanamine in Asymmetric Synthesis - Benchchem.
- Application Notes and Protocols for the Use of trans-3-Methylcyclohexanamine as a Chiral Resolving Agent - Benchchem.
- N,N-DIMETHYLCYCLOHEXYLAMINE (DMCHA)
- DIMETHYLCYCLOHEXYLAMINE -
- DIMETHYLCYCLOHEXYLAMINE -
- production process and purification techniques for n,n-dimethylcyclohexylamine - BDMAEE.
- Asymmetric Synthesis of 3-Substituted Cyclohexylamine Derivatives from Prochiral Diketones via Three Biocatalytic Steps | Request PDF - ResearchG
- N,N-Dimethylcyclohexylamine - Organic Syntheses Procedure.
- DIMETHYLCYCLOHEXYLAMINE - CAMEO Chemicals - NOAA.
- 3,5-Dimethylcyclohexan-1-amine | C8H17N | CID 14675374 - PubChem.
- Asymmetric synthesis of C-aliphatic homoallylic amines and biologically important cyclohexenylamine analogues - PubMed.
- Performance Benchmarking of Cyclic Amine-Based Catalysts in Asymmetric Synthesis - Benchchem.
- (PDF)
- Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsatur
- A Comparative Guide to Chiral Catalysts for the Asymmetric Synthesis of 2-Methylcyclohexanone - Benchchem.
- MgI2-accelerated enantioselective Morita-Baylis-Hillman reactions of cyclopentenone utilizing a chiral DMAP c
- n,n-dimethylcyclohexylamine: a comprehensive review of its performance as a gelling c
Sources
Safety Operating Guide
3,5-diMethyl-cyclohexylaMine proper disposal procedures
Comprehensive Environmental Health & Safety (EHS) Guide: 3,5-Dimethylcyclohexylamine Handling and Disposal
In pharmaceutical development and advanced materials research, alicyclic amines like 3,5-dimethylcyclohexylamine (CAS: 73650-03-0) are frequently utilized as critical building blocks or catalysts. However, the physicochemical properties that make this compound synthetically useful—namely its basicity and nucleophilicity—also dictate strict operational and disposal protocols.
As a Senior Application Scientist, I have structured this guide to provide researchers and EHS professionals with a self-validating system for managing 3,5-dimethylcyclohexylamine waste. This protocol ensures regulatory compliance, mitigates exothermic reaction risks, and protects laboratory personnel.
Physicochemical Hazard Profile & Causality
Before implementing a disposal plan, one must understand the mechanistic reasons behind the safety protocols. 3,5-dimethylcyclohexylamine is a volatile, corrosive, and flammable organic base[1].
-
Corrosivity: As an amine, it can cause severe skin burns and eye damage (H314)[1]. It readily attacks certain plastics and elastomers over time, necessitating specific container materials.
-
Flammability: The compound is a flammable liquid and vapor (H226)[1]. Vapors can accumulate in low areas and form explosive mixtures with air, meaning disposal procedures must strictly exclude ignition sources and utilize spark-proof equipment[2].
-
Reactivity: Amines neutralize acids in highly exothermic reactions. Mixing this waste stream with acidic waste can lead to rapid boiling, pressure buildup, and catastrophic container failure[2].
Table 1: Quantitative Hazard Summary for 3,5-Dimethylcyclohexylamine
| Property / Hazard | Value / Classification | Operational Implication for Disposal |
| CAS Number | 73650-03-0[1] | Essential for accurate hazardous waste labeling. |
| GHS Classification | H226, H302, H312, H314[1] | Requires Class 3 (Flammable) and Class 8 (Corrosive) segregation. |
| Molecular Weight | 127.23 g/mol [1] | High vapor density; vapors settle in low areas during spills. |
| Incompatibilities | Acids, Oxidizers, Isocyanates[2] | Critical: Must never be mixed in universal "organic waste" carboys. |
Standard Operating Procedure: Waste Segregation & Disposal
The core tenet of chemical disposal is that waste treatment should not be improvised at the bench . Neutralizing corrosive amines in-house without validated, scaled EHS protocols introduces unnecessary exothermic risks. The standard professional procedure relies on secure accumulation and transfer to a licensed chemical incinerator equipped with an afterburner and scrubber[3].
Step-by-Step Disposal Methodology
Step 1: Point-of-Generation Accumulation
-
Action: Collect 3,5-dimethylcyclohexylamine waste directly in the fume hood where the experiment was conducted.
-
Causality: Local exhaust ventilation prevents the accumulation of flammable and toxic vapors (H330/H314) in the breathing zone[4].
-
Equipment: Use high-density polyethylene (HDPE) or glass containers. Avoid metals that may corrode in the presence of basic aqueous mixtures.
Step 2: Strict Segregation
-
Action: Deposit the chemical into a dedicated "Basic Organic Waste" or "Amine Waste" container.
-
Causality: Cross-contamination with halogenated organics, peroxides, or acid halides can generate flammable hydrogen gas or initiate violent exothermic polymerizations[2].
Step 3: Labeling and Secondary Containment
-
Action: Affix a standardized hazardous waste tag immediately upon the first drop of waste entering the container. Mark explicitly with "Flammable" and "Corrosive" pictograms. Place the primary container inside a secondary containment tray.
-
Causality: Secondary containment captures catastrophic leaks, preventing the corrosive liquid from degrading shelving or mixing with incompatible spills nearby.
Step 4: Institutional Transfer
-
Action: Once the container is 80% full (to allow for vapor expansion), cap it tightly and transfer it to the institutional hazardous waste storage facility. The waste must be handed over to a licensed disposal company for high-temperature incineration[3].
Figure 1: Safe segregation and disposal workflow for alicyclic amine waste.
Emergency Spill Response Protocol
In the event of a spill during the disposal transfer process, immediate and calculated action is required to prevent vapor ignition and tissue damage.
Step-by-Step Spill Mitigation:
-
Evacuation & Isolation: Immediately evacuate non-essential personnel from the area. Extinguish all open flames and disable potential ignition sources (e.g., hot plates, non-spark-proof motors)[2][4].
-
PPE Donning: Responders must wear self-contained breathing apparatus (SCBA) or a full-face respirator with appropriate organic vapor cartridges, heavy-duty chemical-resistant gloves (e.g., Butyl rubber), and a corrosive-resistant apron[3][4].
-
Containment: Cover the spill with an inert, non-combustible absorbent material such as dry sand or diatomaceous earth[4].
-
Crucial Warning:Never use sawdust or combustible organic absorbents. The corrosive and flammable nature of the amine can cause organic absorbents to ignite or react.
-
-
Collection: Use spark-proof tools (e.g., plastic or brass dustpans) to collect the saturated absorbent[2]. Place it into a sealed, chemically compatible container.
-
Decontamination: Wash the affected surface with copious amounts of water, ensuring the wash water is also collected and treated as hazardous waste, as the substance is highly toxic to aquatic life[3][4].
Figure 2: Emergency spill response pathway for flammable/corrosive amines.
References
- PubChem. "3,5-Dimethylcyclohexan-1-amine | C8H17N | CID 14675374". National Institutes of Health (NIH).
- ECHEMI. "N,N-Dimethylcyclohexylamine SDS, Safety Data Sheets".
- Carl ROTH. "Safety Data Sheet: N,N-Dimethylcyclohexylamine".
- CDH Fine Chemical. "MATERIAL SAFETY DATA SHEET SDS/MSDS".
Sources
Personal protective equipment for handling 3,5-diMethyl-cyclohexylaMine
Comprehensive Safety and Operational Guide for Handling 3,5-Dimethylcyclohexylamine
Introduction 3,5-Dimethylcyclohexylamine (CAS: 73650-03-0) is an alicyclic amine widely utilized as a chemical intermediate, catalyst, and structural building block in drug development[1]. While highly valuable in synthetic workflows, its classification as a primary/secondary aliphatic amine dictates a stringent approach to laboratory safety. This guide provides drug development professionals with a self-validating, mechanistic framework for the safe handling, dispensing, and disposal of this compound.
Mechanistic Hazard Profile
To effectively protect against 3,5-dimethylcyclohexylamine, researchers must understand the causality behind its specific chemical hazards:
-
Corrosivity (Saponification Risk): As a strong organic base, this amine causes rapid saponification of epidermal lipids. Upon skin contact, it extracts cellular moisture and disrupts cell membranes, leading to severe, deep-tissue chemical burns that are notoriously difficult to heal[2].
-
Flammability (Vapor Flashback): The compound exhibits a low flash point and high vapor pressure at ambient temperatures. Its vapors are heavier than air and can accumulate in low-lying areas or travel along benchtops to ignition sources, presenting a severe flashback explosion hazard[3].
-
Inhalation Toxicity: Inhalation of amine vapors causes acute irritation to the respiratory mucosa, potentially leading to pulmonary edema. It is classified as toxic via inhalation, ingestion, and dermal absorption[2].
Personal Protective Equipment (PPE) Matrix
The selection of PPE must be driven by chemical compatibility data. Natural rubber (latex) is fundamentally incompatible with alicyclic amines. Amines act as nucleophiles and swelling agents that rapidly degrade the polyisoprene matrix of latex, leading to catastrophic barrier failure[4].
Table 1 summarizes the quantitative breakthrough data and required PPE for handling 3,5-dimethylcyclohexylamine.
| PPE Category | Recommended Material | Unacceptable Material | Quantitative Breakthrough & Scientific Rationale |
| Gloves | Butyl Rubber, Nitrile (>8 mil) | Latex, Vinyl | Butyl Rubber: >8 hours breakthrough time. Nitrile: >4 hours. Latex: <1 hour (rapid degradation)[5][6]. |
| Eye Protection | Unvented Safety Goggles + 8-inch Face Shield | Standard Safety Glasses | Vapors are highly irritating to ocular mucosa. Glasses offer zero vapor or lateral splash protection[2]. |
| Body Protection | Flame-Retardant (FR) Lab Coat or Tychem® Suit | Synthetic/Polyester Blends | Synthetics melt into the skin during a fire. FR cotton or specialized chemical suits prevent thermal/chemical fusion[5]. |
| Respiratory | NIOSH APR with Organic Vapor (OV) Cartridge | N95 / Dust Masks | Particulate masks cannot filter volatile amine vapors. OV/Amine cartridges are mandatory if hood ventilation fails[4]. |
Operational Workflow: Anhydrous Dispensing
Because 3,5-dimethylcyclohexylamine can react with atmospheric carbon dioxide (forming carbamate salts) and moisture, it should be handled using air-free techniques. This not only preserves the chemical's integrity but inherently contains toxic vapors, acting as a self-validating safety measure.
Step-by-Step Dispensing Methodology:
-
Environmental Verification: Ensure the chemical fume hood face velocity is actively measuring >100 feet per minute (fpm). Do not proceed if the airflow alarm is sounding.
-
PPE Donning: Equip an FR lab coat, double-layer nitrile gloves (or single butyl rubber gloves), and unvented safety goggles.
-
Inert Atmosphere Setup: Connect the reagent bottle to a Schlenk line or a low-pressure nitrogen/argon manifold. Purge the headspace to prevent oxidative degradation and explosive vapor-air mixing[3].
-
Positive Pressure Transfer: Use a glass syringe with a stainless steel needle or a transfer cannula. Inject inert gas into the sealed bottle to positively displace the required volume of liquid into the syringe. Never pour the liquid openly.
-
Decontamination: Immediately rinse all syringes, needles, and glassware with a dilute, weak acid (e.g., 5% acetic acid) inside the fume hood to neutralize residual amine before removing equipment from the containment area.
Workflow for the safe, anhydrous dispensing of 3,5-dimethylcyclohexylamine.
Emergency Response and Disposal Plan
In the event of a spill, standard aqueous cleanup protocols are insufficient and potentially dangerous.
Scientific Causality in Spill Response: Never use strong mineral acids (like HCl or H₂SO₄) to neutralize an amine spill. The acid-base neutralization is highly exothermic; strong acids will rapidly boil the amine, generating a massive, highly toxic vapor cloud[5]. Always use a weak acid or an inert absorbent.
Step-by-Step Spill Containment Methodology:
-
Assessment & Evacuation: If the spill is >100 mL or outside a fume hood, evacuate the laboratory immediately, isolate the area, and contact HazMat. For minor spills inside a hood, proceed to step 2.
-
Source Control: Eliminate all ignition sources (hot plates, static-prone devices) due to the severe flammability risk[3].
-
Absorption: Cover the liquid with an inert, non-combustible absorbent such as dry sand, earth, or vermiculite. Do not use combustible sawdust[4][5].
-
Neutralization: Carefully spray the absorbed mass with a dilute weak acid (e.g., 5-10% acetic acid or citric acid solution) to convert the volatile free-base amine into a stable, non-volatile amine salt[4].
-
Collection & Disposal: Use non-sparking tools to scoop the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container. Label explicitly as "Corrosive/Flammable Amine Waste."
Decision tree and operational workflow for 3,5-dimethylcyclohexylamine spill containment.
Disposal Logistics Do not mix amine waste with halogenated organics or strong oxidizing agents, as this can trigger spontaneous combustion or explosive reactions[5]. Waste must be segregated and collected by a licensed hazardous waste disposal facility for high-temperature chemical incineration equipped with nitrogen oxide (NOx) scrubbers[2].
References
- Source: National Institutes of Health (NIH)
- Title: Safety Data Sheet: N,N-Dimethylcyclohexylamine Source: Carl ROTH URL
- Source: NJ.
- Title: Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal Source: American Chemistry Council URL
- Source: CAMEO Chemicals (NOAA)
- Title: Chemical Resistance of Glove Materials Source: SKS Science Products URL
Sources
- 1. 3,5-Dimethylcyclohexan-1-amine | C8H17N | CID 14675374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. americanchemistry.com [americanchemistry.com]
- 5. nj.gov [nj.gov]
- 6. SKS Science Products - Chemical Resistance of Glove Materials [sks-science.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
